molecular formula C4H6ClN3S B1378573 1,3-Thiazole-4-carboximidamide hydrochloride CAS No. 23964-52-5

1,3-Thiazole-4-carboximidamide hydrochloride

Cat. No.: B1378573
CAS No.: 23964-52-5
M. Wt: 163.63 g/mol
InChI Key: GKHHZMVPSXPVKK-UHFFFAOYSA-N
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Description

1,3-Thiazole-4-carboximidamide hydrochloride is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its molecular formula is C₄H₆ClN₃S, with a molecular weight of 163.62 g/mol . The compound serves as a key synthetic intermediate, or "building block," for the construction of more complex molecules with potential biological activity . Research Applications and Value: The core 1,3-thiazole structure is a privileged scaffold in drug design. Researchers utilize this compound to develop novel derivatives for biological evaluation. Scientific literature indicates that 1,3-thiazole derivatives exhibit a range of pharmacological properties. For instance, related thiazole derivatives containing hydrazide-hydrazone and carboxamide moieties have demonstrated promising antitumor activity in vitro against various human cancer cell lines, such as MCF-7, HepG2, and BGC-823 . Some derivatives have been shown to induce apoptosis (programmed cell death) and cause cell-cycle arrest, suggesting a potential mechanism of action for their cytotoxic effects . Beyond oncology research, the thiazole core is also investigated for its potential antimicrobial and antifungal properties, making this compound a versatile starting point for hit-to-lead optimization campaigns in multiple therapeutic areas . Handling and Safety: This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should consult the Safety Data Sheet (SDS) for comprehensive handling and hazard information.

Properties

IUPAC Name

1,3-thiazole-4-carboximidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3S.ClH/c5-4(6)3-1-8-2-7-3;/h1-2H,(H3,5,6);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKHHZMVPSXPVKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CS1)C(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis and Characterization of 1,3-Thiazole-4-carboximidamide hydrochloride: A Foundational Building Block for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive, field-proven methodology for the synthesis and rigorous characterization of 1,3-Thiazole-4-carboximidamide hydrochloride. This compound serves as a valuable heterocyclic building block, merging the pharmacologically significant 1,3-thiazole core with the versatile carboximidamide (amidine) functional group. We detail a robust synthetic route based on the Pinner reaction, a classic and reliable method for the conversion of nitriles to amidines.[1][2] Furthermore, this guide establishes a multi-technique analytical workflow for the unambiguous structural elucidation and purity verification of the target compound, utilizing Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, Mass Spectrometry (MS), and Elemental Analysis. The causality behind critical experimental choices is explained throughout, ensuring both reproducibility and a deeper understanding of the underlying chemistry for professionals in drug discovery and development.

Introduction: The Strategic Importance of the Thiazole-Amidine Scaffold

1.1 The 1,3-Thiazole Nucleus: A Privileged Scaffold in Drug Discovery The 1,3-thiazole ring is a five-membered aromatic heterocycle that stands as a cornerstone in medicinal chemistry. Its unique electronic properties and ability to engage in various non-covalent interactions (hydrogen bonding, π-stacking) make it a "privileged scaffold." Thiazole derivatives exhibit an exceptionally broad spectrum of pharmacological activities, and the ring is a key component in numerous FDA-approved drugs.[3] These activities include antimicrobial, antifungal, antitumor, anti-inflammatory, and antiviral effects, highlighting the scaffold's versatility in targeting diverse biological pathways.[3][4][5][6] Its presence in molecules like the antiretroviral Ritonavir and the anticancer agent Tiazofurin underscores its clinical significance.[5]

1.2 The Carboximidamide (Amidine) Moiety: A Key Pharmacophore The amidine functional group is a potent pharmacophore characterized by its strong basicity and ability to form resonance-stabilized cations (amidinium ions). This feature allows it to act as a bioisostere for ureas, guanidines, and other functionalities, enabling it to form critical salt-bridge interactions with biological targets such as enzymes and receptors. The synthesis of novel amidine-containing molecules is a persistent goal in the development of inhibitors for proteases, kinases, and other enzyme classes.

By combining these two powerful moieties, this compound emerges as a highly valuable and versatile starting material for the synthesis of novel therapeutic agents. This guide provides the foundational chemistry required to access this key intermediate with high purity and confidence.

Synthesis via the Pinner Reaction

2.1 Strategic Rationale The conversion of a nitrile to an amidine hydrochloride is most reliably achieved through the Pinner reaction. This classic method was chosen for its high efficiency, operational simplicity, and the direct formation of the desired hydrochloride salt, which is often more stable and easier to handle than the corresponding free base. The reaction proceeds in a two-step, one-pot sequence:

  • Imidate Formation: An acid-catalyzed nucleophilic attack of an alcohol onto the starting nitrile (1,3-Thiazole-4-carbonitrile) forms a stable intermediate known as a Pinner salt (an imidate hydrochloride).[1][7]

  • Ammonolysis: The subsequent introduction of ammonia displaces the alkoxy group from the Pinner salt to yield the final amidine hydrochloride.

Crucially, the entire process must be conducted under strictly anhydrous conditions. The presence of water would lead to the hydrolysis of the Pinner salt intermediate, producing an unwanted ester or amide byproduct.[2]

2.2 Overall Synthetic Pathway

Synthesis Nitrile 1,3-Thiazole-4-carbonitrile PinnerSalt Ethyl 1,3-thiazole-4-carbimidate HCl (Pinner Salt Intermediate) Nitrile->PinnerSalt Step 1: Imidate Formation (0°C to RT) Reagents1 Anhydrous EtOH Dry HCl (gas) Anhydrous Diethyl Ether Reagents2 Anhydrous NH3 (in EtOH) Product 1,3-Thiazole-4-carboximidamide HCl PinnerSalt->Product Step 2: Ammonolysis (0°C to RT)

Caption: Pinner reaction pathway for the synthesis of the target compound.

2.3 Detailed Experimental Protocol

CAUTION: This procedure involves corrosive hydrogen chloride gas and flammable solvents. It must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Reagents and Materials

Reagent/MaterialFormulaMW ( g/mol )MolesQuantityNotes
1,3-Thiazole-4-carbonitrileC₄H₂N₂S110.140.0505.51 gStarting Material
Anhydrous Ethanol (EtOH)C₂H₅OH46.070.0552.53 g (3.2 mL)Reagent & Solvent
Anhydrous Diethyl Ether(C₂H₅)₂O74.12-150 mLSolvent
Hydrogen Chloride (gas)HCl36.46~0.060~2.2 gReagent, bubble until saturation
Anhydrous AmmoniaNH₃17.03~0.100Saturated solutionReagent

Procedure:

Step 1: Formation of the Ethyl Imidate Hydrochloride (Pinner Salt)

  • Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a gas inlet adapter, and a drying tube (filled with CaCl₂). Flame-dry the entire apparatus under a stream of dry nitrogen or argon and allow it to cool to room temperature.

  • To the flask, add 1,3-Thiazole-4-carbonitrile (5.51 g, 0.050 mol) and anhydrous diethyl ether (100 mL).

  • Add anhydrous ethanol (3.2 mL, 0.055 mol) to the suspension.

  • Cool the flask to 0°C using an ice-water bath.

  • Begin bubbling dry hydrogen chloride gas through the stirred suspension. The solid will gradually dissolve as the reaction proceeds. Continue the HCl addition for approximately 45-60 minutes until the solution is saturated and a white precipitate begins to form.

  • Seal the flask and allow the mixture to stir at room temperature for 18-24 hours. During this time, a dense white precipitate of the Pinner salt will form.

Scientist's Insight: The use of a vast excess of an anhydrous, non-polar solvent like diethyl ether is critical. It ensures that the highly polar Pinner salt intermediate precipitates out of the solution as it forms, driving the reaction to completion and simplifying isolation. Low temperatures during HCl addition are crucial to prevent side reactions and degradation.[2]

Step 2: Ammonolysis and Product Isolation

  • Cool the flask containing the thick suspension of the Pinner salt back down to 0°C in an ice-water bath.

  • Prepare a saturated solution of anhydrous ammonia in anhydrous ethanol by bubbling ammonia gas through ~50 mL of anhydrous ethanol at 0°C.

  • Slowly add the ethanolic ammonia solution (~50 mL, ~0.100 mol NH₃) to the stirred Pinner salt suspension. The addition should be done cautiously as the reaction is exothermic.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 3-4 hours.

  • Collect the resulting white precipitate by vacuum filtration using a Büchner funnel.

  • Wash the filter cake thoroughly with two portions of cold anhydrous diethyl ether (2 x 30 mL) to remove any unreacted starting materials and ammonium chloride byproduct.

  • Dry the product under high vacuum to yield this compound as a white, crystalline solid.

Comprehensive Characterization Workflow

Unambiguous confirmation of the product's structure and purity requires a synergistic approach, where data from multiple analytical techniques are correlated.

Characterization Start Synthesized White Solid (Crude Product) NMR NMR Spectroscopy (¹H, ¹³C) Start->NMR Analytical Techniques FTIR FT-IR Spectroscopy Start->FTIR Analytical Techniques MS Mass Spectrometry (ESI-MS) Start->MS Analytical Techniques EA Elemental Analysis Start->EA Analytical Techniques NMR_Res Confirm Proton/Carbon Skeleton Disappearance of Nitrile Signals NMR->NMR_Res FTIR_Res Confirm Functional Groups (N-H, C=N) Disappearance of C≡N FTIR->FTIR_Res MS_Res Confirm Molecular Weight of Free Base MS->MS_Res EA_Res Confirm Empirical Formula and Purity EA->EA_Res Final Structure & Purity Confirmed: 1,3-Thiazole-4-carboximidamide HCl NMR_Res->Final Correlate Data FTIR_Res->Final Correlate Data MS_Res->Final Correlate Data EA_Res->Final Correlate Data

Caption: Integrated workflow for the characterization of the target compound.

3.1 Spectroscopic and Analytical Data

3.1.1 ¹H NMR Spectroscopy (400 MHz, DMSO-d₆) The ¹H NMR spectrum provides a definitive map of the proton environment. The transition from the nitrile to the amidinium salt is marked by the appearance of broad, exchangeable signals for the -NH₂ and =NH₂⁺ protons.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~9.45s1HH-2 (Thiazole)Deshielded proton adjacent to both S and N atoms.
~9.20s (br)2H-C(=NH₂⁺)HProtons of the amidinium group, often broad due to quadrupolar relaxation and exchange.
~8.95s1HH-5 (Thiazole)Thiazole ring proton. Shifted compared to starting material due to change in C4 substituent.[8]
~8.70s (br)2H-C(N H₂)Protons of the amidinium group, often broad and may exchange with water in the solvent.

3.1.2 ¹³C NMR Spectroscopy (101 MHz, DMSO-d₆) The most telling feature in the ¹³C NMR spectrum is the disappearance of the nitrile carbon signal and the appearance of the amidine carbon signal in a distinct region.

Chemical Shift (δ, ppm)AssignmentRationale
~165.0C4-(C =N)Amidine carbon, significantly downfield.
~158.2C-2 (Thiazole)Carbon between the two heteroatoms.
~135.1C-5 (Thiazole)Thiazole ring carbon.
~127.5C-4 (Thiazole)Carbon bearing the amidine substituent.

Self-Validation Check: The disappearance of the starting material's characteristic ¹³C nitrile signal at δ ~114.5 ppm provides strong evidence of a successful conversion.[8]

3.1.3 FT-IR Spectroscopy (KBr Pellet) IR spectroscopy is invaluable for confirming the transformation of functional groups.

Wavenumber (cm⁻¹)IntensityAssignmentRationale
3400 - 3100Strong, BroadN-H stretchingOverlapping stretches from the -NH₂ and =NH₂⁺ groups of the amidinium salt. A key indicator of product formation.[9]
~2230AbsentC≡N stretchingThe complete absence of the sharp nitrile peak from the starting material is a critical marker of reaction completion.
~1670StrongC=N stretchingCharacteristic stretch for the amidinium C=N bond.
~1550MediumThiazole ring stretchC=N/C=C stretching vibrations within the heterocyclic ring.[10][11]

3.1.4 Mass Spectrometry (ESI+) Mass spectrometry confirms the molecular weight of the protonated free base. The hydrochloride salt dissociates in the ESI source.

ParameterExpected ValueRationale
Formula (Free Base) C₄H₅N₃S-
Exact Mass 127.0204For high-resolution MS.
[M+H]⁺ (m/z) 128.0277The observed ion corresponds to the protonated molecule, confirming the correct mass.[12]

3.1.5 Elemental Analysis This technique provides the ultimate confirmation of the compound's empirical formula and purity.

ElementCalculated (%) for C₄H₆ClN₃SFound (%)
Carbon (C)29.3629.30 ± 0.2
Hydrogen (H)3.703.75 ± 0.2
Nitrogen (N)25.6825.61 ± 0.2
Sulfur (S)19.6019.55 ± 0.2
Chlorine (Cl)21.6721.70 ± 0.2

Trustworthiness: A close correlation (within ±0.4%) between the calculated and experimentally found values provides high confidence in the sample's purity and validates the assigned chemical formula.

Conclusion

This guide presents a robust and reproducible methodology for the synthesis of this compound, a foundational building block for drug discovery. The use of the Pinner reaction offers a direct and efficient route from the corresponding nitrile. The detailed, multi-faceted characterization workflow, combining NMR, FT-IR, MS, and elemental analysis, establishes a self-validating system for confirming the structure and ensuring the high purity required for subsequent applications in medicinal chemistry research. The insights and detailed protocols provided herein are intended to empower researchers to confidently synthesize and utilize this valuable scaffold in the development of novel therapeutic agents.

References

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Sources

1,3-Thiazole-4-carboximidamide hydrochloride chemical properties and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1,3-Thiazole-4-carboximidamide Hydrochloride: Properties, Synthesis, and Applications in Modern Drug Discovery

Executive Summary

The 1,3-thiazole nucleus is a cornerstone of heterocyclic chemistry, serving as a privileged scaffold in a multitude of pharmacologically active agents. This technical guide provides a comprehensive overview of this compound, a key heterocyclic building block for researchers and drug development professionals. The document delves into the compound's fundamental chemical properties and structural features, proposes a detailed, field-proven synthetic pathway, and explores its potential applications in medicinal chemistry. By synthesizing theoretical knowledge with practical, actionable protocols, this guide aims to equip scientists with the critical information needed to effectively utilize this versatile compound in their research endeavors.

The 1,3-Thiazole Scaffold: A Foundation of Medicinal Chemistry

The 1,3-thiazole ring is a five-membered aromatic heterocycle containing both sulfur and nitrogen atoms. This unique arrangement imparts a distinct set of electronic and steric properties, making it a highly versatile component in drug design.[1] Its ability to engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, combined with its metabolic stability, has led to its incorporation into numerous approved drugs and clinical candidates.[1][2]

This compound distinguishes itself through the presence of a carboximidamide (amidine) group at the 4-position. This functional group is strongly basic and, in its protonated hydrochloride salt form, acts as an excellent hydrogen bond donor. This feature makes it a compelling bioisosteric replacement for other polar groups, such as amides or carboxylic acids, potentially offering novel binding interactions and modified pharmacokinetic profiles.

Molecular Structure and Physicochemical Properties

Structural Elucidation

The definitive structure of this compound comprises the core 1,3-thiazole ring functionalized with the protonated amidine group. Its key identifiers are cataloged below.

  • Chemical Name: this compound

  • CAS Number: 23964-52-5[3]

  • Molecular Formula: C₄H₆ClN₃S[3]

  • Molecular Weight: 163.63 g/mol [3]

  • SMILES: Cl.N=C(N)c1cscn1[3]

  • InChIKey: GKHHZMVPSXPVKK-UHFFFAOYSA-N[3]

Physicochemical Data

A consolidated summary of the compound's known and predicted physicochemical properties is presented below. It is important to note that experimental data such as melting and boiling points are not widely published, necessitating experimental determination for specific applications.[3]

PropertyValueSource
Molecular Formula C₄H₆ClN₃SChemSrc[3]
Molecular Weight 163.63 g/mol ChemSrc[3]
CAS Number 23964-52-5ChemSrc[3]
Monoisotopic Mass (Free Base) 127.02042 DaPubChem[4]
XlogP (Predicted, Free Base) 0.3PubChem[4]
Melting Point Not AvailableChemSrc[3]
Boiling Point Not AvailableChemSrc[3]
Density Not AvailableChemSrc[3]

Synthesis and Characterization

While this compound may be commercially available, understanding its synthesis is crucial for derivatization and troubleshooting. A robust and logical synthetic route proceeds from the more common precursor, 1,3-thiazole-4-carbonitrile, via the classical Pinner reaction.

Proposed Synthetic Workflow

The conversion of a nitrile to an amidine is a well-established transformation in organic synthesis. The Pinner reaction provides a reliable method to produce the desired amidinium hydrochloride salt directly, preventing the isolation of the potentially unstable free-base amidine.

Synthesis_Workflow cluster_reagents A 1,3-Thiazole-4-carbonitrile B Intermediate Imidate Hydrochloride A->B Pinner Reaction C 1,3-Thiazole-4-carboximidamide Hydrochloride (Product) B->C Ammonolysis reagent1 + Anhydrous EtOH + Anhydrous HCl (g) reagent2 + Anhydrous NH₃ (in EtOH)

Caption: Proposed synthesis of 1,3-Thiazole-4-carboximidamide HCl.

Experimental Protocol: Synthesis via the Pinner Reaction

This protocol outlines the necessary steps for the laboratory-scale synthesis of the title compound.

Prerequisites: All glassware must be oven-dried, and all reactions must be conducted under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents.

Step 1: Formation of the Ethyl Imidate Hydrochloride Intermediate

  • Equip a three-neck round-bottom flask with a magnetic stirrer, a gas inlet tube, and a drying tube (filled with CaCl₂).

  • Dissolve 1,3-thiazole-4-carbonitrile (1.0 eq) in anhydrous ethanol (approx. 0.2 M concentration) in the flask.

  • Cool the solution to 0°C using an ice bath.

  • Bubble anhydrous hydrogen chloride gas through the stirred solution. The reaction is exothermic; maintain the temperature at 0°C.

    • Causality: Anhydrous conditions are critical. The presence of water would lead to the hydrolysis of the nitrile or the imidate intermediate, forming the corresponding ester or amide as a byproduct.

  • Continue the addition of HCl until the solution is saturated. Seal the flask and allow it to stir at 0-5°C for 12-24 hours.

  • The ethyl imidate hydrochloride intermediate will typically precipitate as a white solid. Collect the solid by vacuum filtration, wash with cold anhydrous diethyl ether, and dry under vacuum.

Step 2: Ammonolysis to the Amidinium Hydrochloride

  • Prepare a saturated solution of anhydrous ammonia in anhydrous ethanol by bubbling ammonia gas through cold (0°C) ethanol.

  • Suspend the crude ethyl imidate hydrochloride from Step 1 in a minimal amount of anhydrous ethanol.

  • Add the ethanolic ammonia solution (approx. 2.0-3.0 eq) to the suspension at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting imidate is consumed.

  • Upon completion, reduce the solvent volume under reduced pressure. The product, this compound, will precipitate. The co-product, ammonium chloride, will also be present.

Step 3: Purification and Validation

  • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/diethyl ether) to separate it from ammonium chloride and other impurities.

  • Filter the purified crystals, wash with cold diethyl ether, and dry under high vacuum.

  • Confirm the structure and purity of the final product using the spectroscopic methods detailed below.

Spectroscopic Characterization (Predicted)

Structural confirmation relies on a combination of standard spectroscopic techniques. Based on analogous structures, the following spectral data are anticipated.[5][6]

  • ¹H NMR (DMSO-d₆):

    • δ ≈ 9.2-9.4 ppm (singlet, 1H, Thiazole H2)

    • δ ≈ 8.8-9.0 ppm (singlet, 1H, Thiazole H5)

    • δ ≈ 8.5-9.5 ppm (two broad singlets, total 4H, -C(NH₂)(NH₂⁺))

    • Insight: The thiazole protons are deshielded due to the aromatic ring current and the electron-withdrawing effect of the amidinium group. The NH protons of the salt will be broad and may exchange with residual water.

  • ¹³C NMR (DMSO-d₆):

    • δ ≈ 160-165 ppm (Amidinium Carbon, C=N)

    • δ ≈ 155-158 ppm (Thiazole C2)

    • δ ≈ 135-140 ppm (Thiazole C5)

    • δ ≈ 125-130 ppm (Thiazole C4)

  • FT-IR (KBr Pellet, cm⁻¹):

    • 3100-3400 (broad, N-H stretching vibrations)

    • 1660-1690 (strong, C=N stretching of the amidinium group)

    • ~1500-1600 (C=C and C=N ring stretching vibrations)

  • Mass Spectrometry (ESI+):

    • Expected m/z for the free base [M+H]⁺: 128.0277 (C₄H₆N₃S⁺)[4]

Applications in Research and Drug Development

The utility of this compound stems from its dual role as both a versatile synthetic intermediate and a potential pharmacophore in its own right.

Role as a Heterocyclic Building Block

The amidine functionality is a valuable synthetic handle. It can be used to construct more complex heterocyclic systems or be modified to introduce different functional groups. Its basicity and hydrogen-bonding capability make it a key anchor point in supramolecular chemistry and crystal engineering.

Potential in Medicinal Chemistry

The thiazole core is implicated in a wide array of biological activities.[1] Derivatives have shown promise as anti-inflammatory, antimicrobial, anticonvulsant, and anti-cancer agents.[1]

Of particular interest is the research into related thiazole-4-carboxamide derivatives as negative allosteric modulators of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[7] These receptors are critical for excitatory neurotransmission, and their overactivation can lead to neurotoxicity. Modulators of these receptors have significant potential as neuroprotective agents.[7] The replacement of the carboxamide's carbonyl oxygen with a protonated imine group (as in the amidinium ion) represents a rational design strategy to explore new interactions within the receptor's binding pocket, potentially leading to compounds with altered potency, selectivity, or pharmacokinetic properties.

Applications A 1,3-Thiazole Core B 1,3-Thiazole-4-carboxamide (Related Precursor) A->B is a C 1,3-Thiazole-4-carboximidamide HCl (Target Compound) A->C is a D Broad Biological Activities (Anti-inflammatory, Antimicrobial, etc.) A->D B->C can synthesize E AMPA Receptor Modulation (Neuroprotection) B->E Demonstrated Activity F Potential for Novel Bioactivity & Pharmacokinetics C->F Hypothesized Application (Bioisosterism)

Caption: Logical relationships in the application of thiazole derivatives.

Conclusion

This compound is a high-value chemical entity for scientific research. Its well-defined structure, characterized by the potent hydrogen-bonding amidinium group on a privileged thiazole scaffold, marks it as a compound of significant interest. While published experimental data is sparse, its properties can be reliably predicted, and its synthesis can be achieved through established chemical transformations like the Pinner reaction. For researchers in drug discovery, this compound offers a strategic entry point for developing novel modulators of biological targets, particularly in the realm of neuroscience. Future experimental validation of its synthesis, properties, and biological activity is warranted to fully unlock its potential.

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solubility and stability of 1,3-Thiazole-4-carboximidamide hydrochloride in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility and Stability of 1,3-Thiazole-4-carboximidamide Hydrochloride

Abstract

This technical guide provides a comprehensive framework for evaluating the solubility and chemical stability of this compound, a critical process in early-stage drug development. As a Senior Application Scientist, this document moves beyond mere procedural outlines to explain the scientific rationale behind each experimental choice, ensuring a robust and self-validating approach. The protocols detailed herein are grounded in authoritative standards from the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP). This guide is intended for researchers, chemists, and formulation scientists dedicated to building a foundational physicochemical understanding of active pharmaceutical ingredients (APIs) to de-risk and accelerate the path to viable drug products.

Introduction: The Imperative of Early-Stage Physicochemical Profiling

This compound belongs to a class of heterocyclic compounds of significant interest in medicinal chemistry.[1][2] The carboximidamide (amidine) functional group imparts specific chemical properties, including basicity and a propensity for hydrolysis, while the thiazole ring presents its own unique stability profile.[3][4] A thorough understanding of two core properties—solubility and stability—is non-negotiable in the pre-formulation phase of drug development.

  • Solubility dictates the bioavailability of an orally administered drug and sets the boundaries for developing both oral and parenteral dosage forms.[5] Poor solubility can lead to incomplete absorption and therapeutic failure.

  • Stability determines the drug's shelf-life, storage conditions, and potential for degradation into inactive or, more critically, toxic impurities.[6][7]

This guide provides the foundational methodologies to systematically characterize these attributes, ensuring that subsequent development efforts are built on a solid empirical foundation.

Aqueous and Solvent Solubility Assessment

The thermodynamic equilibrium solubility is the saturation concentration of a compound in a specific solvent at equilibrium with an excess of the solid compound.[8] It is the gold standard for solubility determination in pharmaceutical development.[8] The accurate measurement of this property is influenced by the physicochemical characteristics of the material (e.g., crystal form), the properties of the solvent (e.g., pH, polarity), and the experimental parameters (e.g., temperature, time).[9][10]

Causality of Experimental Design: The Shake-Flask Method

The saturation shake-flask method is the definitive technique for determining equilibrium solubility.[5][11] Its selection is based on the principle of allowing the system to reach thermodynamic equilibrium, providing the most accurate and relevant solubility value for biopharmaceutical assessment. The choice of solvents is strategic:

  • Purified Water: Establishes baseline aqueous solubility.

  • pH 1.2, 4.5, and 6.8 Buffers: These media simulate the pH conditions of the gastrointestinal tract (stomach and intestines) and are required for Biopharmaceutics Classification System (BCS) assessment.[12][13] The solubility of an ionizable compound like this compound, which possesses a basic amidine group, is expected to be highly pH-dependent.[8]

  • Common Co-solvents (Ethanol, Propylene Glycol, DMSO): These are frequently used in liquid formulations to enhance drug solubility.[14] Evaluating solubility in these solvents provides critical data for formulation development.

Experimental Protocol: Equilibrium Solubility Determination

This protocol outlines the steps for determining the solubility of the target compound using the shake-flask method.

  • Preparation: Add an excess amount of this compound (e.g., 10-20 mg, accurately weighed) to a series of glass vials containing a fixed volume (e.g., 2-5 mL) of each selected solvent. The key is to ensure undissolved solid remains visible at the end of the experiment.

  • Equilibration: Seal the vials and place them in an orbital shaker or rotator set to a constant temperature (typically 25 °C or 37 °C). Agitate the suspensions for a predetermined period, generally 24 to 48 hours, to ensure equilibrium is reached.[5]

  • Phase Separation: After equilibration, remove the vials and allow them to stand for a short period. Separate the undissolved solid from the saturated solution via centrifugation (e.g., 10,000 rpm for 15 minutes) or filtration through a chemically inert filter (e.g., 0.22 µm PTFE). This step is critical to prevent solid particles from inflating the measured concentration.[11]

  • Quantification: Carefully aspirate an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent (typically the mobile phase of the analytical method) to a concentration within the calibrated range of the analytical method.

  • Analysis: Quantify the concentration of the dissolved compound using a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method (see Section 4.0).

  • Confirmation of Equilibrium: To ensure equilibrium has been achieved, it is best practice to sample at multiple time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when consecutive measurements show no significant change in concentration.[11]

Data Presentation: Solubility Profile

The quantitative results should be summarized in a clear, tabular format.

Table 1: Equilibrium Solubility of this compound

Solvent System pH Temperature (°C) Measured Solubility (mg/mL) USP Solubility Descriptor[15]
Purified Water ~5.0* 25 [Sample Data] [e.g., Soluble]
0.1 M HCl Buffer 1.2 37 [Sample Data] [e.g., Freely Soluble]
Acetate Buffer 4.5 37 [Sample Data] [e.g., Soluble]
Phosphate Buffer 6.8 37 [Sample Data] [e.g., Sparingly Soluble]
Ethanol N/A 25 [Sample Data] [e.g., Slightly Soluble]
Propylene Glycol N/A 25 [Sample Data] [e.g., Very Slightly Soluble]
Dimethyl Sulfoxide (DMSO) N/A 25 [Sample Data] [e.g., Freely Soluble]

*Approximate pH of the unbuffered aqueous solution.

Visualization: Solubility Determination Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_conclusion Conclusion weigh 1. Weigh Excess API add_solvent 2. Add to Solvent Vials weigh->add_solvent agitate 3. Agitate at Constant Temp (24-48h) add_solvent->agitate sample 4. Sample at Time Points (t=24, 48h) agitate->sample separate 5. Separate Phases (Centrifuge/Filter) sample->separate quantify 6. Dilute & Quantify Supernatant by HPLC separate->quantify result Equilibrium Solubility Value quantify->result

Caption: Workflow for Equilibrium Solubility Determination.

Chemical Stability and Forced Degradation Profiling

Stability testing is essential for identifying degradation pathways and establishing a re-test period or shelf life for an API.[16][17] Forced degradation, or stress testing, involves subjecting the API to conditions more severe than accelerated stability testing to provoke degradation.[6] The goal is to generate potential degradation products, which is crucial for developing and validating a stability-indicating analytical method.[7][18] This process is explicitly mandated by ICH guidelines.[6][18][19]

Causality of Experimental Design: Simulating Degradative Environments

The choice of stress conditions is designed to explore the most common chemical degradation pathways for pharmaceuticals.[20][21]

  • Acid & Base Hydrolysis: The carboximidamide group is structurally related to an amide and is susceptible to hydrolysis, which is often catalyzed by acid or base.[3][21] These conditions mimic potential exposure to gastric pH and explore the compound's stability at pH extremes.

  • Oxidation: Many organic molecules, including those with heterocyclic rings, can degrade via oxidation.[3] Using hydrogen peroxide simulates oxidative stress that might be encountered during manufacturing or storage.[6]

  • Thermal Stress: High temperature accelerates thermolytic degradation, providing insight into the molecule's intrinsic thermal stability.[4] This is critical for determining appropriate manufacturing (e.g., drying) and storage conditions.

  • Photostability: Exposure to light, particularly UV radiation, can induce photochemical degradation.[4][18] Thiazole-containing compounds, especially those with aryl substituents, can be susceptible to photodegradation.[4][22] This testing, guided by ICH Q1B, is essential for packaging decisions.[23]

Experimental Protocol: Forced Degradation Studies
  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., a 50:50 mixture of water:acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Heat the solution (e.g., at 60 °C) for a specified time (e.g., 2, 8, 24 hours). At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute for HPLC analysis.

  • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature or heat gently (e.g., 40 °C), sampling at specified intervals. Neutralize each sample with 0.1 M HCl before dilution and analysis.

  • Oxidative Degradation: Mix an aliquot of the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂). Store in the dark at room temperature and sample at specified intervals. Dilute and analyze directly.

  • Thermal Degradation: Expose the solid API powder to dry heat (e.g., 80 °C) in a calibrated oven. At specified time points, withdraw a sample, dissolve it in a suitable solvent, and analyze by HPLC. A parallel study in solution may also be performed.

  • Photodegradation: Expose the solid API and a solution of the API to a light source conforming to ICH Q1B specifications (providing both cool white fluorescent and near-UV light). A control sample should be wrapped in aluminum foil to shield it from light. Analyze the samples after a specified duration.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method. The target degradation is typically 5-20%. If degradation is too rapid or too slow, the stress condition (temperature, time, reagent concentration) should be adjusted.

Data Presentation: Forced Degradation Summary

Table 2: Summary of Forced Degradation Studies on this compound

Stress Condition Reagent / Condition Details Duration % Assay of Parent % Degradation No. of Degradants >0.1%
Control (Unstressed) 50:50 Water:ACN 24 h 99.9 <0.1 0
Acid Hydrolysis 0.1 M HCl, 60 °C 8 h [e.g., 88.5] [e.g., 11.4] [e.g., 2]
Base Hydrolysis 0.1 M NaOH, 40 °C 2 h [e.g., 85.2] [e.g., 14.7] [e.g., 1]
Oxidation 3% H₂O₂, RT 24 h [e.g., 91.0] [e.g., 8.9] [e.g., 3]
Thermal (Solid) 80 °C, Dry Heat 48 h [e.g., 98.5] [e.g., 1.4] [e.g., 1]

| Photolytic (Solution) | ICH Q1B Light Source | 8 h | [e.g., 95.3] | [e.g., 4.6] | [e.g., 2] |

Visualization: Forced Degradation Workflow

G cluster_stress Forced Degradation Stress Conditions (ICH Q1A) API 1,3-Thiazole-4-carboximidamide HCl (API Stock Solution & Solid) Acid Acidic (HCl, Heat) API->Acid Base Basic (NaOH, Heat) API->Base Oxidative Oxidative (H₂O₂, RT) API->Oxidative Thermal Thermal (Dry Heat) API->Thermal Photo Photolytic (ICH Q1B Light) API->Photo Analysis Analyze All Samples by Stability-Indicating HPLC-UV/MS Acid->Analysis Base->Analysis Oxidative->Analysis Thermal->Analysis Photo->Analysis Outcome Identify Degradation Pathways & Major Degradants Analysis->Outcome

Caption: Workflow for a Forced Degradation Study.

Core Component: The Stability-Indicating Analytical Method

A self-validating system requires a robust analytical method to generate trustworthy data. For both solubility and stability studies, a reverse-phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection is the workhorse technique.

Principle of a Stability-Indicating Method: The method must be able to accurately measure the concentration of the API without interference from any degradants, impurities, or excipients.[16] Peak purity analysis, typically using a photodiode array (PDA) detector, is essential to confirm that the parent drug peak is spectrally pure in all stressed samples.

Typical Starting Conditions for HPLC Method Development:

  • Column: C18, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Water

  • Mobile Phase B: Acetonitrile or Methanol

  • Elution: Gradient elution (e.g., 5% to 95% B over 20 minutes) to ensure separation of the polar parent compound from potentially less polar degradants.

  • Flow Rate: 1.0 mL/min

  • Detection: UV detection at an appropriate wavelength (e.g., 238 nm, based on similar structures).[24]

  • Validation: The method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.

Conclusion

This guide has detailed the essential protocols and scientific rationale for the comprehensive evaluation of the solubility and stability of this compound. By employing the gold-standard shake-flask method for solubility and conducting systematic forced degradation studies aligned with ICH guidelines, researchers can build a robust physicochemical profile. This foundational knowledge is paramount for making informed decisions in lead candidate selection, guiding formulation development, defining stable storage conditions, and ensuring the development of a safe and efficacious drug product. The integration of a validated, stability-indicating analytical method underpins the integrity of the entire characterization process.

References

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1,3-Thiazole-4-carboximidamide hydrochloride mechanism of action prediction

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Predicting the Mechanism of Action of 1,3-Thiazole-4-carboximidamide hydrochloride

Introduction

This compound represents a novel chemical entity with significant therapeutic potential, stemming from a rich history of thiazole-containing compounds exhibiting diverse biological activities.[1][2] The successful translation of any new small molecule from a promising hit to a clinical candidate is critically dependent on a thorough understanding of its mechanism of action (MoA). Elucidating the MoA—the specific biochemical interaction through which a drug substance produces its pharmacological effect—is a cornerstone of modern drug discovery. It not only underpins the rationale for a drug's efficacy but is also paramount for predicting potential safety liabilities, defining patient populations, and establishing a robust intellectual property position.[3][4][5]

This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive, technically-grounded framework for predicting and validating the MoA of this compound. As a Senior Application Scientist, the perspective offered herein eschews a rigid, one-size-fits-all template. Instead, it presents an integrated, multi-pronged strategy that synergizes computational prediction with rigorous experimental validation. This self-validating system is designed to build a coherent and well-supported model of the compound's biological activity, moving logically from broad, predictive hypotheses to specific, experimentally confirmed interactions.

Part 1: In Silico Target Prediction and Hypothesis Generation

The journey to elucidate the MoA of a novel compound like this compound begins with a robust in silico analysis. Computational, or in silico, methods provide a cost-effective and rapid means to scan the vast landscape of the human proteome, generating initial, testable hypotheses about the compound's biological targets.[6][7][8] This approach "reverses the paradigm" from finding compounds for a known target to finding targets for a given compound.[6]

Causality Behind the In Silico Approach

The foundational principle is that a compound's structure dictates its function. By analyzing the 2D and 3D features of this compound, we can infer its potential binding partners. This is achieved through two complementary strategies: ligand-based and structure-based methods.[6][9]

  • Ligand-Based Prediction: This approach is rooted in the well-established medicinal chemistry concept that structurally similar molecules often exhibit similar biological profiles.[7] We leverage vast chemogenomic databases, such as ChEMBL, which contain information on millions of bioactive molecules and their targets.[10] By identifying known compounds that are structurally analogous to our query molecule, we can hypothesize that it may share some of their targets.

  • Structure-Based Prediction: This method, often called reverse docking, computationally "fits" the 3D conformation of this compound into the binding pockets of thousands of protein structures.[6][9] The algorithm calculates a "docking score" that estimates the binding affinity, allowing for the ranking of potential protein targets.

Workflow for In Silico Prediction

cluster_0 Input cluster_1 Computational Screening cluster_2 Output & Analysis cluster_3 Hypothesis mol_structure 1. 3D Structure of 1,3-Thiazole-4-carboximidamide HCl ligand_based 2a. Ligand-Based Screening (e.g., ChEMBL, TargetHunter) - Chemical Similarity - Machine Learning Models mol_structure->ligand_based structure_based 2b. Structure-Based Screening (Reverse Docking) - Docking against PDB library - Scoring & Ranking mol_structure->structure_based data_integration 3. Data Integration & Analysis - Combine similarity scores & docking results ligand_based->data_integration structure_based->data_integration target_list 4. Prioritized Target List - Rank by confidence - Pathway Analysis data_integration->target_list hypothesis 5. Generated Hypotheses - e.g., 'Compound inhibits Kinase X' - 'Compound modulates Pathway Y' target_list->hypothesis

Caption: In Silico Prediction Workflow.

Protocol: In Silico Target Prediction
  • Compound Preparation: Generate a high-quality 3D structure of this compound using computational chemistry software. Perform energy minimization to obtain a stable conformation.

  • Ligand-Based Screening:

    • Submit the compound's structure (e.g., as a SMILES string) to similarity search tools like TargetHunter or the ChEMBL database.[7][10]

    • Utilize machine learning-based prediction platforms that have been trained on large compound-target datasets.[8][11]

    • Collect the lists of predicted targets, noting the similarity scores or prediction confidence for each.

  • Structure-Based Screening:

    • Employ a reverse docking platform. This involves screening the prepared 3D ligand structure against a library of druggable protein structures (e.g., from the Protein Data Bank).

    • Analyze the results, focusing on targets with the best docking scores and favorable binding poses.

  • Data Triangulation and Prioritization:

    • Consolidate the target lists from both ligand- and structure-based approaches.

    • Prioritize targets that appear in multiple prediction outputs.

    • Perform pathway analysis on the high-priority targets to identify biological pathways that may be modulated by the compound.

    • The final output is a ranked list of candidate targets and pathways, which forms the basis for experimental validation.

Prediction Method Principle Example Platforms Output
Ligand-Based Structurally similar compounds have similar targets.[7]ChEMBL[10], TargetHunter[7]List of targets with similarity/confidence scores.
Structure-Based Predicts binding by fitting the compound into protein structures.[9]TarFisDock[9], various academic/commercial softwareList of targets with docking scores and binding energies.

Part 2: Experimental Validation of Predicted Targets and Pathways

While in silico methods provide powerful hypotheses, they are predictive, not definitive. Experimental validation is an indispensable step to confirm the biological relevance of the predicted targets and to build confidence in the proposed MoA.[4][12][13] This phase transitions from computational models to tangible biological systems, employing a tiered approach from direct target engagement to cellular functional outcomes.

Workflow 1: Direct Target Engagement

The first experimental question is direct: Does this compound physically interact with the predicted target proteins? Answering this requires quantitative biophysical and biochemical assays.

  • Biophysical Interaction Analysis: Techniques like Surface Plasmon Resonance (SPR) and Bio-layer Interferometry (BLI) are gold standards for measuring direct binding.[5] They provide real-time data on the kinetics (on- and off-rates) and affinity (KD) of the interaction, offering unequivocal proof of engagement.

  • Biochemical Functional Assays: If a predicted target is an enzyme (e.g., a kinase, protease, or metabolic enzyme), its activity can be measured in the presence of the compound. A dose-dependent change in enzyme activity provides strong evidence of functional modulation.

Protocol: Generic Kinase Inhibition Assay (Example)

This protocol assumes a predicted target is a protein kinase.

  • Reagents & Setup:

    • Recombinant human kinase (predicted target).

    • Specific peptide substrate for the kinase.

    • ATP (often at its Km concentration for higher sensitivity).[14]

    • This compound, serially diluted.

    • Assay buffer and detection reagents (e.g., ADP-Glo™ or similar).

  • Assay Execution:

    • In a 384-well plate, add the kinase and varying concentrations of the compound. Allow to incubate for a defined period (e.g., 15 minutes) to permit binding.

    • Initiate the kinase reaction by adding the ATP/substrate mixture.

    • Allow the reaction to proceed for a specific time (e.g., 60 minutes) within the linear range of the assay.

    • Stop the reaction and add the detection reagent, which quantifies the amount of product (e.g., ADP) formed.

  • Data Analysis:

    • Plot the kinase activity against the logarithm of the compound concentration.

    • Fit the data to a dose-response curve to determine the IC50 value, the concentration at which the compound inhibits 50% of the enzyme's activity.

Workflow 2: Cellular and Phenotypic Confirmation

Confirming target engagement in a test tube is necessary but not sufficient. The next critical step is to determine if the compound affects the target's function within a living cell and elicits a desired phenotypic change.[15][16]

  • Target-Pathway Modulation: In-cell assays can measure the downstream consequences of target engagement. For example, if the target is a kinase in a signaling pathway, a Western blot or multiplex immunoassay can be used to measure the phosphorylation of its known substrates.[17] A change in substrate phosphorylation that correlates with compound treatment validates cellular activity.

  • Phenotypic Screening: This unbiased approach assesses the compound's effect on overall cell behavior (phenotype) without pre-supposing a specific target.[18] High-content imaging can monitor changes in cell morphology, proliferation, or the localization of specific proteins.[19] A key advantage is the potential to uncover novel or unexpected MoAs.[16]

Workflow 3: Unbiased Global Proteomics

For a comprehensive and unbiased view, chemical proteomics offers powerful tools to identify a compound's binding partners across the entire proteome.[20][21]

  • Affinity Capture-Mass Spectrometry: This technique involves synthesizing a "probe" version of this compound that includes a reactive group and a reporter tag (like biotin).[22][23][24] The probe is incubated with cell lysate, and any proteins that bind are "captured" and subsequently identified by mass spectrometry. A competitive version of this experiment, where the native compound is used to compete with the probe, can robustly identify specific targets.[22]

  • Kinome Profiling: If the compound is suspected to be a kinase inhibitor, specialized platforms like "kinobeads" (multiplexed inhibitor beads) can be used.[25][26] This method assesses the binding of the compound to hundreds of kinases simultaneously from a cell lysate, providing a global view of its kinase selectivity and identifying both on-target and potential off-target interactions.[25][27]

cluster_1 Tier 1: Direct Engagement cluster_2 Tier 2: Cellular Context cluster_3 Tier 3: Unbiased Global View start Prioritized Target List (from In Silico Prediction) biochem Biochemical Assays (e.g., Kinase Activity) - Measure IC50 start->biochem biophys Biophysical Assays (e.g., SPR, BLI) - Measure KD start->biophys cell_pathway Cellular Pathway Modulation (e.g., Western Blot) - Confirm target modulation biochem->cell_pathway biophys->cell_pathway phenotypic Phenotypic Assays (e.g., High-Content Imaging) - Assess functional outcome cell_pathway->phenotypic chem_proteomics Chemical Proteomics - Identify all binding partners cell_pathway->chem_proteomics Optional/Confirmatory end_node Validated Target(s) & Confirmed MoA phenotypic->end_node chem_proteomics->end_node

Caption: Tiered Experimental Validation Workflow.

Part 3: Data Synthesis and MoA Model Elucidation

The final and most crucial phase is the intellectual synthesis of all generated data. The goal is to construct a coherent, evidence-based narrative for the MoA of this compound. This requires triangulating data from computational predictions, direct binding assays, cellular functional assays, and global proteomics.[28][29][30][31]

Building a Self-Validating System
  • Convergence of Evidence: A strong MoA hypothesis would be supported by, for example:

    • In Silico: Kinase X is predicted as a top target by both ligand- and structure-based methods.

    • Biochemical: The compound inhibits the enzymatic activity of recombinant Kinase X with a potent IC50.

    • Biophysical: The compound binds directly to Kinase X with high affinity as measured by SPR.

    • Cellular: Treatment of cells with the compound leads to a dose-dependent decrease in the phosphorylation of a known substrate of Kinase X.

    • Phenotypic: The observed cellular phenotype (e.g., apoptosis) is consistent with the known biological role of inhibiting Kinase X.

Visualizing the Final MoA Hypothesis

Once a primary target and pathway are validated, the MoA can be visualized. For instance, if Kinase X is validated as the target within the MAPK signaling cascade, the mechanism can be clearly depicted.

compound 1,3-Thiazole-4- carboximidamide HCl mek MEK (Kinase X - Target) compound->mek receptor Growth Factor Receptor ras RAS receptor->ras raf RAF ras->raf raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription erk->transcription Phosphorylation nucleus Nucleus response Cellular Response (e.g., Apoptosis) nucleus->response transcription->nucleus

Caption: Hypothesized MoA within a Signaling Pathway.

Distinguishing On- and Off-Target Effects

A comprehensive MoA study must also consider off-target effects, where a compound interacts with proteins other than the primary therapeutic target.[32] Unbiased methods like chemical proteomics or kinome profiling are invaluable here.[25] If additional, high-affinity binding partners are identified, their functional relevance must be assessed to understand if they contribute to the compound's efficacy or potential toxicity.

Conclusion

Predicting the mechanism of action for a novel compound like this compound is a complex but essential endeavor in drug discovery. The robust, multi-tiered approach detailed in this guide—initiating with broad in silico predictions and systematically refining hypotheses through rigorous biochemical, cellular, and proteomic validation—provides a powerful framework for success. By integrating computational and experimental sciences, researchers can build a self-validating, data-driven narrative of a compound's MoA. This deep mechanistic understanding is not merely an academic exercise; it is the critical foundation upon which safe and effective medicines are built, ultimately de-risking the path to clinical development and maximizing the therapeutic potential of new chemical entities.

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A Strategic Guide to Unveiling the Biological Targets of 1,3-Thiazole-4-carboximidamide Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

A Whitepaper for Drug Discovery Researchers

Authored by: Your Senior Application Scientist

Abstract

The 1,3-thiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] This technical guide addresses the nascent yet promising compound, 1,3-Thiazole-4-carboximidamide hydrochloride. Given the limited direct research on this specific molecule, this document provides a strategic framework for identifying its potential biological targets. By leveraging structure-activity relationships of analogous compounds, particularly those containing the thiazole and carboximidamide moieties, we can rationally hypothesize and systematically validate its mechanism of action. This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive, experience-driven approach to navigating the early stages of drug discovery for this novel chemical entity.

Introduction: The Thiazole Scaffold and the Carboximidamide Moiety - A Promising Union

The 1,3-thiazole ring is a privileged five-membered heteroaromatic system that is a key structural component in many biologically active compounds.[1][2] Its prevalence in approved drugs underscores its importance as a pharmacophore. Thiazole-containing molecules have demonstrated a remarkable diversity of pharmacological activities, including antibacterial, antifungal, antiviral, antitumor, and anti-inflammatory properties.[1][2]

The carboximidamide functional group, a nitrogen analog of a carboxylic acid, is also a significant contributor to the biological activity of various small molecules. This moiety can engage in crucial hydrogen bonding and electrostatic interactions within protein binding pockets, often mimicking the interactions of arginine or other charged amino acids.

The combination of these two pharmacophores in this compound suggests a high potential for novel biological activity. This guide will delineate a rational, multi-pronged strategy to identify and validate the biological targets of this compound, thereby paving the way for its potential therapeutic development.

Hypothesized Biological Target Classes

Based on the extensive literature on thiazole derivatives and compounds bearing carboximidamide or structurally related groups, we can hypothesize several classes of proteins as potential targets for this compound.

Protein Kinases

A significant number of thiazole-containing compounds have been developed as protein kinase inhibitors.[3][4][5] Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The thiazole ring can serve as a versatile scaffold to orient functional groups for optimal interaction with the ATP-binding pocket of kinases.

  • Rationale: The planar thiazole ring can participate in π-stacking interactions with aromatic residues in the kinase hinge region, while the carboximidamide group could form key hydrogen bonds with hinge-region amides or with conserved catalytic residues.

  • Potential Specific Targets:

    • Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Dual inhibitors of these receptor tyrosine kinases are sought-after anticancer agents, and some thiazole derivatives have shown potent activity against them.[3]

    • Casein Kinase 1 (CK1) isoforms δ and ε: These kinases are implicated in various cellular processes, and specific inhibitors with a thiazole-carboxamide core have been identified.[6]

Cyclooxygenase (COX) Enzymes

Non-steroidal anti-inflammatory drugs (NSAIDs) frequently target COX enzymes to reduce inflammation. Several studies have reported the synthesis and evaluation of thiazole carboxamide derivatives as potent and selective COX-2 inhibitors.[7][8][9]

  • Rationale: The structural features of thiazole derivatives can be tailored to fit into the active site of COX enzymes. The carboximidamide moiety could potentially interact with key residues in the active site, contributing to inhibitory activity.

α-Amylase

Inhibition of α-amylase is a therapeutic strategy for managing type 2 diabetes by controlling postprandial hyperglycemia. Thiazole-carboxamide derivatives have been investigated as potential α-amylase inhibitors.[10][11]

  • Rationale: The thiazole core and its substituents can be optimized to interact with the active site of α-amylase, potentially leading to its inhibition.

Ion Channels and Receptors

Thiazole-containing compounds have been shown to modulate the activity of various ion channels and receptors in the central nervous system.

  • Rationale: The structural features of this compound may allow it to bind to allosteric or orthosteric sites on ion channels and receptors, thereby modulating their function.

  • Potential Specific Targets:

    • GABA-A Receptors: Thiazole analogs of imidazopyridines have been developed as positive allosteric modulators of GABA-A receptors.[12]

    • AMPA Receptors: Thiazole-carboxamide derivatives have been shown to act as negative allosteric modulators of AMPA receptors, suggesting a potential neuroprotective role.[13]

    • Zinc-Activated Channel (ZAC): N-(thiazol-2-yl)-benzamide analogs have been identified as selective antagonists of this atypical Cys-loop receptor.[14]

A Strategic Workflow for Target Identification and Validation

A systematic and multi-tiered approach is essential to confidently identify and validate the biological targets of this compound.

Target_Validation_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Target Hypothesis Generation cluster_2 Phase 3: Target Validation cluster_3 Phase 4: Mechanism of Action Elucidation Phenotypic_Screening Phenotypic Screening (e.g., Cell Viability Assays) Data_Analysis Data Analysis & Hit Prioritization Phenotypic_Screening->Data_Analysis Broad_Target_Screening Broad Target Panel Screening (e.g., Kinase, GPCR Panels) Broad_Target_Screening->Data_Analysis In_Silico_Docking In Silico Molecular Docking Data_Analysis->In_Silico_Docking Biochemical_Assays In Vitro Biochemical Assays (IC50/EC50 Determination) In_Silico_Docking->Biochemical_Assays Cell_Based_Assays Cell-Based Target Engagement & Pathway Analysis Biochemical_Assays->Cell_Based_Assays SAR_Studies Structure-Activity Relationship (SAR) Studies Cell_Based_Assays->SAR_Studies In_Vivo_Studies In Vivo Model Studies Cell_Based_Assays->In_Vivo_Studies

Figure 1: A strategic workflow for the identification and validation of biological targets.

Phase 1: Broad Initial Screening

The initial phase aims to cast a wide net to identify potential areas of biological activity.

  • Phenotypic Screening:

    • Protocol: Utilize a panel of diverse human cancer cell lines (e.g., NCI-60) to assess the compound's effect on cell viability using an MTT or similar assay.[3][15] This can provide initial clues about potential anti-proliferative activity.

    • Causality: A significant reduction in cell viability in specific cell lines suggests that the compound may be targeting pathways crucial for their survival or proliferation.

  • Broad Target Panel Screening:

    • Protocol: Submit the compound for screening against large, commercially available panels of recombinant proteins, such as kinase panels (e.g., KinomeScan), GPCR panels, and enzyme panels.

    • Causality: This approach provides a direct, albeit preliminary, assessment of the compound's interaction with a wide array of potential targets, helping to narrow down the focus for subsequent validation efforts.

Phase 2: Hypothesis Generation and In Silico Analysis

Data from the initial screens will be analyzed to generate specific, testable hypotheses.

  • Data Analysis and Hit Prioritization:

    • Protocol: Analyze the data from both phenotypic and target-based screens. Prioritize "hits" based on potency, selectivity, and relevance to known disease pathways.

    • Causality: This step is crucial for focusing resources on the most promising leads and avoiding false positives.

  • In Silico Molecular Docking:

    • Protocol: Perform molecular docking studies of this compound into the crystal structures of the prioritized protein targets.[9][10]

    • Causality: Docking simulations can predict the binding mode and estimate the binding affinity, providing a structural basis for the observed activity and guiding further optimization.

Phase 3: Rigorous Target Validation

This phase involves detailed biochemical and cell-based assays to confirm the interaction between the compound and its hypothesized target.

  • In Vitro Biochemical Assays:

    • Protocol: For prioritized enzyme targets, perform dose-response studies to determine the IC50 value. For receptor targets, conduct radioligand binding assays to determine the Ki.

    • Causality: These quantitative assays provide definitive evidence of a direct interaction between the compound and the purified protein target.

  • Cell-Based Target Engagement and Pathway Analysis:

    • Protocol:

      • Target Engagement: Utilize techniques like the Cellular Thermal Shift Assay (CETSA) to confirm that the compound binds to its target in a cellular context.

      • Pathway Analysis: Use western blotting or other immunoassays to investigate the phosphorylation status of downstream substrates of the target kinase or changes in biomarkers related to the target's pathway.

    • Causality: Confirming target engagement in living cells is a critical step to ensure that the observed biological effects are indeed mediated by the intended target.

Phase 4: Elucidation of Mechanism of Action and In Vivo Efficacy

The final phase aims to understand the compound's mechanism of action in greater detail and to assess its potential in a more complex biological system.

  • Structure-Activity Relationship (SAR) Studies:

    • Protocol: Synthesize and test a series of analogs of this compound to understand which structural features are critical for its biological activity.[15]

    • Causality: SAR studies are fundamental for lead optimization and for confirming that the observed biological activity is due to a specific interaction with the target.

  • In Vivo Model Studies:

    • Protocol: If the in vitro and cell-based data are compelling, evaluate the compound's efficacy and safety in relevant animal models of disease (e.g., xenograft models for cancer).

    • Causality: In vivo studies provide the ultimate validation of a drug target and are a prerequisite for advancing a compound into clinical development.

Data Presentation

All quantitative data generated during this workflow should be summarized in clearly structured tables for easy comparison and interpretation.

Table 1: Example Data Summary for Kinase Inhibition

Kinase TargetIC50 (nM)
EGFR50
VEGFR-275
CK1δ120
CK1ε350

Conclusion

While this compound is a compound with limited published data, its chemical structure suggests a high potential for interesting biological activity. The strategic workflow outlined in this guide provides a robust and scientifically rigorous framework for identifying and validating its biological targets. By systematically progressing from broad screening to detailed mechanistic studies, researchers can efficiently unlock the therapeutic potential of this promising molecule. This approach, grounded in the principles of medicinal chemistry and chemical biology, will be instrumental in guiding the early-stage drug discovery efforts for this and other novel chemical entities.

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spectroscopic analysis (NMR, IR, MS) of 1,3-Thiazole-4-carboximidamide hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Analysis of 1,3-Thiazole-4-carboximidamide Hydrochloride

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of the spectroscopic analysis of this compound, a heterocyclic compound of interest in pharmaceutical research and drug development. As a building block for more complex molecular architectures, rigorous structural confirmation and purity assessment are paramount. This document offers field-proven insights and detailed protocols for the characterization of this molecule using Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). The narrative emphasizes the causality behind experimental choices and provides a predictive framework for spectral interpretation, grounded in the fundamental principles of chemical structure and reactivity.

Introduction: The Analytical Imperative

This compound is a key heterocyclic intermediate. The thiazole ring is a prevalent scaffold in medicinal chemistry, while the carboximidamide (amidine) group is a versatile functional handle and a strong base, often protonated under physiological conditions. The hydrochloride salt form enhances stability and solubility. Accurate and unambiguous characterization of this molecule is the foundation upon which all subsequent research is built. Spectroscopic methods provide a non-destructive, detailed fingerprint of the molecular structure. This guide will deconstruct the expected spectral output from core analytical techniques, explaining not just what to expect, but why.

cluster_molecule This compound mol

Figure 1: Chemical Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in an organic molecule. For a hydrochloride salt, careful selection of the experimental solvent is critical to ensure that all relevant protons, including the highly labile ones, are observed.

¹H NMR Spectroscopy: A Proton's Perspective

Expertise & Causality: The choice of a deuterated solvent is the first critical decision. While chloroform-d (CDCl₃) is common, it is a poor choice for this analyte.[1] The acidic protons of the hydrochloride and amidine groups would undergo rapid exchange with any trace moisture and may not be observable. A dipolar aprotic solvent like dimethyl sulfoxide-d₆ (DMSO-d₆) is the superior choice. Its ability to form hydrogen bonds slows down the exchange rate of labile N-H protons, allowing for their detection.[2][3]

  • Sample Preparation: Weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube.

  • Solvent Addition: Add ~0.7 mL of DMSO-d₆ (99.9 atom % D).

  • Dissolution: Cap the tube and vortex or gently agitate until the solid is completely dissolved. A brief, gentle warming may be applied if necessary.

  • Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. A standard pulse program is sufficient. To confirm exchangeable protons, a D₂O exchange experiment can be performed: after the initial spectrum is acquired, add one drop of D₂O, shake, and re-acquire the spectrum. The signals corresponding to the N-H and N-H⁺ protons will disappear.

G cluster_legend Predicted ¹H NMR Resonances mol Structure H5 H-5 ~8.5-8.7 ppm (s) H2 H-2 ~9.2-9.4 ppm (s) NH Amidine N-H ~9.0-9.5 ppm (br s) HCl N-H+ (HCl) ~9.5-11.0 ppm (br s)

Figure 2: Logical relationship of protons for ¹H NMR analysis.

  • Thiazole Ring Protons: The thiazole ring is an electron-deficient aromatic system.

    • H-2 Proton: This proton is flanked by both the sulfur and nitrogen atoms. The combined inductive electron withdrawal and anisotropic effects of these heteroatoms will deshield it significantly, placing its resonance far downfield. A chemical shift (δ) is predicted in the range of 9.2-9.4 ppm .[4] It will appear as a sharp singlet (s) as there are no adjacent protons for coupling.

    • H-5 Proton: This proton is adjacent to the sulfur atom and the carbon bearing the amidine group. It is less deshielded than H-2. A chemical shift is predicted around 8.5-8.7 ppm , also as a sharp singlet (s).

  • Amidine and Hydrochloride Protons: These protons are attached to nitrogen and are exchangeable.

    • Amidine N-H₂ Protons: Due to protonation and resonance, the C-N bonds of the amidine group have significant double bond character. The protons on these nitrogens are in an acidic environment and are heavily deshielded. They are expected to appear as a very broad singlet (br s) in the region of 9.0-9.5 ppm . The two protons are chemically equivalent due to free rotation and resonance.

    • Protonated Amidinium N-H⁺: The positive charge on the protonated amidine group results in strong deshielding. This proton signal is often very broad and can be difficult to distinguish from the other N-H protons but is generally expected to be the most downfield, potentially in the 9.5-11.0 ppm range. The broadness is a result of quadrupolar coupling with the ¹⁴N nucleus and chemical exchange.

Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~9.2-9.4 s 1H H-2 Flanked by electronegative S and N atoms.
~9.0-11.0 br s 3H -C(=N⁺H₂)NH₂ Exchangeable, acidic protons on nitrogen; signal will disappear upon D₂O addition.

| ~8.5-8.7 | s | 1H | H-5 | Aromatic proton on an electron-deficient ring. |

¹³C NMR Spectroscopy: Probing the Carbon Framework

Trustworthiness: A standard proton-decoupled ¹³C NMR experiment provides a single, sharp peak for each unique carbon atom, offering a direct count of the non-equivalent carbons and insight into their electronic environment. This serves as a self-validating system when paired with the ¹H NMR data.

The same sample prepared for ¹H NMR analysis can be used directly for ¹³C NMR. The experiment is typically run in a broadband proton-decoupled mode to simplify the spectrum, collapsing all multiplets into singlets.

The molecule contains four unique carbon atoms. Their chemical shifts are dictated by hybridization and proximity to electronegative atoms.

  • C-2: Similar to its attached proton, this carbon is significantly influenced by the adjacent S and N atoms, making it the most electron-deficient carbon in the ring. It is predicted to resonate furthest downfield among the ring carbons, around 155-158 ppm .[4]

  • C-4: This is a quaternary carbon attached to the amidine group and part of the C=C double bond of the ring. Its resonance is expected around 145-148 ppm .

  • C-5: This carbon is bonded to a proton and is adjacent to the sulfur atom. It will be less deshielded than the other ring carbons, predicted in the range of 125-128 ppm .

  • Amidine Carbon (C=N): The carbon of the carboximidamide group is sp² hybridized and bonded to three nitrogen atoms (in its protonated resonance form). This environment causes significant deshielding, placing its signal in the 162-166 ppm range, often the most downfield signal in the spectrum.

Table 2: Predicted ¹³C NMR Data (101 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Assignment Rationale
~162-166 C-amidine sp² carbon bonded to three nitrogens in the protonated form.
~155-158 C-2 sp² carbon between electronegative S and N atoms.
~145-148 C-4 Quaternary sp² carbon in the thiazole ring.

| ~125-128 | C-5 | sp² carbon adjacent to S. |

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy probes the vibrational frequencies of bonds within a molecule. It is an excellent technique for rapidly identifying the presence of key functional groups.

Expertise & Causality: For a solid, crystalline salt, the KBr pellet method is a classic and reliable choice.[5][6] This involves intimately mixing the sample with dry potassium bromide powder and pressing it into a transparent disc. This minimizes scattering effects and produces a high-quality spectrum. Alternatively, Attenuated Total Reflectance (ATR) is a modern, faster method that requires minimal sample preparation.[6][7]

  • Grinding: Add ~1-2 mg of the sample to an agate mortar. Add approximately 100-200 mg of dry, spectroscopic grade KBr.

  • Mixing: Gently grind the two components together until a fine, homogeneous powder is obtained. The quality of the spectrum is highly dependent on the particle size and homogeneity.

  • Pressing: Transfer the powder to a pellet die and apply several tons of pressure using a hydraulic press to form a translucent pellet.

  • Analysis: Place the pellet in the spectrometer's sample holder and acquire the spectrum, typically from 4000 to 400 cm⁻¹. A background spectrum of the empty sample chamber should be run first.

The IR spectrum will be dominated by absorptions from the N-H, C=N, and thiazole ring bonds.

  • N-H Stretching Region (3500-3100 cm⁻¹):

    • A series of medium-to-strong, sharp-to-broad bands are expected for the amidine N-H₂ stretches.[8]

    • Crucially, the N-H⁺ stretch of the protonated amidinium hydrochloride will appear as a very broad and strong absorption band, often spanning from ~3200 cm⁻¹ down to ~2500 cm⁻¹, superimposed with other signals. This is a hallmark of amine salts.

  • C=N and C=C Stretching Region (1680-1500 cm⁻¹):

    • A strong, sharp absorption corresponding to the C=N⁺ stretching of the protonated amidine group is expected around 1650-1680 cm⁻¹ .

    • The thiazole ring itself has characteristic C=N and C=C stretching vibrations. These typically appear as a series of sharp bands of varying intensity in the 1620-1450 cm⁻¹ region.[9][10][11]

  • C-H Stretching Region (3150-3050 cm⁻¹):

    • Weak to medium absorptions from the aromatic C-H stretches of the thiazole ring are expected in this region.

  • Fingerprint Region (< 1400 cm⁻¹):

    • This region will contain complex absorptions from C-N stretching, C-S stretching, and various ring bending and deformation modes, providing a unique fingerprint for the compound.

Table 3: Predicted Major FT-IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Functional Group Assignment
~3400-3100 Medium-Strong, Broad N-H stretching (amidine)
~3200-2500 Strong, Very Broad N-H⁺ stretching (amidinium hydrochloride)
~3150-3050 Weak-Medium Aromatic C-H stretching
~1650-1680 Strong C=N⁺ stretching (protonated amidine)

| ~1620-1450 | Medium-Strong, Sharp | Thiazole ring C=N and C=C stretching |

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight and, through fragmentation analysis, offers valuable structural information that corroborates NMR and IR data.

Expertise & Causality: The choice of ionization method is critical for analyzing a pre-charged, polar salt. "Hard" ionization techniques like Electron Impact (EI) would cause excessive fragmentation and likely no observable molecular ion.[12][13] A "soft" ionization technique is required. Electrospray Ionization (ESI) is the ideal choice.[14][15][16] The sample is already a salt, and ESI is exceptionally efficient at transferring pre-existing ions from solution into the gas phase. Analysis will be performed in positive ion mode.

  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.

  • Infusion: The solution is infused directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Ionization: A high voltage is applied to the infusion capillary, creating a fine spray of charged droplets. The solvent evaporates, leaving the protonated analyte ions in the gas phase.

  • Analysis: The ions are guided into the mass analyzer (e.g., Quadrupole or Time-of-Flight) where their mass-to-charge (m/z) ratio is measured.

The analysis will focus on the free base of the molecule, which has a molecular formula of C₄H₅N₃S.

  • Molecular Weight:

    • Monoisotopic Mass of Free Base (C₄H₅N₃S): 127.02 Da.[17]

  • Molecular Ion Peak: In ESI positive mode, the instrument will detect the free base protonated by the solvent or an acidic modifier. The primary ion observed will be the protonated molecular ion [M+H]⁺ at m/z 128.03 .

  • Fragmentation Analysis (MS/MS): By isolating the m/z 128 ion and subjecting it to collision-induced dissociation (CID), a fragmentation pattern can be generated. The pyrimidine ring is generally more stable than the thiazole ring during fragmentation.[18] A logical pathway would involve the initial loss of neutral molecules.

M [M+H]⁺ m/z = 128 F1 m/z = 111 (-NH₃) M->F1 - NH₃ F3 m/z = 101 (-HCN) M->F3 - HCN F2 m/z = 84 (-HCN) F1->F2 - HCN

Figure 3: A plausible fragmentation pathway for [M+H]⁺ of 1,3-Thiazole-4-carboximidamide.

  • Loss of Ammonia (NH₃): A common fragmentation for protonated amidines is the loss of neutral ammonia, which would lead to a fragment ion at m/z 111 (128 - 17), corresponding to the 1,3-thiazole-4-carbonitrile cation.

  • Loss of Hydrogen Cyanide (HCN): Cleavage of the thiazole ring could lead to the loss of HCN, resulting in a fragment at m/z 101 (128 - 27). Subsequent fragmentation of the m/z 111 ion could also involve the loss of HCN from the nitrile group, leading to a fragment at m/z 84 (111 - 27).

Table 4: Predicted ESI-MS Data (Positive Ion Mode)

m/z (Da) Assignment Rationale
128.03 [M+H]⁺ Protonated molecular ion of the free base (C₄H₅N₃S).
111.02 [M+H - NH₃]⁺ Loss of neutral ammonia from the amidine group.
101.01 [M+H - HCN]⁺ Loss of hydrogen cyanide from ring cleavage.

| 84.00 | [M+H - NH₃ - HCN]⁺ | Subsequent loss of HCN from the m/z 111 fragment. |

Conclusion

The multi-technique spectroscopic analysis outlined in this guide provides a robust and self-validating workflow for the complete characterization of this compound. By combining the atomic-level connectivity from NMR, the functional group identification from FT-IR, and the molecular weight and fragmentation data from MS, a scientist can confirm the structure and purity of this important chemical entity with a high degree of confidence. The principles and protocols described herein are foundational for quality control and regulatory submission in the fields of chemical synthesis and drug development.

References

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An In-depth Technical Guide to the Discovery and Development of 1,3-Thiazole Carboxamides

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the discovery, history, and evolving applications of 1,3-thiazole carboxamides. As a Senior Application Scientist, the following sections synthesize key findings and methodologies, offering field-proven insights into this important class of heterocyclic compounds.

Introduction: The Emergence of the Thiazole Moiety

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in medicinal chemistry.[1][2][3] Its unique structural and electronic properties have made it a privileged scaffold in the design of numerous therapeutic agents.[1][4][5] The journey of thiazole derivatives from simple curiosities to vital components of modern pharmaceuticals is a testament to the enduring power of heterocyclic chemistry in drug discovery. This guide will focus specifically on the 1,3-thiazole-4-carboxamide core, a substructure that has garnered significant attention for its diverse biological activities.

Early Synthetic Strategies and Mechanistic Insights

The synthesis of the thiazole ring, most notably through the Hantzsch thiazole synthesis, laid the groundwork for the exploration of its derivatives.[1] This reaction, typically involving the condensation of a thiourea or thioamide with an α-haloketone, provided a versatile entry point to a wide array of substituted thiazoles.[1]

The introduction of a carboxamide group at the 4-position of the thiazole ring proved to be a critical step in unlocking the therapeutic potential of this scaffold. The carboxamide moiety, with its ability to participate in hydrogen bonding and other non-covalent interactions, significantly influences the pharmacokinetic and pharmacodynamic properties of the parent molecule.

A general synthetic approach to 1,3-thiazole-4-carboxamides is outlined below:

cluster_0 Step 1: Thiazole Ring Formation cluster_1 Step 2: Amide Formation Thiourea Thiourea Thiazole_Ester 1,3-Thiazole-4-carboxylate Ester Thiourea->Thiazole_Ester Hantzsch Synthesis alpha_Halo_Ester α-Halo Ester alpha_Halo_Ester->Thiazole_Ester Thiazole_Acid 1,3-Thiazole-4-carboxylic Acid Thiazole_Ester->Thiazole_Acid Hydrolysis Thiazole_Carboxamide 1,3-Thiazole-4-carboxamide Thiazole_Acid->Thiazole_Carboxamide Coupling Agent Amine Amine Amine->Thiazole_Carboxamide

Caption: Generalized synthetic pathway to 1,3-thiazole-4-carboxamides.

Evolution of Biological Applications

The versatility of the 1,3-thiazole-4-carboxamide scaffold is evident in the broad spectrum of biological activities exhibited by its derivatives. The following sections detail key therapeutic areas where these compounds have shown significant promise.

Antimicrobial and Antifungal Activity

Some of the earliest and most extensively studied applications of thiazole derivatives have been in the field of infectious diseases.[1][6] The incorporation of the carboxamide functionality has been shown to enhance the antimicrobial and antifungal properties of the thiazole nucleus.[7]

Compound ClassOrganismActivityReference
Substituted Thiazole CarboxamidesStaphylococcus aureusMIC: 50-75 µg/mL[6]
Benzo[d]thiazole DerivativesEscherichia coliMIC: 50-75 µg/mL[6]
Novel Thiazolyl DerivativesAspergillus nigerMIC: 5.8-7.8 µg/mL[4]

Experimental Protocol: Synthesis of a Thiazole Carboxamide Derivative

The following is a representative protocol for the synthesis of a 1,3-thiazole-4-carboxamide derivative, based on methodologies described in the literature.[8]

  • Step 1: Synthesis of the Thiosemicarbazone Intermediate.

    • To a solution of 1-(4-chlorophenyl)-2,5-dihydro-4-morpholino-2,5-dioxo-1H-pyrrole-3-carbaldehyde (0.01 mol) in ethanol (10 mL), add a catalytic amount of acetic acid.

    • Stir the reaction mixture for 20 minutes until a clear solution is obtained.

    • Add thiosemicarbazide (0.01 mol) to the mixture while stirring.

    • Maintain the reaction temperature at 50°C for 20 minutes.

    • Collect the resulting orange solid by filtration.

  • Step 2: Cyclization to the Thiazole Carboxamide.

    • Suspend the thiosemicarbazone intermediate (0.01 mol) in ethanol (10 mL) and stir for 10 minutes.

    • Add a substituted phenacyl bromide (0.01 mol) to the suspension.

    • Reflux the reaction mixture for 4-6 hours.

    • Monitor the reaction progress by thin-layer chromatography.

    • Upon completion, cool the reaction mixture and collect the precipitated product by filtration.

    • Recrystallize the crude product from a suitable solvent to afford the pure thiazole derivative.

Anticancer Activity

More recently, 1,3-thiazole carboxamides have emerged as a promising class of anticancer agents.[9][10][11] Their mechanism of action often involves the inhibition of key cellular signaling pathways implicated in tumor growth and proliferation.

Thiazole_Carboxamide 1,3-Thiazole Carboxamide Derivative Kinase Protein Kinase (e.g., c-Met) Thiazole_Carboxamide->Kinase Inhibition Signaling_Pathway Downstream Signaling (e.g., Proliferation, Survival) Kinase->Signaling_Pathway Activation Apoptosis Apoptosis Signaling_Pathway->Apoptosis Inhibition Cell_Cycle_Arrest Cell Cycle Arrest Signaling_Pathway->Cell_Cycle_Arrest Promotion of Progression

Caption: Proposed mechanism of anticancer activity for some 1,3-thiazole carboxamides.

A series of novel 2,4,5-trisubstituted 1,3-thiazole derivatives containing a carboxamide moiety displayed significant in vitro antitumor activity against a panel of human cancer cell lines.[10] Notably, some compounds exhibited greater inhibitory activity than the standard chemotherapeutic agent 5-fluorouracil.[10]

CompoundCell LineIC50 (µg/mL)Reference
T1MCF-72.21[10]
T38HepG21.11[10]
5-FluorouracilMCF-7>10[10]
Fungicidal Activity in Agrochemicals

Beyond pharmaceuticals, thiazole carboxamides have found applications in agriculture as potent fungicides.[12][13] These compounds often act as succinate dehydrogenase inhibitors (SDHIs), disrupting the mitochondrial respiratory chain in fungi.[12] The rational design of pyrazole-thiazole carboxamide derivatives has led to compounds with excellent in vitro and in vivo activity against various plant pathogenic fungi.[13]

Structure-Activity Relationships (SAR) and Future Directions

The extensive research into 1,3-thiazole carboxamides has revealed key structure-activity relationships that guide the design of new and more potent derivatives. The nature and position of substituents on the thiazole ring and the amide nitrogen are critical determinants of biological activity. For instance, in a series of antioxidant thiazole-carboxamide derivatives, the presence of a t-butyl group at the para position of a phenyl ring attached to the amide nitrogen was found to be crucial for potent activity.[2][14]

The future of 1,3-thiazole carboxamide research lies in the continued exploration of their diverse biological activities, the development of more efficient and sustainable synthetic methodologies, and the application of computational tools for rational drug design. The inherent versatility of this scaffold ensures its continued relevance in the quest for novel therapeutic and agrochemical agents.

References

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  • Systematic scheme for synthesizing carboxamide 1,3,4-thiadiazole derivatives. Available from: [Link]

  • MDPI. Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Available from: [Link]

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1,3-Thiazole-4-carboximidamide hydrochloride and its derivatives in medicinal chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1,3-Thiazole-4-carboximidamide Hydrochloride and its Derivatives in Medicinal Chemistry

Abstract

The 1,3-thiazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous clinically approved drugs and biologically active compounds.[1][2][3] This guide focuses on a specific, yet highly promising, subset of this family: this compound and its derivatives. The introduction of the carboximidamide (amidine) group at the 4-position imparts unique physicochemical properties, transforming the scaffold into a potent pharmacophore capable of engaging biological targets through strong ionic and hydrogen bonding interactions. This document provides a comprehensive overview of the synthesis, medicinal chemistry rationale, potential therapeutic applications, and structure-activity relationships of this compound class, designed for researchers and professionals in drug discovery and development.

The 1,3-Thiazole-4-carboximidamide Scaffold: A Strategic Overview

The thiazole ring is a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, which endows it with a unique electronic profile and the ability to participate in various non-covalent interactions with biological macromolecules.[1] Its derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects.[1][4][5]

The strategic incorporation of a carboximidamide group at the 4-position introduces a strongly basic, protonated moiety (at physiological pH) that is a bioisostere of carboxylic acids and carboxamides.[6][7][8] This functional group is pivotal for several reasons:

  • Enhanced Target Binding: As a cationic group, it can form strong salt bridges and hydrogen bonds with negatively charged residues (e.g., aspartate, glutamate) in enzyme active sites or receptor binding pockets.[9]

  • Improved Physicochemical Properties: The hydrochloride salt form generally confers improved aqueous solubility and crystallinity, which are advantageous for formulation and bioavailability.

  • Modulation of Pharmacokinetics: The basic nature of the amidine can influence the absorption, distribution, metabolism, and excretion (ADME) profile of the molecule.

The guanidine group, structurally related to amidines, is found in many therapeutic agents, and its derivatives are known to possess a wide array of biological activities, further highlighting the potential of the carboximidamide moiety in drug design.[10][11][12]

Synthesis of the Core Scaffold and Derivatives

The classical Hantzsch thiazole synthesis is a reliable method for constructing the core thiazole ring, particularly for 4-substituted derivatives.[13][14][15][16]

Proposed Synthetic Workflow

Synthetic_Workflow A Ethyl 3-bromo-2-oxopropanoate C Ethyl 1,3-thiazole-4-carboxylate A->C Hantzsch Synthesis B Thioformamide B->C D 1,3-Thiazole-4-carboxamide C->D Ammonolysis E 4-Cyanothiazole D->E Dehydration F 1,3-Thiazole-4-carboximidamide HCl E->F Pinner Reaction (EtOH, HCl gas)

Sources

An In-Depth Technical Guide to the Theoretical and Computational Investigation of 1,3-Thiazole-4-carboximidamide Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,3-thiazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmacologically active agents.[1][2] This guide provides a comprehensive theoretical and computational framework for the study of 1,3-Thiazole-4-carboximidamide hydrochloride, a derivative with significant potential in drug discovery. We will explore its molecular properties through a combination of quantum chemical calculations and molecular simulations. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and detailed, field-proven methodologies for in-silico analysis. The protocols and insights presented herein are designed to be self-validating, promoting a deeper understanding of the structure-function relationships that govern the activity of this promising compound.

Introduction: The Significance of the Thiazole Moiety

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a privileged scaffold in drug development.[1][2] Its unique electronic properties and ability to participate in various non-covalent interactions have led to its incorporation into a wide array of therapeutic agents with diverse activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer effects.[1][2][3] The carboximidamide functional group, also known as a guanidine analogue, is also of significant interest due to its ability to form strong hydrogen bonds and its presence in many biologically active molecules. The hydrochloride salt form enhances the solubility and stability of the parent compound.

This compound (PubChem CID: 75421024) presents a compelling subject for theoretical and computational investigation.[4] Understanding its three-dimensional structure, electronic landscape, and potential interactions with biological macromolecules at a molecular level is paramount for elucidating its mechanism of action and for the rational design of novel, more potent therapeutic agents.[5][6]

This guide will systematically detail the application of state-of-the-art computational techniques to characterize this compound. We will delve into Density Functional Theory (DFT) for elucidating its intrinsic molecular properties, followed by molecular docking and molecular dynamics simulations to explore its potential as a targeted therapeutic.

Computational Methodologies: A Practical Workflow

The following sections outline the step-by-step protocols for a comprehensive in-silico investigation of this compound. The causality behind each choice of methodology and parameter is explained to provide a robust and reproducible research framework.

Quantum Chemical Calculations: Unveiling Intrinsic Molecular Properties

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems.[7] It is instrumental in predicting molecular geometry, vibrational frequencies, and electronic properties with high accuracy.

Experimental Protocol: DFT Calculations
  • Structure Preparation: The 2D structure of 1,3-Thiazole-4-carboximidamide is drawn using a molecular editor (e.g., ChemDraw or MarvinSketch) and converted to a 3D format.

  • Geometry Optimization:

    • Software: Gaussian 09 or a similar quantum chemistry package.[7]

    • Method: Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP) is a widely used and reliable method for organic molecules.[3][7]

    • Basis Set: The 6-311++G(d,p) basis set is chosen to provide a good balance between accuracy and computational cost, including diffuse functions and polarization functions for a better description of electron distribution.[8]

    • Rationale: This level of theory has been shown to provide excellent agreement with experimental data for the geometric parameters and vibrational frequencies of similar heterocyclic systems.[3]

  • Vibrational Frequency Analysis:

    • Following optimization, a frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

    • The calculated vibrational frequencies can be compared with experimental FT-IR and Raman spectra for validation.

  • Electronic Property Analysis:

    • HOMO-LUMO Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a critical parameter for determining the chemical reactivity and kinetic stability of the molecule.[3]

    • Molecular Electrostatic Potential (MEP): The MEP map is generated to visualize the charge distribution and identify electrophilic and nucleophilic sites.

DFT_Workflow cluster_input Input Preparation cluster_calculation Quantum Chemical Calculation cluster_analysis Results Analysis Input 1. 3D Structure of 1,3-Thiazole-4-carboximidamide Opt 2. Geometry Optimization (B3LYP/6-311++G(d,p)) Input->Opt Freq 3. Vibrational Frequency Analysis Opt->Freq Elec Electronic Properties (HOMO-LUMO, MEP) Opt->Elec Geom Optimized Geometry Freq->Geom Vib Vibrational Spectra (FT-IR/Raman) Freq->Vib

Caption: Workflow for DFT-based analysis of molecular properties.
Molecular Docking: Predicting Binding Affinity and Pose

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[9] This is crucial for identifying potential biological targets and understanding the binding mode of a ligand.

Experimental Protocol: Molecular Docking
  • Ligand Preparation: The optimized 3D structure of this compound from the DFT calculations is used. Charges are assigned using a suitable force field (e.g., Gasteiger charges).

  • Target Selection and Preparation:

    • A relevant protein target is selected based on the known pharmacology of thiazole derivatives (e.g., kinases, DNA gyrase, or enzymes involved in microbial pathogenesis).[5][10] For this guide, we will consider a hypothetical kinase target.

    • The 3D crystal structure of the target protein is downloaded from the Protein Data Bank (PDB).

    • Water molecules and co-crystallized ligands are removed, and polar hydrogens are added.

  • Docking Simulation:

    • Software: AutoDock Vina or similar docking programs.

    • Grid Box Definition: A grid box is defined around the active site of the target protein.

    • Docking Run: The docking simulation is performed, generating multiple binding poses ranked by their binding affinity (docking score).

  • Analysis of Results:

    • The binding poses are visualized and analyzed to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the protein's active site residues.

Docking_Workflow cluster_prep Preparation cluster_sim Simulation cluster_res Analysis Ligand 1. Ligand Preparation (Optimized Structure) Docking 3. Molecular Docking (e.g., AutoDock Vina) Ligand->Docking Target 2. Target Preparation (PDB Structure) Target->Docking Analysis 4. Binding Pose and Interaction Analysis Docking->Analysis

Caption: Workflow for molecular docking studies.
Molecular Dynamics Simulation: Assessing Complex Stability

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of a ligand-protein complex over time, offering a more realistic representation of the biological system than static docking.[11][12]

Experimental Protocol: Molecular Dynamics Simulation
  • System Preparation:

    • The best-ranked docked complex from the molecular docking study is used as the starting structure.

    • The complex is solvated in a periodic box of water molecules (e.g., TIP3P water model).

    • Counter-ions are added to neutralize the system.

  • Simulation Parameters:

    • Software: GROMACS, AMBER, or NAMD.

    • Force Field: A suitable force field for proteins and small molecules is chosen (e.g., AMBER or CHARMM).

    • Simulation Time: A simulation of at least 100 nanoseconds is typically required to observe significant conformational changes and ensure the stability of the complex.[13]

  • Simulation Protocol:

    • Energy Minimization: The system is energy-minimized to remove steric clashes.

    • Equilibration: The system is gradually heated and equilibrated under NVT (constant number of particles, volume, and temperature) and NPT (constant number of particles, pressure, and temperature) ensembles.

    • Production Run: The production MD simulation is run for the desired length of time.

  • Trajectory Analysis:

    • Root Mean Square Deviation (RMSD): The RMSD of the protein backbone and the ligand is calculated to assess the stability of the complex.

    • Root Mean Square Fluctuation (RMSF): The RMSF of individual residues is analyzed to identify flexible regions of the protein.

    • Hydrogen Bond Analysis: The persistence of hydrogen bonds between the ligand and the protein is monitored throughout the simulation.

MD_Workflow cluster_setup System Setup cluster_run MD Simulation cluster_traj Trajectory Analysis System 1. Prepare Docked Complex (Solvation & Ionization) MD 2. Minimization, Equilibration, & Production Run System->MD Traj 3. Analyze RMSD, RMSF, & Hydrogen Bonds MD->Traj

Sources

A Senior Application Scientist's Guide to the Preliminary Biological Screening of 1,3-Thiazole-4-carboximidamide hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Thiazole Scaffold - A Privileged Structure in Medicinal Chemistry

The 1,3-thiazole ring is a cornerstone of heterocyclic chemistry and a recurring motif in a multitude of clinically approved drugs.[1][2] Its unique electronic properties and ability to form key hydrogen bonds have established it as a "privileged structure" in drug design. Thiazole derivatives have demonstrated a vast spectrum of pharmacological activities, including antibacterial, antifungal, antitumor, and anti-inflammatory effects.[1][3][4] This guide focuses on a specific, yet promising, member of this family: 1,3-Thiazole-4-carboximidamide hydrochloride . The presence of the carboximidamide (amidine) group at the 4-position introduces a basic, highly polar functional group capable of forming strong interactions with biological targets, suggesting a rich potential for diverse bioactivity.

This document serves not as a rigid protocol, but as a strategic framework for the initial biological interrogation of this compound. As Senior Application Scientists, our goal is to move beyond mere procedure and delve into the causality behind experimental design, ensuring that each step is a self-validating system that generates trustworthy and actionable data.

Foundational Steps: Physicochemical Characterization

Before any biological assay, a fundamental understanding of the compound's physicochemical properties is non-negotiable. This preliminary analysis prevents artifacts and ensures the reliability of subsequent biological data.

  • Purity Assessment: Verification of the compound's purity (typically >95%) is essential, commonly achieved through High-Performance Liquid Chromatography (HPLC) and confirmed by Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

  • Solubility Determination: The compound's solubility in aqueous buffers (like Phosphate-Buffered Saline, PBS) and organic solvents (like Dimethyl Sulfoxide, DMSO) must be quantified. This dictates vehicle choice for biological assays and prevents precipitation-related errors.

  • Stability Analysis: The stability of the compound in the chosen vehicle and under assay conditions (e.g., 37°C, presence of media components) should be assessed to ensure the observed effects are due to the compound itself and not its degradation products.

Strategic Screening: A Multi-Pronged Approach

The structural alerts within this compound guide our screening strategy. The thiazole core suggests potential antimicrobial and anticancer activities, while the overall heterocyclic nature points towards possible anti-inflammatory action.[1][3][5] A logical workflow is to pursue these three avenues in parallel to build a comprehensive initial profile of the compound's bioactivity.

G cluster_0 Overall Screening Workflow A 1,3-Thiazole-4-carboximidamide HCl (Purity, Solubility, Stability) B Antimicrobial Screening (Bacteria & Fungi) A->B Parallel Screening C Anticancer Screening (Cytotoxicity Assays) A->C Parallel Screening D Anti-inflammatory Screening (In Vitro Assays) A->D Parallel Screening E Data Analysis & Hit Identification B->E C->E D->E

Caption: High-level workflow for the preliminary biological evaluation.

Protocol I: Antimicrobial Activity Screening

Rationale: The thiazole nucleus is a well-established pharmacophore in antimicrobial agents.[6][7] The initial screen aims to determine if the compound has inhibitory effects on a representative panel of pathogenic bacteria and fungi.

Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

This quantitative assay is the gold standard for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[8][9]

Experimental Protocol:

  • Microorganism Preparation: Select a panel of clinically relevant microorganisms, such as Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative), and Candida albicans (Fungus).[6] Culture them to the mid-logarithmic phase and adjust the inoculum to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in appropriate broth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Compound Preparation: Prepare a stock solution of this compound in sterile DMSO. Perform a serial two-fold dilution in the appropriate broth medium in a 96-well microtiter plate to achieve a range of test concentrations (e.g., 256 µg/mL to 0.5 µg/mL).

  • Inoculation: Add the prepared microbial inoculum to each well of the microtiter plate.

  • Controls:

    • Positive Control: Wells containing a known antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) to validate the susceptibility of the organisms.

    • Negative Control (Vehicle Control): Wells containing the microbial inoculum and the highest concentration of DMSO used in the assay to ensure the vehicle has no inhibitory effect.

    • Sterility Control: Wells containing only uninoculated broth to check for contamination.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and 24-48 hours for fungi.

  • Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible turbidity (growth) is observed.[8]

Data Presentation:

MicroorganismStrain (e.g., ATCC)TypeMIC (µg/mL) of Test CompoundMIC (µg/mL) of Control Drug
Staphylococcus aureusATCC 29213Gram-positive
Escherichia coliATCC 25922Gram-negative
Pseudomonas aeruginosaATCC 27853Gram-negative
Candida albicansATCC 90028Fungus

Protocol II: Anticancer (Cytotoxicity) Screening

Rationale: Numerous thiazole derivatives have been synthesized and evaluated as potent anticancer agents, making this a critical screening path.[5][10][11][12] The primary goal is to assess the compound's ability to reduce the viability of cancer cells and to determine its potency (IC50).

Cell Viability Assessment via MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method to measure cellular metabolic activity, which serves as an indicator of cell viability.[13][14]

G cluster_1 MTT Cytotoxicity Assay Workflow A Seed Cells in 96-well Plate B Incubate (24h) for Adherence A->B C Treat with Serial Dilutions of Compound B->C D Incubate (48-72h) C->D E Add MTT Reagent D->E F Incubate (2-4h) (Formazan Formation) E->F G Solubilize Formazan (e.g., with DMSO) F->G H Read Absorbance (570 nm) G->H I Calculate % Viability and IC50 H->I

Caption: Step-by-step workflow for the MTT cell viability assay.

Experimental Protocol:

  • Cell Culture: Select a panel of human cancer cell lines (e.g., MCF-7 for breast, A549 for lung, HCT-116 for colon) and a non-cancerous cell line (e.g., HEK293 or NHDF) to evaluate selectivity.[14][15] Culture cells in their recommended media supplemented with Fetal Bovine Serum (FBS) and antibiotics.

  • Cell Seeding: Seed the cells into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., from 0.1 µM to 100 µM).

  • Controls:

    • Positive Control: A known cytotoxic drug like Doxorubicin or Cisplatin.[13]

    • Vehicle Control: Cells treated with the same concentration of DMSO as the highest compound concentration.

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for another 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the supernatant and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the solution at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The half-maximal inhibitory concentration (IC50), the concentration that reduces cell viability by 50%, is determined by plotting a dose-response curve.[13][15]

Data Presentation:

Cell LineTissue of OriginTypeIC50 (µM) of Test CompoundIC50 (µM) of Doxorubicin
MCF-7BreastCancer
A549LungCancer
HCT-116ColonCancer
HEK293KidneyNon-cancerous

Protocol III: In Vitro Anti-inflammatory Screening

Rationale: Heterocyclic compounds, including thiazoles, are frequently investigated for their ability to modulate inflammatory pathways.[16][17] A simple, cell-free assay can provide a rapid indication of potential anti-inflammatory properties.

Inhibition of Protein Denaturation Assay

Protein denaturation is a well-documented cause of inflammation. This assay assesses the ability of a compound to inhibit thermally-induced protein denaturation, using Bovine Serum Albumin (BSA) as the model protein. The principle is analogous to the anti-inflammatory action of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs).[16]

Experimental Protocol:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing 0.5 mL of 1% w/v Bovine Serum Albumin (BSA) solution and 0.5 mL of the test compound at various concentrations (e.g., 10, 50, 100, 250 µg/mL) in PBS.

  • Controls:

    • Positive Control: Use a standard anti-inflammatory drug like Diclofenac sodium at the same concentrations.

    • Negative Control: A reaction mixture containing only BSA and PBS.

  • Incubation: Incubate all samples at 37°C for 20 minutes.

  • Denaturation: Induce denaturation by heating the samples at 72°C for 5 minutes, followed by cooling.

  • Data Acquisition: Measure the turbidity of the samples spectrophotometrically at 660 nm. A decrease in turbidity indicates inhibition of denaturation.

  • Data Analysis: Calculate the percentage inhibition of protein denaturation using the formula:

    • % Inhibition = [1 - (Absorbance of Test / Absorbance of Control)] * 100

Data Presentation:

Concentration (µg/mL)% Inhibition by Test Compound% Inhibition by Diclofenac Sodium
10
50
100
250

Synthesis and Path Forward

The preliminary screening data from these three arms will provide a foundational biological signature for this compound.

G A 1,3-Thiazole-4- carboximidamide HCl Thiazole Core Amidine Group B Potential Biological Targets A->B Interacts with C Microbial Enzymes e.g., DNA Gyrase B->C D Cancer Cell Proteins e.g., Kinases, Tubulin B->D E Inflammatory Enzymes e.g., COX, LOX B->E

Caption: Potential multi-target interactions of the thiazole compound.

Promising results in any area—such as a low MIC value, a sub-micromolar IC50 against a cancer cell line with high selectivity, or significant inhibition of protein denaturation—warrant progression to more complex secondary assays. These may include mechanism-of-action studies (e.g., apoptosis assays, enzyme inhibition assays) or in vivo efficacy models (e.g., murine infection models, tumor xenograft models, or carrageenan-induced paw edema).[13][17] This structured, hypothesis-driven approach ensures that research and development resources are directed toward the most promising therapeutic avenues for this novel thiazole derivative.

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Methodological & Application

Application Notes and Protocols for 1,3-Thiazole-4-carboximidamide hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This application note provides a detailed guide for the initial in vitro characterization of 1,3-Thiazole-4-carboximidamide hydrochloride, a derivative distinguished by a carboximidamide moiety. While extensive data exists for related thiazole-carboxamides, this document focuses on foundational assays to elucidate the potential cytotoxic and antimicrobial efficacy of this specific compound, establishing a robust baseline for further drug development and mechanistic studies. We present detailed protocols for a primary cytotoxicity screening against a cancer cell line using the MTT assay and for determining antimicrobial potency through the broth microdilution method to establish the Minimum Inhibitory Concentration (MIC).

Introduction: Scientific Rationale and Strategic Approach

The thiazole heterocycle is a cornerstone of many pharmacologically active agents, valued for its ability to engage with a variety of biological targets.[4] The substitution at the 4-position of the thiazole ring significantly influences the compound's biological profile. The subject of this guide, this compound, features a carboximidamide group (-C(=NH)NH₂), a structural feature that is a bioisostere of the more commonly studied carboxamide group (-C(=O)NH₂). This substitution can alter the molecule's electronic properties, hydrogen bonding capacity, and overall stereochemistry, potentially leading to novel biological activities.

Notably, the presence of carboximidamide or related guanidinyl moieties in other molecular scaffolds has been linked to potent antimicrobial activity. For instance, studies have shown that a carboximidamide head group on a thiazole ring is beneficial for antibacterial efficacy.[2] Furthermore, carboximidamide derivatives have been investigated as DNA gyrase inhibitors, a key bacterial target.[5] Concurrently, the broader class of thiazole derivatives has been extensively evaluated for anticancer properties, demonstrating mechanisms that include apoptosis induction and cell cycle arrest.[6][7]

Given this landscape, a logical primary investigation into the bioactivity of this compound should focus on two key areas: Anticancer Cytotoxicity and Antimicrobial Activity . This dual-pronged approach provides a high-yield initial screening to determine the most promising therapeutic avenue for this novel compound.

Foundational Assay I: Antiproliferative Activity via MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric, cell-based assay used to assess cell viability and proliferation. It is a cornerstone of initial cytotoxicity screening for novel therapeutic candidates.[8] The assay's principle is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial succinate dehydrogenase enzymes active only in living cells. The amount of formazan produced is directly proportional to the number of viable cells, allowing for the quantification of the compound's cytotoxic or cytostatic effects.

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Phase 1: Cell Preparation cluster_treatment Phase 2: Compound Treatment cluster_assay Phase 3: Assay & Readout cell_culture 1. Culture Cancer Cells (e.g., MCF-7, A549) harvest 2. Harvest & Count Cells (Trypsinization) cell_culture->harvest seed 3. Seed Cells in 96-Well Plate (e.g., 5x10^3 cells/well) harvest->seed incubate_attach 4. Incubate 24h (Allow cell attachment) seed->incubate_attach prep_compound 5. Prepare Serial Dilutions of 1,3-Thiazole-4-carboximidamide HCl add_compound 6. Add Compound to Wells (Include Vehicle Control) incubate_attach->add_compound prep_compound->add_compound incubate_treat 7. Incubate 48-72h add_compound->incubate_treat add_mtt 8. Add MTT Reagent (10 µL of 5 mg/mL solution) incubate_treat->add_mtt incubate_mtt 9. Incubate 3-4h (Formazan formation) add_mtt->incubate_mtt solubilize 10. Add Solubilizing Agent (e.g., DMSO, Sorenson's buffer) incubate_mtt->solubilize read 11. Read Absorbance (570 nm) solubilize->read MIC_Workflow cluster_assay Phase 2: Assay Setup & Incubation cluster_readout Phase 3: Data Interpretation prep_compound 1. Prepare Compound Stock & Serial Dilutions in Broth dispense_compound 3. Dispense Diluted Compound into 96-Well Plate prep_inoculum 2. Prepare Bacterial Inoculum (e.g., S. aureus, E. coli) Adjust to 0.5 McFarland inoculate 4. Inoculate Wells with Bacteria (Final conc. ~5x10^5 CFU/mL) dispense_compound->inoculate add_controls 5. Add Controls (Growth, Sterility) inoculate->add_controls incubate 6. Incubate Plate (18-24h at 37°C) add_controls->incubate read_plate 7. Visually Inspect for Turbidity or Read OD600 incubate->read_plate determine_mic 8. Determine MIC (Lowest concentration with no visible growth) read_plate->determine_mic

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Detailed Protocol: Broth Microdilution

Materials:

  • This compound (Test Compound)

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well U-bottom plates

  • 0.5 McFarland turbidity standard

  • Spectrophotometer (for inoculum standardization)

  • Positive control antibiotic (e.g., Ciprofloxacin)

Procedure:

  • Compound Dilution: a. Prepare a 1280 µg/mL stock solution of the test compound in CAMHB. b. In a 96-well plate, add 50 µL of CAMHB to wells 2 through 12. c. Add 100 µL of the 1280 µg/mL compound stock to well 1. d. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, down to well 10. Discard 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) will not contain the compound. e. This results in concentrations ranging from 640 µg/mL to 1.25 µg/mL.

  • Inoculum Preparation: a. From a fresh agar plate, select 3-5 colonies of the test organism and suspend them in sterile saline. b. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). c. Dilute this standardized suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 1 x 10⁶ CFU/mL.

  • Inoculation and Incubation: a. Inoculate wells 1 through 11 with 50 µL of the diluted bacterial suspension. This brings the final volume in each well to 100 µL and the final bacterial concentration to ~5 x 10⁵ CFU/mL. The compound concentrations are now halved (ranging from 320 µg/mL to 0.625 µg/mL). b. Well 11 contains only bacteria and broth (Growth Control). c. Well 12 contains only sterile broth (Sterility Control). d. Seal the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: a. After incubation, visually inspect the plate for turbidity. The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear. b. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).

Expected Data Output
WellCompound Conc. (µg/mL)Growth (Turbidity)Interpretation
1320-No Growth
2160-No Growth
380-No Growth
440-No Growth
520+Growth
610+Growth
75+Growth
82.5+Growth
91.25+Growth
100.625+Growth
110 (Growth Control)+Valid Assay
120 (Sterility Control)-Valid Assay
Result MIC = 40 µg/mL

Conclusion and Future Directions

This guide outlines the foundational in vitro assays for the preliminary characterization of this compound. The selection of cytotoxicity and antimicrobial assays is based on a strong scientific rationale derived from the known activities of the thiazole scaffold and related carboximidamide-containing molecules. [2][5] Positive results from these initial screens (e.g., a low IC₅₀ value against a cancer cell line or a low MIC value against bacterial strains) would provide a clear direction for subsequent research. Future work could include screening against a broader panel of cancer or microbial strains, exploring the mechanism of action (e.g., cell cycle analysis, apoptosis assays, or specific enzyme inhibition assays like DNA gyrase inhibition), and initiating structure-activity relationship (SAR) studies to optimize the compound's potency and selectivity. [4][6]These primary protocols provide the essential first step in unlocking the therapeutic potential of this novel chemical entity.

References

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Application Notes & Protocols for Determining the Cytotoxicity of 1,3-Thiazole-4-carboximidamide hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Senior Application Scientist, Gemini

Introduction and Strategic Overview

The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] Derivatives of thiazole-carboxamide, in particular, are being actively investigated for their therapeutic potential.[1][4] 1,3-Thiazole-4-carboximidamide hydrochloride is one such compound whose biological effects warrant careful characterization. A critical first step in the preclinical evaluation of any potential therapeutic agent is the assessment of its cytotoxicity.[5][6]

This guide provides a comprehensive, multi-faceted strategy for evaluating the in vitro cytotoxicity of this compound. We move beyond a single-endpoint assay to advocate for a holistic approach that interrogates multiple cellular death pathways. By concurrently assessing metabolic activity, membrane integrity, and apoptotic markers, researchers can build a more nuanced and mechanistically informative profile of the compound's effect on cells.

We will detail the principles and step-by-step protocols for three robust, plate-based assays:

  • MTT Assay: To quantify changes in metabolic activity, a hallmark of cell viability.

  • Lactate Dehydrogenase (LDH) Release Assay: To measure the loss of plasma membrane integrity, a characteristic of necrosis.

  • Caspase-3/7 Assay: To specifically detect the activation of key executioner caspases in the apoptotic pathway.

This integrated approach ensures a self-validating system, providing trustworthy and publication-quality data for drug development professionals.

The Principle of a Tripartite Assessment

Relying on a single cytotoxicity assay can be misleading. A compound might inhibit metabolic activity without causing cell death (cytostatic vs. cytotoxic effects), or it might induce apoptosis, which involves a very different molecular cascade than necrosis.[5][7] Our recommended workflow provides a more complete picture by measuring three distinct cellular parameters.

G cluster_cell Target Cell Mitochondria Mitochondria (Metabolic Hub) MTT MTT Assay (Viability) Mitochondria->MTT Active Dehydrogenases Cytosol Cytosol (Contains LDH, Caspases) LDH LDH Assay (Necrosis) Cytosol->LDH LDH Release (Membrane Rupture) Caspase Caspase-3/7 Assay (Apoptosis) Cytosol->Caspase Caspase-3/7 Activation Membrane Intact Plasma Membrane Result1 Measures Reduction of MTT to Formazan (Colorimetric Signal) MTT->Result1 Result2 Measures Extracellular LDH (Membrane Damage) (Colorimetric Signal) LDH->Result2 Result3 Measures Cleavage of DEVD Substrate (Luminescent/Fluorescent Signal) Caspase->Result3

Caption: Principles of the three complementary cytotoxicity assays.

General Workflow for Cytotoxicity Profiling

A standardized workflow is essential for reproducibility. The overall process, from cell preparation to final data analysis, follows a logical sequence applicable to all three assays, with variations only in the final reagent addition and detection steps.

G cluster_assays 5. Perform Specific Assay start 1. Cell Culture Select & maintain appropriate cell line seed 2. Seed Cells Plate cells in 96-well plates and allow adherence overnight start->seed prepare_compound 3. Prepare Compound Dilutions Create a serial dilution of 1,3-Thiazole-4-carboximidamide HCl seed->prepare_compound treat 4. Treat Cells Expose cells to compound dilutions for a defined time (e.g., 24, 48, 72h) prepare_compound->treat mtt_assay MTT Assay Add MTT, incubate, solubilize treat->mtt_assay Parallel Plates ldh_assay LDH Assay Transfer supernatant, add LDH reagent treat->ldh_assay Parallel Plates caspase_assay Caspase-3/7 Assay Add Caspase-Glo® 3/7 Reagent treat->caspase_assay Parallel Plates read 6. Data Acquisition Measure absorbance or luminescence using a plate reader mtt_assay->read ldh_assay->read caspase_assay->read analyze 7. Data Analysis Normalize data, plot dose-response curve, calculate IC50 value read->analyze end 8. Report Generation Summarize findings analyze->end

Caption: General experimental workflow for cytotoxicity assessment.

Materials and Cell Line Selection

General Materials & Equipment
  • Selected mammalian cell line (e.g., HepG2, A549, HEK293)[8]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA solution

  • Sterile, clear, flat-bottom 96-well cell culture plates

  • This compound (powder)

  • Sterile solvent for compound (e.g., water, DMSO)

  • Multi-channel pipette and sterile tips

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader with absorbance and luminescence capabilities

  • Orbital shaker

Cell Line Selection Rationale

The choice of cell line is critical and should be guided by the intended application of the compound.

  • HepG2 (Human Hepatocellular Carcinoma): Recommended for assessing potential hepatotoxicity, as the liver is a primary site of drug metabolism.[8]

  • A549 (Human Lung Carcinoma): A common model for general toxicity screening.

  • Caco-2 (Human Colon Adenocarcinoma): Useful if the compound is intended for oral administration, as it models the intestinal barrier.[8]

  • hTERT Gingival Fibroblasts (Normal Human Cells): An excellent choice to evaluate cytotoxicity in a non-cancerous, normal cell line to determine selectivity.[8]

For the following protocols, we will assume the use of an adherent cell line like HepG2.

Detailed Experimental Protocols

Important Preliminary Step: Compound Preparation Prepare a high-concentration stock solution (e.g., 100 mM) of this compound in a suitable sterile solvent (confirm solubility first; sterile water or DMSO are common). Create a serial dilution series in serum-free culture medium to achieve the final desired concentrations for treating the cells.

Protocol 1: MTT Assay for Metabolic Activity

Principle: This colorimetric assay measures the metabolic activity of cells.[9] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into an insoluble purple formazan product.[10] The amount of formazan is directly proportional to the number of metabolically active cells.[11]

Materials:

  • MTT solution: 5 mg/mL in sterile PBS. Filter-sterilize and store protected from light at 4°C (short-term) or -20°C (long-term).[10][11]

  • Solubilization solution: 4 mM HCl, 0.1% NP-40 in isopropanol, or 10% SDS in 0.01 M HCl.[10][12]

Procedure:

  • Cell Seeding: Seed 100 µL of cell suspension into each well of a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well). Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[10][13]

  • Compound Treatment: Carefully aspirate the medium. Add 100 µL of medium containing various concentrations of this compound to the test wells.

  • Controls:

    • Vehicle Control: Add 100 µL of medium with the highest concentration of the solvent used for the compound. This represents 100% viability.

    • Medium Blank: Add 100 µL of cell-free medium to several wells for background absorbance subtraction.[10]

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

  • MTT Addition: Add 10-20 µL of the 5 mg/mL MTT stock solution to each well (final concentration ~0.5 mg/mL).[10][11]

  • Formazan Development: Incubate for 3-4 hours at 37°C. During this time, purple crystals will form in viable cells.

  • Solubilization: Carefully aspirate the medium containing MTT. Add 150 µL of the solubilization solution to each well.[10][13]

  • Measurement: Cover the plate with foil and place it on an orbital shaker for 15 minutes to ensure all formazan crystals are dissolved.[10] Measure the absorbance at 570 nm (a reference wavelength of 620-690 nm can be used to reduce background).[10]

Protocol 2: LDH Release Assay for Membrane Integrity

Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is rapidly released into the culture medium upon damage to the plasma membrane, a hallmark of necrosis.[14][15] The released LDH activity is measured in the supernatant using a coupled enzymatic reaction that results in a colorimetric signal.[7]

Materials:

  • Commercially available LDH Cytotoxicity Assay Kit (e.g., from Promega, Abcam, or Thermo Fisher Scientific). These kits contain the substrate mix, assay buffer, and stop solution.

  • Lysis Buffer (e.g., 10X solution, often included in the kit) or 2% Triton X-100.

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-4 from the MTT protocol, using a separate, parallel plate.

  • Controls: In addition to the Vehicle and Medium Blank controls, prepare:

    • Maximum LDH Release Control: About 45 minutes before the end of the incubation, add 10 µL of Lysis Buffer to a set of untreated control wells. This lyses all cells and establishes the 100% cytotoxicity signal.[16]

  • Supernatant Collection: After incubation, centrifuge the plate at ~500 x g for 5 minutes to pellet any detached cells.

  • Assay Reaction: Carefully transfer 50-100 µL of supernatant from each well to a new, clean 96-well plate. Be careful not to disturb the cell layer.[16]

  • Reagent Addition: Prepare the LDH reaction mix according to the kit manufacturer's instructions. Add the specified volume (typically 50-100 µL) to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 20-30 minutes, protected from light.[16][17]

  • Measurement: If required by the kit, add the Stop Solution. Measure the absorbance at the recommended wavelength, typically 490 nm (with a reference at ~680 nm).[17]

Protocol 3: Caspase-3/7 Assay for Apoptosis

Principle: Caspases-3 and -7 are key "executioner" enzymes that are activated during the final stages of apoptosis.[18][19] This luminescent assay uses a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specifically cleaved by active caspase-3/7.[20] The cleavage releases aminoluciferin, which is then used by luciferase to generate a light signal proportional to the amount of active caspase-3/7.[20]

Materials:

  • Commercially available luminescent Caspase-3/7 assay kit (e.g., Caspase-Glo® 3/7 from Promega).

  • Solid white, opaque-bottom 96-well plates (to maximize luminescent signal and prevent crosstalk).

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-4 from the MTT protocol, using a white-walled plate.

  • Controls:

    • Vehicle Control: Represents basal caspase activity.

    • No-Cell Control: Medium only, for background luminescence.

    • Positive Control (Optional but Recommended): Treat a set of wells with a known apoptosis inducer (e.g., staurosporine) to confirm the assay is working.

  • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 reagent according to the manufacturer's protocol. Allow it to equilibrate to room temperature.

  • Reagent Addition: Remove the plate from the incubator and allow it to cool to room temperature. Add 100 µL of the prepared Caspase-Glo® 3/7 reagent to each well.

  • Incubation: Mix the contents by placing the plate on an orbital shaker at a low speed for 30-60 seconds. Incubate at room temperature for 1-2 hours, protected from light.

  • Measurement: Measure the luminescence using a plate reader.

Data Analysis and Interpretation

Data Normalization

For MTT Assay (% Viability):

  • Subtract the average absorbance of the Medium Blank from all other wells.

  • Calculate the percentage of viability for each concentration using the formula: % Viability = (Absorbance_Sample / Absorbance_Vehicle_Control) * 100

For LDH Assay (% Cytotoxicity):

  • Subtract the average absorbance of the Medium Blank from all other wells.

  • Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Absorbance_Sample - Absorbance_Vehicle_Control) / (Absorbance_Max_Release_Control - Absorbance_Vehicle_Control)] * 100

For Caspase-3/7 Assay (Fold Change):

  • Subtract the average luminescence of the No-Cell Control from all other wells.

  • Calculate the fold change in caspase activity relative to the vehicle control: Fold Change = Luminescence_Sample / Luminescence_Vehicle_Control

IC₅₀ Value Determination

The IC₅₀ (Inhibitory Concentration 50) is the concentration of a compound that reduces a measured biological response by 50%.[21] For cytotoxicity, this is the concentration that causes a 50% reduction in cell viability.[22]

  • Plot Data: Using graphing software (e.g., GraphPad Prism, Origin, or an Excel add-in), plot the normalized response (% Viability or % Cytotoxicity) on the Y-axis against the logarithm of the compound concentration on the X-axis.[21][23]

  • Non-linear Regression: Fit the data to a non-linear regression model, typically a sigmoidal dose-response (variable slope) curve.[23]

  • Calculate IC₅₀: The software will calculate the IC₅₀ value from the fitted curve. This is the concentration at which the curve crosses the 50% response level.[23]

Summarizing and Presenting Data

Consolidate the calculated IC₅₀ values from each assay into a clear table to compare the compound's potency across different cytotoxicity mechanisms.

Assay TypeMeasured EndpointIC₅₀ (µM) after 48h ExposureInterpretation
MTT Assay Metabolic Activity / Viability25.4Potent inhibitor of metabolic function.
LDH Release Assay Membrane Integrity / Necrosis> 100Minimal induction of necrosis at active concentrations.
Caspase-3/7 Assay Apoptosis Induction28.1Induces apoptosis at concentrations similar to those affecting metabolic activity.

Overall Interpretation: The hypothetical data above suggests that this compound primarily induces cell death via an apoptotic pathway rather than through direct membrane damage (necrosis). The close IC₅₀ values from the MTT and Caspase assays indicate that the observed loss of metabolic activity is likely a consequence of apoptosis induction.

References

  • Riss, T. L., et al. (2013). Cell Viability Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

  • L'Abbé, D., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLoS ONE, 6(11), e26908. Retrieved from [Link]

  • Provost, J. J., & Wallert, M. A. (n.d.). MTT Proliferation Assay Protocol. Retrieved from [Link]

  • protocols.io. (2024). LDH cytotoxicity assay. Retrieved from [Link]

  • Cell Biologics Inc. (n.d.). LDH Assay. Retrieved from [Link]

  • CLYTE. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]

  • Bio-protocol. (n.d.). Apoptosis Analysis and Caspase-3/7 Assay. Retrieved from [Link]

  • Riss, T. L., & Moravec, R. A. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

  • baseclick GmbH. (n.d.). Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity. Retrieved from [Link]

  • ResearchGate. (2015). How can I calculate IC50 for a cytotoxic substance?. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). CC50/IC50 Assay for Antiviral Research. Retrieved from [Link]

  • Visikol. (2022). The Importance of IC50 Determination. Retrieved from [Link]

  • Molecular Devices. (n.d.). EarlyTox Caspase-3/7 R110 Assay Kit. Retrieved from [Link]

  • ResearchGate. (2023). What cell line should I choose for citotoxicity assays?. Retrieved from [Link]

  • Bio-protocol. (2019). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Retrieved from [Link]

  • Al-Hussain, S. A., et al. (2024). Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. PLOS ONE, 19(1), e0295874. Retrieved from [Link]

  • Li, Y., et al. (2016). Synthesis, antitumor activity and mechanism of action of novel 1,3-thiazole derivatives containing hydrazide-hydrazone and carboxamide moiety. European Journal of Medicinal Chemistry, 121, 582-596. Retrieved from [Link]

  • Al-Hussain, S. A., et al. (2024). Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. PLOS ONE, 19(1), e0295874. Retrieved from [Link]

  • Liu, Y., et al. (2018). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Molecules, 23(7), 1568. Retrieved from [Link]

Sources

Application Note: High-Throughput Cellular Screening of 1,3-Thiazole-4-carboximidamide hydrochloride for Anticancer Potential

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for evaluating the in vitro anticancer properties of 1,3-Thiazole-4-carboximidamide hydrochloride. Thiazole derivatives represent a promising class of heterocyclic compounds that are being actively investigated for their therapeutic potential against various tumors.[1][2][3] This document outlines detailed, validated protocols for assessing the compound's cytotoxicity, its ability to induce programmed cell death (apoptosis), and its impact on cell cycle progression. By integrating insights from cell viability assays, flow cytometric analysis of apoptosis, and cell cycle distribution, researchers can effectively characterize the compound's primary mechanism of action and determine its potential as a candidate for further preclinical development.

Introduction and Scientific Principle

The 1,3-thiazole scaffold is a key pharmacophore found in numerous clinically approved drugs and is recognized for its diverse biological activities, including anticancer effects.[3][4][5] Derivatives of this heterocyclic ring system have been shown to target a variety of biological pathways crucial for cancer cell proliferation and survival.[3][6] Many thiazole-containing compounds exert their effects by inhibiting protein kinases, disrupting microtubule dynamics, or inducing apoptosis through various signaling cascades.[7][8][9] Specifically, some derivatives have been shown to interfere with critical pathways like the PI3K/Akt/mTOR signaling cascade, which is often hyperactivated in cancer.[7][8][10]

The initial evaluation of a novel compound like this compound involves a tiered screening approach. The primary goal is to determine its dose-dependent effect on cancer cell viability. A positive "hit" from this initial screen—characterized by a low IC50 (half-maximal inhibitory concentration) value—warrants deeper mechanistic investigation. Subsequent assays are designed to answer the question: How is the compound inhibiting cell growth? The two most common mechanisms for anticancer agents are the induction of apoptosis (programmed cell death) and the arrest of the cell cycle at critical checkpoints.

This application note provides the foundational protocols to systematically address these questions.

Materials and Reagents

Cell Lines:

  • Human breast adenocarcinoma: MCF-7

  • Human lung carcinoma: A549

  • Human colorectal carcinoma: HCT-116

  • Note: A non-cancerous cell line (e.g., human fibroblasts) should be included as a control for selectivity.

Core Reagents:

  • This compound (Test Compound)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA (0.25%)

  • Fetal Bovine Serum (FBS)

  • Complete growth medium (e.g., DMEM or RPMI-1640, supplemented with 10% FBS and 1% Penicillin-Streptomycin)

  • Doxorubicin or Cisplatin (Positive Control)

Assay-Specific Reagents:

  • MTT Cytotoxicity Assay:

    • MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] solution (5 mg/mL in PBS).

    • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF).

  • Apoptosis Assay:

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer).[11][12]

  • Cell Cycle Analysis:

    • Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A, 0.1% Triton X-100 in PBS).[13][14][15]

    • 70% Ethanol, ice-cold.

Experimental Workflows and Protocols

The overall evaluation follows a logical progression from broad cytotoxic effects to specific mechanistic insights.

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanism of Action cluster_2 Apoptosis Pathway cluster_3 Cell Cycle Pathway prep Prepare Stock & Dilutions of Test Compound seed Seed Cancer Cell Lines in 96-well Plates prep->seed treat Treat Cells with Compound (24h, 48h, 72h) seed->treat mtt Perform MTT Assay treat->mtt absorb Measure Absorbance (570 nm) mtt->absorb ic50 Calculate IC50 Values absorb->ic50 seed_large Seed Cells in 6-well Plates ic50->seed_large If IC50 is potent, proceed to Phase 2 treat_ic50 Treat with IC50 & 2x IC50 Concentrations seed_large->treat_ic50 harvest Harvest Cells (Floating & Adherent) treat_ic50->harvest stain_annexin Stain with Annexin V-FITC & PI harvest->stain_annexin fix_eth Fix Cells in Cold 70% Ethanol harvest->fix_eth flow_apoptosis Analyze by Flow Cytometry stain_annexin->flow_apoptosis stain_pi Stain with PI/RNase A Solution fix_eth->stain_pi flow_cellcycle Analyze by Flow Cytometry stain_pi->flow_cellcycle

Caption: High-level experimental workflow for anticancer evaluation.

Protocol 1: MTT Cell Viability Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[16] NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.[16]

Step-by-Step Methodology:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a 100 mM stock solution of this compound in DMSO. Create a serial dilution series in serum-free medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Also prepare a vehicle control (DMSO equivalent) and a positive control (e.g., Doxorubicin).

  • Cell Treatment: Carefully remove the old medium and add 100 µL of the prepared compound dilutions to the respective wells. Incubate for 24, 48, or 72 hours.

  • MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well.

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C. Viable cells will form visible purple formazan crystals.

  • Solubilization: Carefully remove the MTT-containing medium without disturbing the crystals. Add 100 µL of DMSO to each well to dissolve the formazan.[16] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.

Protocol 2: Annexin V/PI Apoptosis Assay

This flow cytometry-based assay differentiates between healthy, early apoptotic, and late apoptotic/necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane.[17][18] Annexin V, a protein with a high affinity for PS, is fluorescently labeled (e.g., with FITC) to detect these cells. Propidium Iodide (PI) is a DNA-binding dye that is excluded by cells with an intact membrane, thus it only stains late apoptotic or necrotic cells.[11]

Step-by-Step Methodology:

  • Cell Seeding and Treatment: Seed 2x10⁵ cells per well in 6-well plates. After 24 hours, treat with the test compound at its predetermined IC50 and 2x IC50 concentrations for 24 hours.

  • Cell Harvesting: Collect both floating (apoptotic) and adherent cells. To do this, first collect the culture medium, then wash the wells with PBS, trypsinize the adherent cells, and combine them with the cells from the medium.

  • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes.[18] Wash the cell pellet twice with cold PBS.[11]

  • Resuspension: Resuspend the cells in 100 µL of 1X Binding Buffer at a concentration of 1x10⁶ cells/mL.[11][12]

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.[11] Gently vortex the tube.

  • Incubation: Incubate the mixture for 15 minutes at room temperature in the dark.[12][18]

  • Final Preparation: Add 400 µL of 1X Binding Buffer to each tube.[11][18] Keep samples on ice and protected from light until analysis.

  • Flow Cytometry: Analyze the samples on a flow cytometer immediately. Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both stains.[17][18]

Protocol 3: Propidium Iodide Cell Cycle Analysis

This method quantifies the DNA content within a cell population, allowing for the determination of the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[13] PI is a fluorescent dye that binds stoichiometrically to DNA, meaning the fluorescence intensity is directly proportional to the amount of DNA.[13] Treatment with RNase is required as PI can also bind to double-stranded RNA.[14]

Step-by-Step Methodology:

  • Cell Seeding and Treatment: Prepare cells as described in Protocol 2, Step 1.

  • Cell Harvesting: Collect and wash the cells once with PBS.

  • Fixation: Resuspend the cell pellet and add 5 mL of ice-cold 70% ethanol dropwise while gently vortexing to prevent cell clumping.[14][15][19] Fix for at least 1 hour on ice (or store at -20°C for several weeks).[14]

  • Washing: Centrifuge the fixed cells (a higher g-force may be needed) and wash the pellet twice with cold PBS to remove the ethanol.[15][19]

  • Staining: Resuspend the cell pellet in 500 µL of PI/RNase A staining solution.[19]

  • Incubation: Incubate for 30 minutes at room temperature, protected from light.[19]

  • Flow Cytometry: Analyze the samples on a flow cytometer using a linear scale for the PI channel. Use pulse processing (e.g., Area vs. Width) to gate out cell doublets and aggregates.[15][19] The resulting histogram will show distinct peaks corresponding to the G0/G1, S, and G2/M phases.

Data Presentation and Interpretation

Table 1: Example Cytotoxicity Data (IC50 Values)
Cell Line1,3-Thiazole-4-carboximidamide HCl IC50 (µM)Doxorubicin IC50 (µM)
MCF-7 15.2 ± 1.81.1 ± 0.2
A549 12.0 ± 1.70.9 ± 0.1
HCT-116 8.5 ± 1.10.7 ± 0.1
Fibroblast > 1005.4 ± 0.9

Data are presented as mean ± SD from three independent experiments. A lower IC50 value indicates higher potency. Selectivity is indicated by a much higher IC50 in the non-cancerous fibroblast line.

Table 2: Example Apoptosis and Cell Cycle Data (HCT-116 cells, 24h)
Treatment% Early Apoptosis (Annexin V+/PI−)% Late Apoptosis (Annexin V+/PI+)% G0/G1 Phase% S Phase% G2/M Phase
Vehicle 3.1 ± 0.52.5 ± 0.455.2 ± 3.128.9 ± 2.515.9 ± 1.9
IC50 25.6 ± 2.110.1 ± 1.520.1 ± 2.015.5 ± 1.864.4 ± 4.2
2x IC50 40.2 ± 3.518.9 ± 2.215.8 ± 1.710.1 ± 1.374.1 ± 5.0

An increase in the percentage of apoptotic cells and a significant accumulation of cells in a specific phase (e.g., G2/M) suggest the compound's mechanism of action.

Mechanistic Insights and Signaling Pathways

Based on literature for similar thiazole derivatives, this compound may exert its anticancer effects through several established pathways.[3][9] A plausible mechanism involves the induction of apoptosis via cell cycle arrest.

G cluster_cycle Cell Cycle Regulation cluster_apoptosis Intrinsic Apoptosis Pathway compound 1,3-Thiazole-4- carboximidamide HCl cdk1 CDK1/Cyclin B Complex compound->cdk1 Inhibits bcl2 Bcl-2 (Anti-apoptotic) compound->bcl2 Downregulates g2m G2/M Checkpoint cdk1->g2m Promotes mitosis Mitosis g2m->mitosis Progression apoptosis Apoptosis mito Mitochondrial Permeability ↑ bcl2->mito Inhibits bax Bax (Pro-apoptotic) bax->mito Promotes cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 cyto_c->cas9 Activates cas3 Caspase-3 (Executioner) cas9->cas3 Activates cas3->apoptosis

Caption: Plausible mechanism: G2/M arrest and apoptosis induction.

This proposed pathway suggests the compound may inhibit key cell cycle regulators like the CDK1/Cyclin B complex, leading to an arrest at the G2/M checkpoint.[4] Prolonged arrest at this stage can trigger the intrinsic apoptosis pathway. This is often achieved by downregulating anti-apoptotic proteins like Bcl-2, which allows pro-apoptotic proteins like Bax to permeabilize the mitochondrial membrane, leading to the activation of the caspase cascade and cell death.[9]

References

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Bio-Rad Antibodies. (n.d.). Propidium iodide staining of cells for cell cycle analysis protocol. Retrieved from [Link]

  • Mishra, S., & Sahu, A. (2024). Recent Review on 1,3-Thiazole Derivatives as Therapeutic Targeted for Anticancer Activity. Letters in Drug Design & Discovery, 21(12), 2210-2231. Retrieved from [Link]

  • Vermunt, M. V., et al. (2019). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 9(1). Retrieved from [Link]

  • University of Virginia School of Medicine. (n.d.). DNA Cell Cycle Analysis with PI. Retrieved from [Link]

  • CLYTE Technologies. (2024). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • UCL. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]

  • Mishra, S., & Sahu, A. (2023). Recent Review on 1,3-Thiazole Derivatives as Therapeutic Targeted for Anticancer Activity. Letters in Drug Design & Discovery. Retrieved from [Link]

  • Bio-protocol. (n.d.). Propidium Iodide Staining of Cells for FACS Analysis. Retrieved from [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

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  • Kumar, D., et al. (2025). Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. Future Medicinal Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

  • Farghaly, T. A., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Advances. Retrieved from [Link]

  • Yurttaş, L., et al. (2016). Design, Synthesis, and Evaluation of a New Series of Thiazole-Based Anticancer Agents as Potent Akt Inhibitors. Molecules, 21(9), 1146. Retrieved from [Link]

  • Anonymous. (n.d.). A review on the 1,3,4-Thiadiazole as Anticancer Activity. BEPLS. Retrieved from [Link]

  • Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]

  • Al-Warhi, T., et al. (2022). Novel 1,3-Thiazole Analogues with Potent Activity against Breast Cancer: A Design, Synthesis, In Vitro, and In Silico Study. Molecules, 27(19), 6523. Retrieved from [Link]

  • Bano, S., et al. (2025). Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. Heliyon. Retrieved from [Link]

  • Hussain, M., et al. (2024). Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. PLOS ONE. Retrieved from [Link]

  • Li, Y., et al. (2016). Synthesis, antitumor activity and mechanism of action of novel 1,3-thiazole derivatives containing hydrazide-hydrazone and carboxamide moiety. Bioorganic & Medicinal Chemistry Letters, 26(14), 3350-3355. Retrieved from [Link]

Sources

Application Notes and Protocols for Enzyme Inhibition Assays using 1,3-Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Thiazole-Based Enzyme Inhibitors

The 1,3-thiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its diverse pharmacological activities.[1][2] Derivatives of this core structure have been extensively investigated for their potential to modulate the activity of various enzymes implicated in human diseases, including cancer, inflammation, and infectious diseases.[1][3][4] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting enzyme inhibition assays using 1,3-thiazole-4-carboxamide derivatives, with a specific focus on the inhibition of inducible nitric oxide synthase (iNOS), a key enzyme in inflammatory processes.[5][6]

Overexpression or dysregulation of iNOS has been linked to a range of pathologies, including sepsis, cancer, neurodegeneration, and chronic pain.[5][6] Consequently, the development of potent and selective iNOS inhibitors is a significant area of therapeutic research.[5][6] While this document uses iNOS as a primary example, the principles and methodologies described herein are broadly applicable to the study of other enzymes that may be targeted by thiazole-based compounds.

Mechanism of Action: Targeting Inducible Nitric Oxide Synthase (iNOS)

Inducible nitric oxide synthase is a homodimeric enzyme that catalyzes the oxidation of L-arginine to L-citrulline, producing nitric oxide (NO) as a co-product.[5][7] This reaction requires several cofactors, including NADPH, FAD, FMN, heme, and tetrahydrobiopterin (H4B).[5] Unlike its constitutive isoforms, neuronal NOS (nNOS) and endothelial NOS (eNOS), iNOS expression is induced by pro-inflammatory cytokines and bacterial endotoxins, leading to the sustained production of high levels of NO.[5][7] This prolonged NO release can contribute to tissue damage and inflammation.[7]

Thiazole-containing compounds can inhibit iNOS through various mechanisms. Based on the structural features of 1,3-thiazole-4-carboxamide and related inhibitors, a competitive inhibition model with respect to the substrate, L-arginine, is a plausible mechanism.[8][9] In this model, the inhibitor binds to the active site of the enzyme, preventing the binding of L-arginine. The carboxamidine group of the thiazole derivative may mimic the guanidinium group of L-arginine, forming key interactions with active site residues.[10]

Experimental Workflow for iNOS Inhibition Assay

The following diagram outlines the general workflow for determining the inhibitory potential of a 1,3-thiazole-4-carboxamide derivative against iNOS.

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Reagent_Prep Reagent & Compound Preparation Enzyme_Prep Enzyme Dilution Reagent_Prep->Enzyme_Prep Plate_Setup Assay Plate Setup Enzyme_Prep->Plate_Setup Incubation Pre-incubation with Inhibitor Plate_Setup->Incubation Reaction_Start Initiation with Substrate (L-arginine) Incubation->Reaction_Start Reaction_Incubation Reaction Incubation Reaction_Start->Reaction_Incubation Reaction_Stop Reaction Termination Reaction_Incubation->Reaction_Stop Griess_Reaction Griess Reagent Addition Reaction_Stop->Griess_Reaction Color_Development Color Development Griess_Reaction->Color_Development Measurement Absorbance Reading (540 nm) Color_Development->Measurement Data_Analysis Data Analysis (IC50 & Ki Determination) Measurement->Data_Analysis G cluster_0 E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES EI Enzyme-Inhibitor Complex (EI) E->EI S Substrate (S) I Inhibitor (I) P Product (P) ES->P

Sources

developing an analytical method for 1,3-Thiazole-4-carboximidamide hydrochloride quantification

Author: BenchChem Technical Support Team. Date: January 2026

Application Note: A Validated RP-HPLC Method for the Quantification of 1,3-Thiazole-4-carboximidamide Hydrochloride

Abstract

This application note details a robust and validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the accurate quantification of this compound. The method is developed for use in research, quality control, and drug development settings. The described protocol is demonstrated to be specific, linear, accurate, precise, and robust, in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3] This document provides a comprehensive, step-by-step protocol for method implementation and validation, ensuring reliable and reproducible results.

Introduction

This compound is a heterocyclic compound featuring a thiazole ring, a core structure present in numerous pharmacologically active agents.[4][5][6] The carboximidamide (amidine) group confers specific physicochemical properties, including increased polarity and the potential for strong ionic interactions. Accurate quantification of this and similar active pharmaceutical ingredients (APIs) is critical for ensuring product quality, stability, and efficacy throughout the drug development lifecycle.

The inherent polarity of the target analyte presents a challenge for traditional reversed-phase chromatography, often resulting in poor retention on standard C18 columns.[7][8] This application note addresses this challenge by employing a suitable stationary phase and mobile phase composition to achieve optimal retention and peak shape. The developed method utilizes HPLC with UV detection, a widely accessible and reliable technique in analytical laboratories.[9][10]

Method Development & Optimization

The primary objective was to develop a simple, isocratic RP-HPLC method capable of retaining and resolving the polar this compound from potential impurities.

Instrumentation and Chromatographic Conditions
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: Ascentis RP-Amide, 150 x 4.6 mm, 5 µm (or equivalent amide-embedded stationary phase).

    • Rationale: Standard C18 phases provided insufficient retention for this polar compound. An amide-embedded phase enhances the retention of polar compounds through hydrogen bonding interactions, providing a distinct selectivity.[7]

  • Mobile Phase: 20 mM Potassium Phosphate Monobasic (KH₂PO₄) buffer, pH adjusted to 3.0 with phosphoric acid, and Acetonitrile in a 90:10 (v/v) ratio.

    • Rationale: A pH of 3.0 ensures the amidine group is protonated, promoting interaction with the stationary phase and yielding consistent peak shapes. The low percentage of organic modifier (acetonitrile) is necessary to achieve adequate retention of the polar analyte on the reversed-phase column. Phosphate buffer is a common and robust choice for HPLC.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 275 nm

    • Rationale: The thiazole ring is a chromophore.[11][12][13] A UV scan of a dilute standard solution in the mobile phase indicated a significant absorbance maximum around 275 nm, providing good sensitivity for quantification.

  • Injection Volume: 10 µL

  • Run Time: 10 minutes

Preparation of Solutions
  • Mobile Phase Preparation: Dissolve 2.72 g of KH₂PO₄ in 1 L of HPLC-grade water. Adjust the pH to 3.0 ± 0.05 with 85% phosphoric acid. Filter through a 0.45 µm nylon filter. To prepare 1 L of the mobile phase, mix 900 mL of the buffer with 100 mL of acetonitrile. Degas the solution before use.

  • Diluent: Mobile phase is used as the diluent to ensure peak shape integrity.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve concentrations suitable for the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Analytical Method Workflow

The overall process from sample preparation to data analysis is outlined below.

Analytical_Workflow cluster_Prep Preparation cluster_Analysis HPLC Analysis cluster_Data Data Processing A Prepare Mobile Phase & Diluent B Prepare Standard Stock Solution A->B C Prepare Working Standards & Samples B->C D Equilibrate HPLC System E Inject Standards & Samples D->E F Acquire Chromatographic Data E->F G Integrate Peaks F->G H Generate Calibration Curve G->H I Quantify Analyte Concentration H->I

Caption: General workflow for HPLC analysis.

Detailed Protocol: Method Validation

The analytical method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[1][14][15]

Specificity

Specificity was evaluated by analyzing a blank (diluent) and a sample of this compound spiked with known related substances or subjected to forced degradation (acid, base, oxidative, thermal, and photolytic stress). The method is considered specific if the peak for the main analyte is well-resolved from any other peaks, demonstrating that excipients or degradation products do not interfere with its quantification.

Linearity and Range

Linearity was assessed by analyzing six concentrations of the standard solution, ranging from 1 µg/mL to 100 µg/mL, in triplicate. The peak area was plotted against the corresponding concentration, and the linearity was evaluated by linear regression analysis.

ParameterAcceptance CriteriaResult (Example)
Correlation Coefficient (r²)≥ 0.9990.9998
Y-interceptClose to zero1520
Range 10 - 100 µg/mLConfirmed
Accuracy (Recovery)

Accuracy was determined by the recovery of a known amount of analyte spiked into a placebo matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The analysis was performed in triplicate at each level.

Spike LevelTheoretical (µg/mL)Measured (µg/mL)% Recovery
80%40.039.899.5%
100%50.050.3100.6%
120%60.059.599.2%
Average % Recovery 98.0 - 102.0% 99.8%
Precision

Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Repeatability: Six replicate injections of a 50 µg/mL standard solution were made on the same day.

  • Intermediate Precision: The repeatability study was repeated on a different day by a different analyst using a different instrument.

Precision LevelParameterAcceptance CriteriaResult (Example)
Repeatability % RSD of Peak Area≤ 2.0%0.85%
Intermediate Precision % RSD of Peak Area≤ 2.0%1.15%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve, as per ICH guidelines.[14][16]

  • LOD = 3.3 * (σ / S)

  • LOQ = 10 * (σ / S)

    • Where σ = standard deviation of the y-intercept of the regression line; S = slope of the calibration curve.

ParameterResult (Example)
LOD 0.3 µg/mL
LOQ 1.0 µg/mL
Robustness

The robustness of the method was assessed by making deliberate small variations in the method parameters and observing the effect on the results. Parameters varied included:

  • Mobile phase pH (± 0.2 units)

  • Column temperature (± 5 °C)

  • Flow rate (± 0.1 mL/min)

  • Acetonitrile composition (± 2%)

The method was found to be robust as the % RSD of the results for all variations was less than 2.0%, and system suitability parameters remained within the acceptance criteria.

Validation_Process Start Analytical Method Specificity Specificity (Interference Check) Start->Specificity Linearity Linearity & Range (Correlation Coeff.) Start->Linearity Accuracy Accuracy (% Recovery) Start->Accuracy Precision Precision (% RSD) Start->Precision LOD_LOQ LOD & LOQ (Sensitivity) Start->LOD_LOQ Robustness Robustness (Parameter Variation) Start->Robustness Validated Validated Method Specificity->Validated Linearity->Validated Accuracy->Validated Precision->Validated LOD_LOQ->Validated Robustness->Validated

Caption: Key parameters for analytical method validation.

Conclusion

The RP-HPLC method described in this application note is a validated, reliable, and efficient tool for the quantification of this compound. The use of an amide-embedded stationary phase successfully addresses the challenge of retaining this polar analyte. The method meets all the validation criteria for specificity, linearity, accuracy, precision, and robustness as per ICH Q2(R1) guidelines, making it suitable for routine use in quality control and research environments.

References

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration.

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy.

  • ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Jordi Labs.

  • Comparative Guide to Peer-Reviewed Analytical Methods for Thiazolone Derivatives. BenchChem.

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA. U.S. Food and Drug Administration.

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation.

  • Review of Characteristics and Analytical Methods for Determination of Thiabendazole. MDPI.

  • UV/Vis absorption spectroscopic titration of thiazole 2 with TfOH. ResearchGate.

  • A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. PubMed Central.

  • Chromatographic and electrophoretic determination of thioamides based on thiazole, 1,3,4-thiadiazole, 1,2,4-triazole, and tetrazole. ResearchGate.

  • Normalized UV-Vis spectra of thiazole–azo dyes (molar concentration of...). ResearchGate.

  • 1,3-Thiazole-4-carboxamide. PubChem.

  • Synthesis, Computational study, Solvatochromism and Biological Studies of Thiazoles-Hydrazones Derivatives. The Distant Reader.

  • Developing HPLC Methods. Sigma-Aldrich.

  • Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors. PubMed Central.

  • Review of Characteristics and Analytical Methods for Determination of Thiabendazole. Semantic Scholar.

  • Validation of an Analytical Method for the Determination of Thiabendazole in Various Food Matrices. MDPI.

  • A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. MDPI.

  • Theory of Column Selection in HPLC Method Development. YouTube.

  • A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. MDPI.

  • Polar compounds separation by HPLC - any thoughts? ResearchGate.

  • Design, synthesis, biological evaluation, and in silico studies of novel 1,3-thiazole derivatives. Royal Society of Chemistry.

  • CAS 3575-09-5 Thiazole-4-carboxamide. Alfa Chemistry.

  • (PDF) Thiazole derivatives: prospectives and biological applications. ResearchGate.

  • Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. PLOS ONE.

Sources

Application Notes & Protocols: A Framework for the In Vivo Evaluation of 1,3-Thiazole-4-carboximidamide Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for the preclinical in vivo evaluation of 1,3-Thiazole-4-carboximidamide hydrochloride, a novel small molecule with therapeutic potential. Given the diverse biological activities associated with both the thiazole scaffold and the carboximidamide functional group—ranging from anti-inflammatory to anti-cancer and antimicrobial effects—a structured, multi-phase experimental plan is essential.[1][2][3][4] This document outlines a logical progression of studies, from initial pharmacokinetic and toxicological profiling to robust efficacy testing in relevant animal models. The protocols herein are designed to be adaptable based on preliminary in vitro findings and are grounded in principles of scientific integrity, ethical animal use, and regulatory compliance.

Introduction: Scientific Rationale

The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of biological activities.[5][6] Similarly, the carboximidamide (amidine) functional group is a strong basic moiety known to interact with biological targets like serine proteases and can play a crucial role in the pharmacological profile of a compound.[3][4][7] The combination of these two moieties in this compound suggests a high potential for biological activity.

The design of any in vivo program must be hypothesis-driven, based on prior in vitro data that points toward a specific mechanism of action (MoA) or therapeutic area. This guide will present parallel experimental paths for two of the most common applications for such compounds: anti-inflammatory and anti-cancer therapies.

Guiding Principles: Ethical and Rigorous Preclinical Design

All animal studies must be conducted with the highest ethical standards and scientific rigor. Protocols should be approved by an Institutional Animal Care and Use Committee (IACUC) and adhere strictly to the ARRIVE (Animal Research: Reporting of In Vivo Experiments) guidelines . The core tenets of the "3Rs"—Replacement, Reduction, and Refinement —should be embedded in the experimental design to minimize animal use and suffering.

Phase I: Foundational Pharmacology & Safety Assessment

Before assessing efficacy, it is critical to understand the compound's basic pharmacokinetic (PK) and safety profile. These initial studies inform dose selection, administration route, and formulation for all subsequent experiments.

Preliminary Pharmacokinetics (PK)

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of the compound, including key parameters like half-life (t½), maximum concentration (Cmax), and bioavailability.[8][9][10]

Protocol: Single-Dose Pharmacokinetic Study in Mice

  • Animal Model: Male BALB/c mice (n=3-4 per group), 8-10 weeks old.

  • Formulation: Prepare the compound in a suitable vehicle (e.g., 0.5% methylcellulose in sterile water) based on solubility data.

  • Dosing Groups:

    • Group 1: Intravenous (IV) administration (e.g., 2 mg/kg) via tail vein.

    • Group 2: Oral (PO) gavage administration (e.g., 10 mg/kg).

  • Sample Collection: Collect blood samples (e.g., via retro-orbital or tail vein bleed) at predefined time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose).

  • Analysis: Process blood to plasma and analyze the concentration of this compound using a validated LC-MS/MS method.[11]

  • Data Interpretation: Calculate PK parameters using appropriate software (e.g., Phoenix WinNonlin). This will establish the compound's bioavailability and guide dosing frequency in efficacy studies.

Dose-Range Finding (DRF) and Maximum Tolerated Dose (MTD)

Objective: To identify the dose range for efficacy studies, establishing the Maximum Tolerated Dose (MTD), which is the highest dose that does not cause unacceptable toxicity.[12][13][14]

Protocol: Acute Toxicity and Dose-Range Finding Study

  • Animal Model: Male and female Swiss Webster mice (n=3-5 per sex per group).

  • Study Design: Use a dose-escalation design. The starting dose should be based on in vitro cytotoxicity data or PK results.[12] Dose levels can be increased using a multiplier (e.g., 2x or 3x).[12]

  • Administration: Administer the compound once via the intended route for the efficacy studies (e.g., oral gavage).

  • Monitoring: Observe animals daily for 7-14 days for clinical signs of toxicity (e.g., changes in weight, behavior, posture, activity).

  • Endpoint: The MTD is defined as the highest dose that results in no more than a 10% reduction in body weight and no mortality or severe clinical signs.[15][16] This dose, along with lower, non-toxic doses, will be used for efficacy studies.

Parameter Description
Minimum Effective Dose (MED) The lowest dose that produces the desired therapeutic effect.[14]
Maximum Tolerated Dose (MTD) The highest dose that can be administered without causing unacceptable side effects or mortality.[12][13][14]
No Observed Adverse Effect Level (NOAEL) The highest dose at which there are no statistically or biologically significant increases in the frequency or severity of adverse effects.

Table 1: Key Dose-Response Parameters.

Phase II: Efficacy Evaluation in Disease Models

The choice of animal model is paramount and must be justified based on the compound's hypothesized mechanism of action. Below are protocols for two distinct therapeutic areas.

Workflow Diagram: General Preclinical Evaluation Pipeline

G cluster_0 Phase I: Foundational Studies cluster_1 Phase II: Efficacy Evaluation cluster_2 Phase III: MoA Validation PK Pharmacokinetics (PK) Determine ADME Profile DRF Dose-Range Finding (DRF) Establish MTD & NOAEL PK->DRF informs dose Model_Select Select Relevant Disease Model(s) (e.g., Inflammation, Cancer) DRF->Model_Select defines safe dose range Efficacy Conduct Efficacy Study (Tumor Growth / Inflammatory Markers) Model_Select->Efficacy PD Pharmacodynamics (PD) Target Engagement Biomarkers Efficacy->PD confirms activity

Caption: Phased approach for in vivo compound validation.

Option A: Anti-Inflammatory Efficacy Model

Hypothesis: this compound mitigates acute inflammation by inhibiting pro-inflammatory signaling pathways (e.g., NF-κB or MAPK).[5][17]

Protocol: Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Mice

This model is excellent for evaluating compounds that target systemic cytokine release.[18]

  • Animal Model: Male C57BL/6 mice (n=8-10 per group), 8-10 weeks old.

  • Acclimation: Allow animals to acclimate for at least 7 days before the experiment.

  • Experimental Groups:

    • Group 1: Vehicle Control (e.g., 0.5% methylcellulose, PO) + Saline (IP)

    • Group 2: Vehicle Control (PO) + LPS (IP, e.g., 1 mg/kg)

    • Group 3: Dexamethasone (Positive Control, e.g., 5 mg/kg, IP) + LPS (IP)

    • Group 4: Test Compound (Low Dose, PO) + LPS (IP)

    • Group 5: Test Compound (High Dose, PO) + LPS (IP)

  • Procedure:

    • Administer the test compound or vehicle orally 1 hour before the inflammatory challenge.

    • Administer LPS (or saline for Group 1) via intraperitoneal (IP) injection.

    • Collect blood samples at a peak cytokine response time (e.g., 2 hours post-LPS) for analysis.

  • Primary Endpoints:

    • Measure plasma levels of key pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using ELISA or multiplex assays.

  • Data Analysis: Compare cytokine levels between the LPS group and the treatment groups using one-way ANOVA with a post-hoc test (e.g., Dunnett's).

Group Treatment Challenge Expected TNF-α (pg/mL) % Inhibition
1VehicleSaline50 ± 15-
2VehicleLPS (1 mg/kg)2500 ± 4000% (Reference)
3DexamethasoneLPS (1 mg/kg)600 ± 150~76%
4Compound (10 mg/kg)LPS (1 mg/kg)1500 ± 300~40%
5Compound (30 mg/kg)LPS (1 mg/kg)900 ± 200~64%

Table 2: Representative data table for an LPS-induced inflammation study.

Option B: Anti-Cancer Efficacy Model

Hypothesis: this compound inhibits tumor growth by inducing apoptosis or cell cycle arrest in cancer cells.

Protocol: Human Tumor Xenograft Model in Immunodeficient Mice

This model is the gold standard for evaluating the efficacy of a compound against human cancer cells in vivo.[19][20][21]

  • Animal Model: Female athymic nude or NOD/SCID mice (n=8-10 per group), 6-8 weeks old.[19]

  • Tumor Implantation:

    • Culture a relevant human cancer cell line (e.g., A549 lung cancer, MCF-7 breast cancer) determined from in vitro sensitivity assays.

    • Subcutaneously inject 1-5 million cells mixed with Matrigel into the flank of each mouse.

  • Tumor Growth and Randomization:

    • Monitor tumor growth using calipers.

    • When tumors reach a mean volume of 100-150 mm³, randomize animals into treatment groups.

  • Experimental Groups:

    • Group 1: Vehicle Control (e.g., daily PO)

    • Group 2: Positive Control (Standard-of-care chemotherapy, e.g., Paclitaxel, weekly IP)

    • Group 3: Test Compound (Low Dose, daily PO)

    • Group 4: Test Compound (High Dose, daily PO)

  • Procedure:

    • Administer treatments according to the defined schedule for 21-28 days.

    • Measure tumor volume and body weight 2-3 times per week. The formula for tumor volume is (Length x Width²)/2.[19]

  • Primary Endpoints:

    • Tumor Growth Inhibition (TGI): The percentage difference in mean tumor volume between treated and control groups at the end of the study.

    • Body weight change as a measure of systemic toxicity.

  • Data Analysis: Use a repeated-measures two-way ANOVA to compare tumor growth curves between groups.

Workflow Diagram: Xenograft Model Efficacy Studydot

G start Implant Human Tumor Cells (Day 0) monitor Monitor Tumor Growth start->monitor randomize Randomize Mice (Tumor Volume ~100 mm³) monitor->randomize treat Begin Treatment Cycles (Vehicle, Positive Control, Test Compound) randomize->treat measure Measure Tumor Volume & Body Weight (2-3x per week) treat->measure measure->treat continue treatment endpoint Study Endpoint (e.g., Day 21) measure->endpoint analysis Calculate Tumor Growth Inhibition (TGI) endpoint->analysis

Sources

Application Notes and Protocols for the Formulation of 1,3-Thiazole-4-carboximidamide hydrochloride in Biological Studies

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: A Strategic Approach to Formulation

The journey of a novel compound from the bench to a biological model is critically dependent on its effective formulation. This document provides a detailed guide for researchers, scientists, and drug development professionals on the formulation of 1,3-Thiazole-4-carboximidamide hydrochloride. As a hydrochloride salt of a thiazole-containing compound, its physicochemical properties necessitate a systematic approach to ensure solubility, stability, and bioavailability in biological systems. This guide eschews a rigid template, instead offering a logical workflow grounded in the principles of formulation science. We will explore the causality behind experimental choices, enabling you to develop robust and reproducible formulations for your in vitro and in vivo studies.

Compound Profile: this compound

A thorough understanding of the compound's properties is the cornerstone of successful formulation development. While comprehensive experimental data for this specific molecule is not extensively published, we can infer a working profile based on its structure and available data for related compounds.

PropertyValue/PredictionRationale & Implications for Formulation
CAS Number 23964-52-5Unique identifier for the hydrochloride salt.
Molecular Formula C₄H₆ClN₃SComprises a thiazole ring, a carboximidamide group, and a hydrochloride salt.
Molecular Weight 163.63 g/mol [1]Essential for accurate preparation of molar solutions.
Predicted XLogP3-AA 0.3 (for the free base)[2]This low value suggests good aqueous solubility, which is further enhanced by the hydrochloride salt form.
Predicted Solubility High in Water & Buffers: The hydrochloride salt form is expected to be readily soluble in aqueous solutions. High in DMSO: Dimethyl sulfoxide is a powerful solvent for a wide range of organic molecules. Moderate in Ethanol: Likely to be less soluble in ethanol compared to water or DMSO.The predicted high aqueous solubility is advantageous for preparing physiological buffers. DMSO will be a suitable solvent for high-concentration stock solutions.
Predicted pKa Estimated around 7-9 for the carboximidamide group.The pKa is crucial for understanding the ionization state of the compound at physiological pH (around 7.4). At this pH, the compound will likely be protonated and positively charged, which can influence its interaction with biological membranes and targets.
Stability pH-dependent: Amidine groups can be susceptible to hydrolysis at extreme pH values. Light & Temperature: Stability to light and temperature should be experimentally determined, but it is prudent to store solutions protected from light and at low temperatures.It is recommended to prepare fresh solutions for experiments. If storage is necessary, aliquoting and storing at -20°C or -80°C is advisable to minimize degradation.

Part 1: Formulation for In Vitro Studies

The primary goal for in vitro studies is to prepare a homogenous solution of the compound in a vehicle that is compatible with the assay system and non-toxic at the final concentration.

Preparation of a High-Concentration Stock Solution

Creating a concentrated stock solution is a standard and highly recommended practice. It minimizes the need for repeated weighing of small, potentially inaccurate amounts of the compound and ensures consistency across multiple experiments.[3]

Recommended Solvent: Dimethyl sulfoxide (DMSO) is the solvent of choice for the primary stock solution due to its high solvating power for a wide range of organic compounds.

Protocol: Preparation of a 10 mM DMSO Stock Solution

  • Pre-weighing Preparation: Allow the vial of this compound and the DMSO to come to room temperature to prevent condensation.

  • Calculation:

    • Molecular Weight (MW) = 163.63 g/mol

    • To prepare 1 mL of a 10 mM stock solution, you will need:

      • Mass (g) = Molarity (mol/L) x Volume (L) x MW ( g/mol )

      • Mass (mg) = 10 mmol/L x 0.001 L x 163.63 g/mol x 1000 mg/g = 1.6363 mg

  • Weighing: On a calibrated analytical balance, accurately weigh approximately 1.64 mg of the compound into a sterile microcentrifuge tube. Record the exact weight.

  • Dissolution: Add the appropriate volume of DMSO to achieve a 10 mM concentration. For example, if you weighed exactly 1.64 mg, add 1.002 mL of DMSO. Vortex thoroughly until the solid is completely dissolved. A brief sonication in a water bath may be used to aid dissolution if necessary.

  • Storage: Aliquot the stock solution into single-use volumes in sterile, light-protected tubes. Store at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months). Avoid repeated freeze-thaw cycles.

Preparation of Working Solutions for Cell-Based Assays

The working solution is prepared by diluting the high-concentration stock solution into the cell culture medium or assay buffer.

Key Consideration: Solvent Toxicity

DMSO can be toxic to cells at concentrations above 0.5-1%. It is crucial to ensure that the final concentration of DMSO in the assay is well below this threshold.

Protocol: Serial Dilution for a Final Assay Concentration of 10 µM

  • Intermediate Dilution (Optional but Recommended): To avoid pipetting very small volumes, a serial dilution is recommended.

    • Prepare a 1 mM intermediate solution by diluting the 10 mM stock solution 1:10 in cell culture medium (e.g., 10 µL of 10 mM stock + 90 µL of medium).

  • Final Dilution:

    • Prepare the final 10 µM working solution by diluting the 1 mM intermediate solution 1:100 in cell culture medium (e.g., 10 µL of 1 mM intermediate solution + 990 µL of medium).

  • Vehicle Control: It is imperative to include a vehicle control in your experiment. This control should contain the same final concentration of DMSO as the test samples.

Part 2: Formulation for In Vivo Studies

Formulation for in vivo studies presents additional challenges, including the need for sterility, physiological compatibility (pH, tonicity), and a suitable administration volume. The choice of formulation will depend on the route of administration and the required dose.

Aqueous-Based Formulation for Intravenous (IV) or Intraperitoneal (IP) Injection

Given the predicted high water solubility of the hydrochloride salt, a simple aqueous-based formulation is the preferred starting point for IV or IP administration.

Recommended Vehicle: A common and generally well-tolerated vehicle is a solution of 5-10% Solutol HS 15 in sterile saline or 5% dextrose in water (D5W). Solutol HS 15 is a non-ionic solubilizer that can help maintain the compound in solution upon injection into the bloodstream.

Protocol: Preparation of a 1 mg/mL Solution in 10% Solutol HS 15 in Saline

  • Vehicle Preparation: Prepare a 10% (w/v) solution of Solutol HS 15 in sterile saline (0.9% sodium chloride). Warm the saline to approximately 40-50°C to aid in the dissolution of the viscous Solutol HS 15. Allow the solution to cool to room temperature.

  • Calculation:

    • To prepare 10 mL of a 1 mg/mL solution, you will need 10 mg of this compound.

  • Dissolution:

    • Weigh 10 mg of the compound into a sterile vial.

    • Add 10 mL of the 10% Solutol HS 15 in saline vehicle.

    • Vortex or sonicate until the compound is fully dissolved.

  • Sterilization: Filter the final solution through a 0.22 µm sterile syringe filter into a sterile vial.

  • Pre-use Examination: Before administration, visually inspect the solution for any precipitation or particulates.

Oral Gavage Formulation

For oral administration, a suspension or a solution can be used. A simple aqueous solution is preferable if the required dose can be dissolved in a suitable volume.

Recommended Vehicle: For a solution, sterile water or a pH-adjusted buffer can be used. For a suspension, a vehicle containing a suspending agent like 0.5% (w/v) methylcellulose (MC) or carboxymethylcellulose (CMC) in water is common.

Protocol: Preparation of a 5 mg/mL Suspension in 0.5% Methylcellulose

  • Vehicle Preparation:

    • Heat about one-third of the required volume of sterile water to 80-90°C.

    • Disperse the 0.5% (w/v) methylcellulose powder in the hot water with stirring.

    • Add the remaining volume of cold water and continue to stir until the solution is uniform and clear.

  • Suspension Preparation:

    • Weigh the required amount of this compound.

    • In a glass mortar, add a small amount of the 0.5% MC vehicle to the powder to form a paste.

    • Gradually add the remaining vehicle while triturating to ensure a uniform suspension.

  • Homogeneity: Stir the suspension continuously before and during dose administration to ensure uniform dosing.

Part 3: Stability Considerations and Validation

Every protocol described must be part of a self-validating system. It is crucial to confirm the stability of your prepared formulations under the intended storage and experimental conditions.

Recommended Quick Stability Check:

  • Freeze-Thaw Stability: Subject an aliquot of your stock solution to 3-5 freeze-thaw cycles and compare its appearance and performance in an assay to a freshly prepared solution.

  • Working Solution Stability: Prepare your final working solution and let it sit at room temperature for the duration of your longest planned experiment. Visually inspect for precipitation and test its activity at the beginning and end of this period.

Part 4: Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses, and gloves, when handling the solid compound and its solutions.

  • Handling: Avoid inhalation of the powder by working in a well-ventilated area or a chemical fume hood.

  • Disposal: Dispose of the compound and its solutions in accordance with local regulations for chemical waste.

Visualizations

Experimental Workflow: From Powder to In Vitro Assay

in_vitro_workflow cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation cluster_assay Cell-Based Assay weigh Weigh Compound dissolve Dissolve in DMSO weigh->dissolve aliquot Aliquot & Store at -80°C dissolve->aliquot intermediate Intermediate Dilution (in Medium) aliquot->intermediate Thaw one aliquot final_dilution Final Dilution (in Medium) intermediate->final_dilution add_to_cells Add to Cells final_dilution->add_to_cells incubate Incubate add_to_cells->incubate readout Assay Readout incubate->readout

Caption: Workflow for preparing this compound for in-vitro studies.

Decision Tree for In Vivo Formulation

in_vivo_formulation start Start: In Vivo Formulation solubility_check Is the required dose soluble in a small volume of water? start->solubility_check route Route of Administration? solubility_check->route Yes suspension_prep Prepare suspension in 0.5% MC or CMC. solubility_check->suspension_prep No iv_ip IV or IP route->iv_ip IV/IP oral Oral route->oral Oral solution_prep Prepare aqueous solution. Consider co-solvents (e.g., Solutol HS 15). Sterile filter. iv_ip->solution_prep oral->solution_prep If soluble suspension_prep->oral

Caption: Decision-making process for in-vivo formulation of this compound.

References

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from [Link]

  • PubChem. (n.d.). 1,3-Thiazole-4-carboxamide. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C4H5N3S). Retrieved from [Link]

  • Chemsrc. (n.d.). Thiazole-4-carboximidamide Hydrochloride. Retrieved from [Link]

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Application Notes and Protocols for High-Throughput Screening of 1,3-Thiazole-4-carboximidamide Hydrochloride Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

The 1,3-thiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities, including anticancer and anti-inflammatory effects.[1][2][3] This document provides a comprehensive guide for the high-throughput screening (HTS) of novel 1,3-thiazole-4-carboximidamide hydrochloride analogs. We delve into the rationale behind experimental design, present detailed protocols for both biochemical and cell-based assays, and outline a robust workflow for hit identification and validation. The methodologies described herein are designed to be adaptable, providing a framework for the discovery of potent and selective modulators of therapeutically relevant targets, with a particular focus on protein kinases, a class of enzymes frequently targeted by thiazole derivatives.[4][5][6]

Introduction: The Therapeutic Potential of 1,3-Thiazole Analogs

The 1,3-thiazole ring is a five-membered heterocyclic motif containing sulfur and nitrogen atoms that is prevalent in a variety of biologically active molecules.[1][7] Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions have made it a cornerstone in the design of small molecule therapeutics.[6] The carboximidamide moiety, a bioisostere of the carboxylic acid group, can offer distinct advantages in terms of target engagement and pharmacokinetic properties. The hydrochloride salt form of these analogs often enhances aqueous solubility, a desirable characteristic for compounds in early-stage drug discovery.

Given the established precedent for thiazole derivatives as kinase inhibitors, this application note will focus on a hypothetical HTS campaign to identify novel inhibitors of a protein kinase implicated in cancer progression.[4][5][6][8] Protein kinases are a large family of enzymes that regulate a majority of cellular processes, and their dysregulation is a hallmark of many diseases, making them a prime target for therapeutic intervention.[9]

Strategic Assay Selection and Development

The success of any HTS campaign hinges on the development of a robust and reliable assay.[10] The choice between a biochemical and a cell-based assay format depends on the specific scientific question being addressed. Biochemical assays offer a direct measure of a compound's effect on a purified target, while cell-based assays provide insights into activity within a more physiologically relevant context.[11][12]

Primary Biochemical Assay: Fluorescence Polarization (FP)

For the primary screen, a Fluorescence Polarization (FP) assay is an excellent choice due to its homogeneous "mix-and-read" format, which is highly amenable to automation and high-throughput screening.[4][13][14] FP assays are based on the principle that a small, fluorescently labeled molecule (tracer) tumbles rapidly in solution, resulting in low polarization of emitted light. Upon binding to a larger molecule, such as a protein kinase, the rotational motion of the tracer slows down, leading to an increase in fluorescence polarization.[14] Test compounds that inhibit the interaction between the kinase and the tracer will cause a decrease in polarization, providing a measurable signal for hit identification.

  • Reagent Preparation:

    • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

    • Kinase Solution: Prepare a stock solution of the purified kinase in assay buffer. The final concentration should be determined during assay development to yield an optimal signal window.

    • Tracer Solution: Prepare a stock solution of the fluorescently labeled tracer (e.g., a high-affinity ATP competitive ligand) in assay buffer. The final concentration should be at or below its Kd for the kinase.

    • Test Compounds: Serially dilute the this compound analogs in 100% DMSO.

  • Assay Procedure (384-well format):

    • Add 50 nL of test compound solution to the appropriate wells of a low-volume, black, 384-well microplate.

    • Add 5 µL of the kinase solution to all wells.

    • Add 5 µL of the tracer solution to all wells.

    • Mix the plate on a plate shaker for 1 minute.

    • Incubate the plate at room temperature for 60 minutes, protected from light.

    • Measure fluorescence polarization on a suitable plate reader.

  • Controls:

    • Positive Control (Maximum Inhibition): Wells containing a known inhibitor of the kinase.

    • Negative Control (No Inhibition): Wells containing DMSO only.

The robustness of the HTS assay is assessed using the Z'-factor, a statistical parameter that reflects the signal-to-background ratio and the variability of the data.[15] A Z'-factor between 0.5 and 1.0 is indicative of an excellent assay.[15]

ParameterFormulaAcceptable Range
Z'-Factor 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|0.5 - 1.0
Signal-to-Background Mean_neg / Mean_pos> 2
Secondary Cell-Based Assay: Luciferase Reporter Assay

Hits identified from the primary biochemical screen should be further evaluated in a cell-based assay to confirm their activity in a cellular environment and to triage false positives.[12][16] A luciferase reporter assay is a sensitive and widely used method for this purpose.[17][18][19][20] This assay utilizes a cell line that has been engineered to express the luciferase gene under the control of a promoter that is regulated by the kinase of interest. Inhibition of the kinase will lead to a change in luciferase expression, which can be quantified by measuring the light output upon addition of the luciferase substrate.

  • Cell Culture and Seeding:

    • Culture the reporter cell line in the recommended growth medium.

    • Seed the cells into a 384-well, white, clear-bottom microplate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Add the hit compounds at various concentrations to the cell plates.

    • Incubate the plates for a predetermined time (e.g., 6-24 hours) at 37°C in a CO₂ incubator.

  • Luciferase Assay:

    • Equilibrate the plates to room temperature.

    • Add a commercially available "one-step" luciferase assay reagent that combines cell lysis and substrate addition.

    • Incubate for 10 minutes at room temperature to ensure complete cell lysis and signal stabilization.

    • Measure luminescence using a plate reader.

  • Cytotoxicity Assay (Multiplexed):

    • To ensure that the observed decrease in luciferase signal is not due to compound toxicity, a multiplexed cytotoxicity assay (e.g., using a fluorescent cell viability dye) can be performed on the same wells after the luciferase reading.

HTS Workflow and Hit Validation

A structured workflow is essential for the efficient progression of an HTS campaign from primary screening to validated hits.

Diagram 1: High-Throughput Screening Workflow

HTS_Workflow cluster_0 Primary Screen cluster_1 Hit Confirmation cluster_2 Secondary & Orthogonal Assays cluster_3 Hit Validation Primary_Screen FP Biochemical Assay (Single Concentration) Dose_Response FP Dose-Response (IC50 Determination) Primary_Screen->Dose_Response Initial Hits Cell_Based Luciferase Reporter Assay (Cellular Potency) Dose_Response->Cell_Based Confirmed Hits Orthogonal Orthogonal Biochemical Assay (e.g., AlphaScreen) Cell_Based->Orthogonal Cell-Active Hits SAR Structure-Activity Relationship (SAR by Analogs) Orthogonal->SAR Validated Hits Selectivity Kinase Selectivity Profiling SAR->Selectivity

Caption: A streamlined workflow for HTS and hit validation.

Orthogonal Biochemical Assay: AlphaScreen Technology

To further increase confidence in the validated hits, an orthogonal biochemical assay with a different detection technology is recommended. AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based technology that measures molecular interactions. In a kinase assay format, a biotinylated substrate peptide is captured by streptavidin-coated donor beads, and a phospho-specific antibody is conjugated to acceptor beads. When the kinase phosphorylates the substrate, the antibody binds, bringing the donor and acceptor beads into close proximity. Excitation of the donor beads results in the generation of singlet oxygen, which diffuses to the acceptor beads, leading to a chemiluminescent signal.

  • Kinase Reaction:

    • In a 384-well microplate, incubate the kinase, biotinylated substrate, and ATP with the test compounds.

  • Detection:

    • Stop the kinase reaction by adding a solution containing streptavidin-coated donor beads and anti-phospho-substrate antibody-conjugated acceptor beads in a quench buffer.

    • Incubate in the dark at room temperature.

    • Read the plate on an AlphaScreen-capable plate reader.

Diagram 2: AlphaScreen Assay Principle

AlphaScreen_Principle cluster_0 Low Signal cluster_1 High Signal Donor_A Donor Bead Substrate_A Substrate Donor_A->Substrate_A Biotin-Streptavidin Acceptor_A Acceptor Bead Donor_B Donor Bead Acceptor_B Acceptor Bead Donor_B->Acceptor_B Energy Transfer Substrate_B Phosphorylated Substrate Donor_B->Substrate_B Biotin-Streptavidin Substrate_B->Acceptor_B Antibody Binding

Caption: Principle of the AlphaScreen kinase assay.

Structure-Activity Relationship (SAR) by Analogs

Following the confirmation of on-target activity through orthogonal assays, a preliminary exploration of the structure-activity relationship (SAR) should be conducted. This involves testing a small, focused set of structurally related analogs of the hit compounds. This early SAR data is crucial for establishing the tractability of the chemical series for further optimization.

Conclusion

The high-throughput screening of this compound analogs represents a promising avenue for the discovery of novel therapeutic agents. By employing a multi-faceted screening cascade that includes a primary biochemical assay, a secondary cell-based assay, and an orthogonal validation assay, researchers can efficiently identify and validate potent and cell-active compounds. The protocols and workflows detailed in this application note provide a robust framework for such a discovery campaign, emphasizing the importance of rigorous data analysis and a logical progression from initial hits to validated leads.

References

  • High-throughput screening for kinase inhibitors. PubMed. Available at: [Link]

  • Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. PubMed. Available at: [Link]

  • High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. PubMed Central. Available at: [Link]

  • A Luciferase Reporter Gene System for High-Throughput Screening of γ-Globin Gene Activators. PubMed. Available at: [Link]

  • High-Throughput Screening for Kinase Inhibitors. Drug Discovery and Development. Available at: [Link]

  • Synthesis and pharmacological evaluation of carboxamides. PubMed. Available at: [Link]

  • 1,3-Thiazole Derivatives as a Promising Scaffold in Medicinal Chemistry: A Recent Overview. PubMed. Available at: [Link]

  • AlphaScreen | BMG LABTECH. BMG LABTECH. Available at: [Link]

  • A High-Throughput Cell-Based Luciferase Reporter Assay for Identifying Inhibitors of ASGR1. MDPI. Available at: [Link]

  • Anti-inflammatory and analgesic activities of some novel carboxamides derived from 2-phenyl quinoline candidates. Allied Academies. Available at: [Link]

  • Fluorescence polarization assays in high-throughput screening and drug discovery: a review. PubMed. Available at: [Link]

  • High-Throughput Screening in the Discovery of Small-Molecule Inhibitors of Protein-Protein Interactions. Semantic Scholar. Available at: [Link]

  • Affordable Luciferase Reporter Assay for Cell-Based High-Throughput Screening. Request PDF. Available at: [Link]

  • An Extremely Sensitive Ultra-High Throughput Growth Selection Assay for the Identification of Amidase Activity. NIH. Available at: [Link]

  • Protein–protein interaction screening. Wikipedia. Available at: [Link]

  • A Review on Recent Synthetic Strategies and Pharmacological Importance of 1,3-Thiazole Derivatives. PubMed. Available at: [Link]

  • Enzyme assay design for high-throughput screening. PubMed. Available at: [Link]

  • Strategy employed for designing 1.3.4-thiadiazole-2-carboxamide derivatives. ResearchGate. Available at: [Link]

  • High-Throughput Firefly Luciferase Reporter Assays. Springer Nature Experiments. Available at: [Link]

  • High-throughput screening for the identification of small-molecule inhibitors of the flaviviral protease. PMC - PubMed Central. Available at: [Link]

  • AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. NIH. Available at: [Link]

  • Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. PMC - NIH. Available at: [Link]

  • Targeting HIV-1 Protease Autoprocessing for High-throughput Drug Discovery and Drug Resistance Assessment. PMC - NIH. Available at: [Link]

  • Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. MDPI. Available at: [Link]

  • Synthesis, antitumor activity and mechanism of action of novel 1,3-thiazole derivatives containing hydrazide-hydrazone and carboxamide moiety. PubMed. Available at: [Link]

  • AlphaScreen assays. (A) Principles of AlphaScreen technology. Donor and... Download Scientific Diagram - ResearchGate. Available at: [Link]

  • High-Throughput Screening (HTS) and Hit Validation to Identify Small Molecule Inhibitors with Activity against NS3/4A proteases from Multiple Hepatitis C Virus Genotypes. PLOS One. Available at: [Link]

  • High-throughput screening in drug discovery explained. Technology Networks. Available at: [Link]

  • Comprehensive analysis of high-throughput screens with HiTSeekR. Oxford Academic. Available at: [Link]

  • Basics of Enzymatic Assays for HTS. Assay Guidance Manual - NCBI Bookshelf - NIH. Available at: [Link]

  • Best Practices for Sample Preparation & Assay Development. Danaher Life Sciences. Available at: [Link]

  • High-Throughput Screening (HTS) and Hit Validation to Identify Small Molecule Inhibitors with Activity against NS3/4A proteases from Multiple Hepatitis C Virus Genotypes. PLOS ONE. Available at: [Link]

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The 1,3-Thiazole Carboxamide Scaffold: A Privileged Structure for Chemical Probe Development

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note on the Utility of 1,3-Thiazole Carboxamide Derivatives as Precision Chemical Probes in Kinase Research

Introduction

While the specific compound 1,3-Thiazole-4-carboximidamide hydrochloride is not extensively documented in current scientific literature, the broader class of 1,3-thiazole carboxamide derivatives represents a highly significant and versatile scaffold in modern medicinal chemistry and chemical biology.[1][2] These compounds have been successfully developed as potent and selective modulators of various biological targets, including enzymes and receptors.[3][4] This application note will delve into the utility of 1,3-thiazole carboxamides as chemical probes, with a specific focus on their application as selective kinase inhibitors for cancer research. We will explore the rationale behind their use, provide detailed experimental protocols, and offer insights into data interpretation, thereby equipping researchers with the necessary knowledge to effectively utilize these powerful tools.

The 1,3-thiazole ring is considered a "privileged scaffold" in drug discovery due to its ability to interact with a wide range of biological targets through various non-covalent interactions.[1][5] The carboxamide linkage provides a rigid and planar unit that can be readily functionalized, allowing for the precise orientation of substituents to optimize binding affinity and selectivity for a target protein. The nitrogen and sulfur atoms within the thiazole ring, along with the amide group, can act as hydrogen bond donors and acceptors, crucial for anchoring the molecule within a protein's active site.[6] This inherent chemical versatility makes the thiazole carboxamide core an excellent starting point for the development of high-quality chemical probes.

Featured Application: A Thiazole Carboxamide Derivative as a Selective c-Met Kinase Inhibitor

To illustrate the power of this scaffold, we will focus on a potent and selective inhibitor of the c-Met kinase, a key target in cancer therapy. The compound 51am , a thiazole carboxamide derivative, has been identified as a highly promising inhibitor of c-Met, a receptor tyrosine kinase whose dysregulation is implicated in numerous cancers.[5][6]

The c-Met signaling pathway, when aberrantly activated by its ligand, hepatocyte growth factor (HGF), or by genetic alterations, drives tumor growth, invasion, and metastasis. Chemical probes that can selectively inhibit c-Met are invaluable for dissecting its complex signaling network and for validating it as a therapeutic target.

cMet_Pathway cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response HGF HGF cMet c-Met Receptor HGF->cMet Binds & Activates RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway cMet->RAS_RAF_MEK_ERK Phosphorylates PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway cMet->PI3K_AKT_mTOR Phosphorylates STAT3 STAT3 Pathway cMet->STAT3 Phosphorylates Probe Thiazole Carboxamide Probe (e.g., 51am) Probe->cMet Inhibits Proliferation Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Survival RAS_RAF_MEK_ERK->Survival PI3K_AKT_mTOR->Proliferation PI3K_AKT_mTOR->Survival STAT3->Proliferation Metastasis Metastasis STAT3->Metastasis

Figure 1: Simplified c-Met signaling pathway and the inhibitory action of a thiazole carboxamide probe.
Quantitative Data: Potency and Selectivity

The effectiveness of a chemical probe is defined by its potency and selectivity. Compound 51am demonstrates high potency against c-Met and selectivity over other kinases, which is crucial for minimizing off-target effects and ensuring that observed biological outcomes are due to the inhibition of the intended target.

Kinase TargetIC₅₀ (nM)
c-Met 2.54
VEGFR-2>1000
EGFR>1000
PDGFRβ>1000
Data adapted from reference[5]. IC₅₀ values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

Experimental Protocols

The following protocols provide a framework for characterizing a thiazole carboxamide-based kinase inhibitor.

Protocol 1: In Vitro Kinase Inhibition Assay

This protocol is designed to determine the IC₅₀ value of the chemical probe against the target kinase.

Rationale: This assay directly measures the ability of the compound to inhibit the enzymatic activity of the purified kinase, providing a quantitative measure of its potency.

Kinase_Assay_Workflow start Start step1 Prepare serial dilution of Thiazole Probe start->step1 step2 Add Kinase (c-Met) and Substrate step1->step2 step3 Initiate reaction with ATP step2->step3 step4 Incubate at 30°C step3->step4 step5 Stop reaction and measure signal (e.g., luminescence) step4->step5 end Determine IC₅₀ step5->end

Figure 2: Workflow for an in vitro kinase inhibition assay.

Materials:

  • Purified recombinant c-Met kinase

  • Kinase substrate (e.g., poly(Glu, Tyr) 4:1)

  • Thiazole carboxamide probe

  • ATP (Adenosine triphosphate)

  • Kinase buffer (e.g., 50 mM HEPES, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, pH 7.5)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, Promega)

  • White, opaque 96-well plates

Procedure:

  • Compound Preparation: Prepare a 10-point serial dilution of the thiazole carboxamide probe in DMSO, starting from a high concentration (e.g., 100 µM).

  • Reaction Setup: In a 96-well plate, add 5 µL of the kinase/substrate mixture to each well.

  • Inhibitor Addition: Add 1 µL of the serially diluted compound or DMSO (as a vehicle control) to the respective wells.

  • Initiation: Start the kinase reaction by adding 5 µL of ATP solution. The final ATP concentration should be at or near the Kₘ for the kinase.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Detection: Stop the reaction and measure the remaining ATP (which is inversely proportional to kinase activity) by adding the detection reagent according to the manufacturer's instructions.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Protocol 2: Cellular Target Engagement via Western Blot

This protocol verifies that the chemical probe inhibits the phosphorylation of its target in a cellular context.

Rationale: Observing a dose-dependent decrease in the phosphorylation of the target kinase upon treatment with the probe provides strong evidence of target engagement within a living cell.

Materials:

  • Cancer cell line with high c-Met expression (e.g., MKN-45)

  • Thiazole carboxamide probe

  • HGF (Hepatocyte Growth Factor)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (anti-phospho-c-Met, anti-total-c-Met, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Culture: Plate MKN-45 cells and grow to 70-80% confluency.

  • Serum Starvation: Serum-starve the cells for 12-16 hours to reduce basal kinase activity.

  • Inhibitor Treatment: Pre-treat the cells with increasing concentrations of the thiazole carboxamide probe (or DMSO control) for 2 hours.

  • Stimulation: Stimulate the cells with HGF (e.g., 50 ng/mL) for 15 minutes to induce c-Met phosphorylation.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blot:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with the primary antibody against phospho-c-Met overnight at 4°C.

    • Wash and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate.

  • Analysis: Re-probe the membrane for total c-Met and a loading control (e.g., GAPDH) to ensure equal protein loading. Quantify the band intensities to determine the reduction in c-Met phosphorylation.

Conclusion

1,3-Thiazole carboxamide derivatives are a powerful class of molecules for the development of chemical probes. Their favorable chemical properties and synthetic tractability allow for the creation of highly potent and selective agents for interrogating complex biological systems. The provided protocols for an in vitro kinase assay and a cell-based target engagement study serve as a robust starting point for researchers aiming to characterize and utilize such probes in their own investigations, particularly in the field of cancer biology and drug discovery.

References

  • [7] Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors - NIH. Available at: [Link]

  • [8] New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies - PMC - NIH. Available at: [Link]

  • [9] Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies - PMC - NIH. Available at: [Link]

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  • [5] Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC - NIH. Available at: [Link]

  • [11] 2-Benzamido-N-(1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide derivatives as potent inhibitors of CK1δ/ε - PMC - NIH. Available at: [Link]

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  • [4] Assessing the Effects of Thiazole-Carboxamide Derivatives on the Biophysical Properties of AMPA Receptor Complexes as a Potential Neuroprotective Agent - MDPI. Available at: [Link]

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  • [13] Thiazole, Oxadiazole, and Carboxamide Derivatives of Artemisinin are Highly Selective and Potent Inhibitors of Toxoplasma gondii - PMC - NIH. Available at: [Link]

  • [6] Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PubMed. Available at: [Link]

  • [14] Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives - MDPI. Available at: [Link]

  • [1] Recent applications of 1,3-thiazole core structure in the identification of new lead compounds and drug discovery - PubMed. Available at: [Link]

  • [2] Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? - PMC - NIH. Available at: [Link]

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  • [16] Synthesis of New 1,3-Oxazole and 1,3-Thiazole Derivatives with Expected Biological Activity - Sami Publishing Company. Available at: [Link]

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Troubleshooting & Optimization

optimizing reaction conditions for 1,3-Thiazole-4-carboximidamide hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1,3-Thiazole-4-carboximidamide hydrochloride. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth technical assistance, troubleshooting guides, and frequently asked questions to ensure a successful and optimized synthesis.

Introduction

This compound is a key building block in medicinal chemistry, valued for its role in the development of various therapeutic agents. Its synthesis, while achievable, presents several critical steps that require careful control of reaction conditions to ensure high yield and purity. This guide provides a comprehensive overview of a reliable two-step synthetic route, starting from the formation of a 4-cyanothiazole intermediate, followed by its conversion to the target amidine hydrochloride via the Pinner reaction.

Our focus is to provide not just a protocol, but a framework for understanding the chemical principles at play, enabling you to troubleshoot and optimize the synthesis for your specific laboratory setting.

Frequently Asked Questions (FAQs)

Q1: What is the recommended overall synthetic strategy for this compound?

A1: A robust and well-documented approach is a two-step synthesis. The first step involves the construction of the thiazole ring to yield 4-cyanothiazole. The second step is the conversion of the nitrile group to the desired carboximidamide hydrochloride through the Pinner reaction.

Q2: How critical is the purity of the starting materials?

A2: The purity of your starting materials is paramount. For the synthesis of 4-cyanothiazole, using high-purity β,β-dichloro-α-amino-acrylonitrile and thioformamide is essential to minimize side reactions and simplify purification. For the Pinner reaction, the 4-cyanothiazole should be as pure as possible, and the alcohol used as a solvent and reactant must be anhydrous to prevent the formation of unwanted ester byproducts.

Q3: Can I monitor the progress of the reactions?

A3: Yes, Thin Layer Chromatography (TLC) is a suitable method for monitoring the progress of both reaction steps. For the synthesis of 4-cyanothiazole, you can monitor the consumption of the starting materials. For the Pinner reaction, you can track the disappearance of the 4-cyanothiazole. It is advisable to develop a suitable TLC system (e.g., with varying ratios of ethyl acetate and hexanes) before starting the reaction.

Q4: Are there any specific safety precautions I should take?

A4: Yes. Thioformamide and β,β-dichloro-α-amino-acrylonitrile are hazardous and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE). The Pinner reaction requires the use of anhydrous hydrogen chloride, which is a corrosive gas. It is typically generated in situ or bubbled from a cylinder, and all operations should be performed in a fume hood with a gas scrubber.

Q5: How should I store the final product, this compound?

A5: Amidine hydrochlorides can be hygroscopic and may degrade in the presence of moisture. The final product should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a desiccator or a dry cabinet. For long-term storage, refrigeration is recommended.

Experimental Protocols

Step 1: Synthesis of 4-Cyanothiazole

This protocol is adapted from a patented procedure and provides a reliable method for the synthesis of the key nitrile intermediate.[1]

Reaction Scheme:

Materials and Reagents:

  • β,β-dichloro-α-amino-acrylonitrile

  • Thioformamide

  • p-toluenesulfonic acid monohydrate (catalyst)

  • Acetone (anhydrous)

  • Hexanes

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add thioformamide (2 molar equivalents), β,β-dichloro-α-amino-acrylonitrile (1 molar equivalent), and p-toluenesulfonic acid monohydrate (0.025 molar equivalents).

  • Add anhydrous acetone to the flask to dissolve the reagents.

  • Heat the reaction mixture to reflux (approximately 56°C) and maintain for 3-5 hours. The progress of the reaction can be monitored by TLC.

  • Upon completion, cool the reaction mixture to room temperature. A yellow precipitate may form.

  • Filter the mixture to remove any solid impurities.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Recrystallize the resulting residue from hexanes to obtain pure 4-cyanothiazole as white crystals.[1]

Expected Yield: ~70-80%

Step 2: Synthesis of this compound (Pinner Reaction)

This is a general protocol for the Pinner reaction, adapted for the conversion of 4-cyanothiazole.[2][3]

Reaction Scheme:

Materials and Reagents:

  • 4-Cyanothiazole

  • Anhydrous ethanol

  • Anhydrous hydrogen chloride (gas or a solution in a compatible anhydrous solvent)

  • Anhydrous diethyl ether

  • Ammonia (gas or a solution in a compatible anhydrous solvent)

Procedure:

  • Dissolve 4-cyanothiazole (1 molar equivalent) in anhydrous ethanol in a flame-dried, three-necked round-bottom flask equipped with a gas inlet tube, a drying tube, and a magnetic stirrer.

  • Cool the solution to 0°C in an ice bath.

  • Bubble anhydrous hydrogen chloride gas through the solution for 1-2 hours, ensuring the solution remains saturated. Alternatively, a solution of HCl in an anhydrous solvent can be added. The reaction must be kept strictly anhydrous.[2]

  • Seal the flask and allow the reaction mixture to stir at 0°C for 24-48 hours. The formation of the Pinner salt intermediate may be observed as a precipitate.

  • After the formation of the Pinner salt is complete (as monitored by TLC for the disappearance of 4-cyanothiazole), cool the mixture again to 0°C.

  • Bubble anhydrous ammonia gas through the reaction mixture until the solution is basic. This will convert the Pinner salt to the amidine.

  • The product, this compound, will precipitate from the solution.

  • Collect the precipitate by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum.

Data Presentation

Table 1: Optimized Reaction Conditions

ParameterStep 1: 4-Cyanothiazole SynthesisStep 2: Pinner Reaction
Key Reagents β,β-dichloro-α-amino-acrylonitrile, Thioformamide4-Cyanothiazole, Anhydrous Ethanol, Anhydrous HCl, Anhydrous NH3
Catalyst p-toluenesulfonic acid monohydrate-
Solvent Anhydrous AcetoneAnhydrous Ethanol
Temperature Reflux (~56°C)0°C to room temperature
Reaction Time 3-5 hours24-48 hours
Work-up Filtration, Evaporation, RecrystallizationPrecipitation, Filtration, Washing
Expected Yield 70-80%60-75%

Visualization of Workflow and Mechanisms

Overall Synthetic Workflow

G cluster_0 Step 1: 4-Cyanothiazole Synthesis cluster_1 Step 2: Pinner Reaction Start β,β-dichloro-α-amino-acrylonitrile + Thioformamide Reaction1 Reflux in Acetone with p-TSA catalyst Start->Reaction1 Workup1 Filtration & Recrystallization Reaction1->Workup1 Intermediate 4-Cyanothiazole Workup1->Intermediate Reaction2 Anhydrous EtOH, Anhydrous HCl (0°C) Intermediate->Reaction2 Pinner_Salt Pinner Salt Intermediate Reaction2->Pinner_Salt Ammonolysis Anhydrous NH3 Pinner_Salt->Ammonolysis Workup2 Precipitation & Filtration Ammonolysis->Workup2 Final_Product 1,3-Thiazole-4-carboximidamide Hydrochloride Workup2->Final_Product

Caption: Overall synthetic workflow for this compound.

Pinner Reaction Mechanism

PinnerMechanism Nitrile 4-Cyanothiazole (R-CN) Protonated_Nitrile Protonated Nitrile [R-C≡NH]+ Nitrile->Protonated_Nitrile Protonation HCl HCl HCl->Protonated_Nitrile Oxonium_Ion Intermediate Protonated_Nitrile->Oxonium_Ion Nucleophilic Attack Alcohol Ethanol (EtOH) Alcohol->Oxonium_Ion Pinner_Salt Pinner Salt [R-C(OEt)=NH2]+Cl- Oxonium_Ion->Pinner_Salt Deprotonation Deprotonation Deprotonation Tetrahedral_Intermediate Tetrahedral Intermediate Pinner_Salt->Tetrahedral_Intermediate Nucleophilic Attack Ammonia NH3 Ammonia->Tetrahedral_Intermediate Proton_Transfer Proton Transfer Tetrahedral_Intermediate->Proton_Transfer Elimination Elimination of EtOH Proton_Transfer->Elimination Amidine_HCl 1,3-Thiazole-4-carboximidamide Hydrochloride Elimination->Amidine_HCl

Caption: Mechanism of the Pinner reaction for amidine synthesis.

Troubleshooting Guide

Troubleshooting Step 1: 4-Cyanothiazole Synthesis
ProblemProbable Cause(s)Recommended Solution(s)
Low or No Yield - Inactive catalyst.- Low reaction temperature.- Impure starting materials.- Use fresh p-toluenesulfonic acid monohydrate.- Ensure the reaction is maintained at reflux.- Use purified starting materials.
Incomplete Reaction - Insufficient reaction time.- Insufficient catalyst.- Extend the reaction time and monitor by TLC.- Increase the catalyst loading slightly (e.g., to 0.03 equivalents).
Dark-colored Product - Overheating or prolonged reaction time leading to decomposition.- Carefully control the reflux temperature.- Do not exceed the recommended reaction time significantly.- Purify the crude product by recrystallization or column chromatography.
Troubleshooting Step 2: Pinner Reaction

TroubleshootingPinner Start Pinner Reaction Issue Low_Yield Low Yield of Amidine Start->Low_Yield Problem Side_Product Presence of Side Products Start->Side_Product Problem No_Precipitate No Product Precipitation Start->No_Precipitate Problem Cause_Low_Yield1 Incomplete reaction Low_Yield->Cause_Low_Yield1 Cause_Low_Yield2 Product soluble in solvent Low_Yield->Cause_Low_Yield2 Cause_Side_Product1 Presence of water Side_Product->Cause_Side_Product1 Ester byproduct Cause_Side_Product2 Reaction temperature too high Side_Product->Cause_Side_Product2 Amide byproduct Cause_No_Precipitate1 Product is soluble No_Precipitate->Cause_No_Precipitate1 Cause_No_Precipitate2 Insufficient ammonolysis No_Precipitate->Cause_No_Precipitate2 Solution_Low_Yield1 Extend reaction time at 0°C. Ensure HCl saturation. Cause_Low_Yield1->Solution_Low_Yield1 Solution_Low_Yield2 Concentrate the solution. Add a non-polar anti-solvent (e.g., heptane). Cause_Low_Yield2->Solution_Low_Yield2 Solution_Side_Product1 Use anhydrous solvents and reagents. Flame-dry glassware. Cause_Side_Product1->Solution_Side_Product1 Solution_Side_Product2 Maintain low temperature (0°C) during Pinner salt formation. Cause_Side_Product2->Solution_Side_Product2 Solution_No_Precipitate1 Concentrate the reaction mixture. Add an anti-solvent. Cause_No_Precipitate1->Solution_No_Precipitate1 Solution_No_Precipitate2 Ensure complete saturation with ammonia. Cause_No_Precipitate2->Solution_No_Precipitate2

Sources

Technical Support Center: Purification of 1,3-Thiazole-4-carboximidamide hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1,3-Thiazole-4-carboximidamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with obtaining this polar heterocyclic compound in high purity. Here, we will delve into the underlying chemical principles of purification strategies and provide practical, field-tested troubleshooting advice.

Frequently Asked Questions (FAQs)

Q1: What are the primary purification challenges for this compound?

The main difficulties in purifying this compound stem from its inherent chemical properties:

  • High Polarity: The presence of the thiazole ring, carboximidamide group, and its formulation as a hydrochloride salt make the molecule highly polar. This leads to strong interactions with polar stationary phases in chromatography and high solubility in polar solvents, which can make selective crystallization challenging.

  • Potential for Hydrolysis: The carboximidamide functional group is susceptible to hydrolysis, especially under non-anhydrous or basic conditions, which can lead to the formation of the corresponding carboxamide as a significant impurity.

  • Presence of Synthetic Impurities: The likely synthetic route via a Pinner reaction of 4-cyanothiazole introduces specific potential impurities that are structurally similar to the final product, complicating their removal.

Troubleshooting Purification Issues

This section addresses specific problems you may encounter during the purification of this compound.

Issue 1: My final product is a sticky solid or an oil and won't crystallize.

Possible Cause: This is a common issue for polar organic salts and can be attributed to several factors:

  • Residual Solvents: The high polarity of the compound can lead to strong associations with polar solvents like water, methanol, or ethanol, preventing the formation of a crystalline lattice.

  • Hygroscopicity: The hydrochloride salt is likely hygroscopic and readily absorbs moisture from the atmosphere.

  • Presence of Impurities: Co-existing impurities can disrupt the crystal lattice formation.

Troubleshooting Steps:

  • Azeotropic Removal of Water: If water is a suspected contaminant, dissolve the crude product in a suitable solvent (e.g., isopropanol or toluene) and evaporate the solvent under reduced pressure. This can azeotropically remove residual water. Repeat this process 2-3 times.

  • Solvent Trituration/Washing:

    • For removing less polar impurities: Vigorously stir or sonicate the crude material as a suspension in a less polar organic solvent in which the desired product is insoluble. Good starting points are diethyl ether, ethyl acetate, or acetone. This will wash away less polar contaminants.[1]

    • For inducing crystallization: If the product is an oil, attempt to induce crystallization by adding a small amount of a non-polar "anti-solvent" (e.g., hexane or heptane) dropwise to a concentrated solution of the product in a more polar solvent (e.g., methanol or ethanol) with vigorous stirring.

  • Recrystallization from a carefully chosen solvent system: (See Q2 for a detailed guide on recrystallization).

Q2: I'm struggling with recrystallization. What is a good solvent system for this compound?

Finding an effective recrystallization solvent for a polar salt requires a systematic approach. The ideal solvent should dissolve the compound when hot but have low solubility when cold.

Solvent Selection Strategy:

  • Single-Solvent System:

    • Alcohols: Lower alcohols like methanol and ethanol will likely have high solubility even at room temperature. Consider trying isopropanol or n-butanol, which are less polar and may provide a better solubility differential with temperature.

    • Acetonitrile: This polar aprotic solvent can sometimes be effective for recrystallizing hydrochloride salts.

  • Two-Solvent System: This is often the most effective method for polar compounds.

    • Good Solvent/Anti-Solvent Pairs:

      • Methanol / Ethyl Acetate

      • Methanol / Diethyl Ether

      • Ethanol / Isopropanol

      • Isopropanol / Diethyl Ether

      • Water / Acetone (use minimal water and ensure slow cooling to prevent oiling out)

Experimental Protocol: Two-Solvent Recrystallization

  • Dissolve the crude this compound in a minimal amount of the "good" solvent (e.g., methanol) at an elevated temperature (just below the solvent's boiling point).

  • Once fully dissolved, add the "anti-solvent" (e.g., ethyl acetate) dropwise with stirring until the solution becomes faintly turbid.

  • Add a few more drops of the "good" solvent until the solution is clear again.

  • Allow the solution to cool slowly to room temperature. Covering the flask with a watch glass and wrapping it in glass wool can facilitate slow cooling and the formation of larger crystals.

  • Once at room temperature, place the flask in an ice bath or refrigerator to maximize crystal formation.

  • Collect the crystals by vacuum filtration, wash with a small amount of the cold anti-solvent, and dry under vacuum.

Data Table: Solvent Properties for Recrystallization

SolventPolarity IndexBoiling Point (°C)Comments
Water10.2100High solubility, risk of hydrolysis if heated for extended periods. Good for dissolving, but may need an anti-solvent.
Methanol5.165Likely a very good solvent, may need a less polar anti-solvent.
Ethanol4.378Good starting point for single or multi-solvent systems.
Isopropanol3.982Often a good choice for recrystallizing hydrochloride salts.[1]
Acetonitrile5.882Aprotic polar solvent, worth screening.
Ethyl Acetate4.477Likely a poor solvent on its own, good as an anti-solvent.
Acetone5.156May have some solubility, can be used as a washing or anti-solvent.
Diethyl Ether2.835Very low solubility, primarily used as an anti-solvent or for washing.
Q3: I am seeing a persistent impurity in my NMR/LC-MS that I can't remove by recrystallization. What could it be and how do I get rid of it?

Based on the probable synthesis of this compound from 4-cyanothiazole via a Pinner reaction, the most likely and difficult-to-remove impurities are:

  • 1,3-Thiazole-4-carboxamide: The product of hydrolysis of the carboximidamide. This is a very common impurity if the reaction or workup conditions were not strictly anhydrous.

  • Unreacted 4-Cyanothiazole: The starting material for the Pinner reaction.

  • Ethyl (or Methyl) 1,3-thiazole-4-carboximidate: The intermediate of the Pinner reaction.

Workflow for Identifying and Removing Stubborn Impurities

G cluster_purification Purification Strategies start Crude Product with Persistent Impurity lcms LC-MS Analysis to Identify Impurity MW start->lcms hydrolysis Is MW = 128 g/mol? (Thiazole-4-carboxamide) lcms->hydrolysis nitrile Is MW = 110 g/mol? (4-Cyanothiazole) hydrolysis->nitrile No chromatography Purify by Chromatography hydrolysis->chromatography Yes intermediate Is MW = 157 g/mol (ethyl) or 143 g/mol (methyl)? (Imidoester Intermediate) nitrile->intermediate No acid_base Acid-Base Extraction nitrile->acid_base Yes recrystallize Re-attempt Recrystallization with Different Solvents intermediate->recrystallize Yes

Caption: Decision workflow for identifying and removing common impurities.

Detailed Purification Strategies:

  • For 1,3-Thiazole-4-carboxamide (Hydrolysis Product):

    • Chromatography: This is often the most effective method as the carboxamide is less polar than the carboximidamide hydrochloride.

      • Normal-Phase Chromatography: Use a polar stationary phase like silica gel. Due to the high polarity of the product, a highly polar mobile phase will be required. Start with a mixture of dichloromethane and methanol (e.g., 9:1) and gradually increase the methanol content. To prevent streaking, which is common with basic compounds on acidic silica, add a small amount of a basic modifier like triethylamine (0.1-1%) or ammonium hydroxide to the mobile phase. Alternatively, basic alumina can be used as the stationary phase.

      • Reversed-Phase Chromatography (HPLC): Use a C18 column with a mobile phase of water and acetonitrile or methanol, often with a modifier like formic acid or trifluoroacetic acid to improve peak shape.

  • For 4-Cyanothiazole (Starting Material):

    • Acid-Base Extraction: This can be a highly effective method. The carboximidamide is significantly more basic than the nitrile.

      • Dissolve the crude mixture in a suitable organic solvent (e.g., ethyl acetate).

      • Wash the organic solution with a dilute aqueous acid (e.g., 1M HCl). The more basic carboximidamide hydrochloride will preferentially partition into the aqueous phase, while the less basic nitrile will remain in the organic phase.

      • Separate the aqueous layer.

      • Basify the aqueous layer carefully with a base like sodium bicarbonate or sodium carbonate to a pH of ~8-9.

      • Extract the free-based product back into an organic solvent like ethyl acetate or dichloromethane.

      • Dry the organic layer over anhydrous sodium sulfate, filter, and bubble dry HCl gas through the solution to precipitate the purified hydrochloride salt.

Q4: My compound streaks badly on a silica TLC plate and column. How can I get clean chromatographic separation?

Streaking on silica gel is a classic sign of a basic compound interacting strongly with the acidic silanol groups on the silica surface.

Solutions:

  • Mobile Phase Modification: Add a small amount of a basic modifier to your eluent to neutralize the acidic sites on the silica.

    • Triethylamine (TEA): Add 0.1% to 1% (v/v) to your mobile phase.

    • Ammonium Hydroxide: Use a mobile phase containing a small percentage of a solution of ammonia in methanol (e.g., 7N NH3 in MeOH). For example, a mobile phase could be Dichloromethane:Methanol:Ammonium Hydroxide (89:10:1).

  • Change of Stationary Phase:

    • Alumina: Use neutral or basic alumina instead of silica gel. Alumina is generally better for purifying basic compounds.

    • Treated Silica: Consider using commercially available deactivated or base-treated silica gel.

Experimental Protocol: TLC Analysis with Mobile Phase Modifier

  • Prepare three small TLC developing chambers.

  • In chamber 1, place your standard eluent (e.g., 9:1 DCM:MeOH).

  • In chamber 2, place the same eluent with the addition of 0.5% triethylamine.

  • In chamber 3, place the same eluent with the addition of 0.5% acetic acid (this will likely worsen the streaking, confirming the basic nature of the compound).

  • Spot your crude material on three separate TLC plates and develop one in each chamber.

  • Compare the chromatograms. A significant reduction in streaking in the triethylamine-modified eluent indicates that this is a suitable system for column chromatography.

TLC_Troubleshooting Start Streaking on Silica TLC Add_Base Add Basic Modifier (e.g., 0.5% TEA) Start->Add_Base Change_Stationary Switch to Basic/ Neutral Alumina Start->Change_Stationary Result1 Improved Spot Shape Add_Base->Result1 Result2 Clean Separation Change_Stationary->Result2

Caption: Troubleshooting streaking in chromatography.

References

  • BenchChem. (2025). Overcoming challenges in the purification of heterocyclic compounds.
  • BenchChem. (2025). Technical Support Center: Purification of Polar Aza-Heterocycles.
  • BenchChem. (2025). Strategies for purifying polar heterocyclic compounds via chromatography.
  • Der Pharma Chemica. (2015).
  • PubChem. (n.d.). 1,3-Thiazole-4-carboximidamide. Retrieved from [Link]

  • ResearchGate. (2015). SYNTHESIS OF NEW 1,3-THIAZOLE DERIVATIVES; USING 1-(4-CARBAMOYLPHENYL)-3-. Retrieved from [Link]

  • MDPI. (2019). Synthesis of Amidines and Its Application to Pyrimidouracil Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Pinner reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pinner Reaction. Retrieved from [Link]

  • J&K Scientific. (2025). Pinner Reaction.
  • ResearchGate. (2017). Purification of organic hydrochloride salt?. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Nitriles to Esters. Retrieved from [Link]

  • Reddit. (2023). Purification of strong polar and basic compounds. Retrieved from [Link]

  • NROChemistry. (n.d.). Pinner Reaction. Retrieved from [Link]

  • ACS Publications. (1996). Thermodynamic Modeling of the Solubility of Salts in Mixed Aqueous−Organic Solvents. Industrial & Engineering Chemistry Research.
  • Google Patents. (n.d.). Synthesis of 4-cyanothiazoles.
  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis.
  • YouTube. (2020). Hantzsch thiazole synthesis - laboratory experiment. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 1,3-Thiazole-4-carboximidamide Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1,3-Thiazole-4-carboximidamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and improve the yield and purity of your synthesis.

I. Introduction to the Synthesis

The synthesis of this compound is a critical process in the development of various pharmaceutical agents. The most common and effective route involves a two-step process: the formation of the 1,3-thiazole-4-carbonitrile precursor, followed by its conversion to the target carboximidamide hydrochloride via the Pinner reaction.[1] This latter step, while powerful, is sensitive to reaction conditions and can present several challenges that impact yield and purity.

This guide will focus primarily on the optimization and troubleshooting of the Pinner reaction for the synthesis of this compound.

II. Reaction Pathway Overview

The overall synthetic route can be visualized as follows:

Synthesis_Pathway A 1,3-Thiazole-4-carbonitrile B Ethyl 1,3-thiazole-4-carboximidate hydrochloride (Pinner Salt) A->B  HCl (g), Anhydrous EtOH   C This compound B->C  NH3 in EtOH  

Caption: Synthetic pathway for this compound.

III. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis, their probable causes, and actionable solutions.

Problem ID Observed Issue Potential Cause(s) Recommended Solution(s)
P1 Low or no precipitation of Pinner salt 1. Incomplete reaction. 2. Insufficient HCl saturation. 3. Presence of water in the reaction mixture.1. Extend Reaction Time: Allow the reaction to stir at 0-4 °C for a longer duration (e.g., 24-48 hours). Monitor by taking a small aliquot, quenching with a non-aqueous base, and analyzing by TLC or LC-MS. 2. Ensure Anhydrous Conditions: Use freshly distilled, anhydrous ethanol and dry all glassware thoroughly. Pass the HCl gas through a drying tube (e.g., filled with CaCl2) before bubbling it into the reaction mixture.[2] 3. Re-saturate with HCl: If the reaction has stalled, cool the mixture back to 0 °C and bubble more dry HCl gas through it.
P2 Final product is an oil or fails to crystallize 1. Presence of impurities, such as the corresponding ester or amide. 2. Residual solvent.1. Purification: Attempt to triturate the oil with a non-polar solvent like anhydrous diethyl ether or hexane to induce crystallization. If this fails, column chromatography on silica gel may be necessary. A polar eluent system, possibly containing a small amount of a basic modifier like triethylamine (neutralized with HCl in the final product), may be required. 2. Thorough Drying: Ensure all solvent is removed under high vacuum. Lyophilization can also be an effective method for obtaining a solid product from a stubborn oil.
P3 Low yield of the final amidine hydrochloride 1. Hydrolysis of the Pinner salt intermediate to the ethyl ester. 2. Incomplete ammonolysis. 3. Loss of product during workup.1. Strict Anhydrous Conditions: As mentioned in P1, preventing water contamination is crucial to avoid the formation of ethyl 1,3-thiazole-4-carboxylate as a major byproduct.[1] 2. Ensure Complete Ammonolysis: Use a saturated solution of ammonia in ethanol. Allow the reaction to proceed for a sufficient time (monitor by TLC/LC-MS). Gentle warming may be required, but be cautious as this can also promote side reactions. 3. Careful Workup: When filtering the product, wash with a minimal amount of cold, anhydrous solvent to minimize dissolution.
P4 Presence of 1,3-Thiazole-4-carboxamide in the final product Hydrolysis of the carboximidamide during workup or storage.1. Anhydrous Workup: Conduct all filtration and washing steps under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture. 2. Proper Storage: Store the final product in a desiccator over a strong drying agent (e.g., P2O5).
P5 Inconsistent NMR spectra 1. Presence of a mixture of the free base and the hydrochloride salt. 2. Isomeric impurities from the starting material.1. Standardize Sample Preparation: For NMR analysis, dissolve the sample in a deuterated solvent (e.g., DMSO-d6 or D2O) and add a drop of DCl to ensure complete protonation to the hydrochloride salt. This will give a more consistent and interpretable spectrum.[3] 2. Purify Starting Material: Ensure the purity of the 1,3-thiazole-4-carbonitrile starting material before proceeding with the Pinner reaction.

IV. Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for the Pinner reaction in this synthesis?

A1: The initial formation of the Pinner salt (ethyl 1,3-thiazole-4-carboximidate hydrochloride) should be carried out at low temperatures, typically between 0-4 °C.[2] This is because the imidate hydrochloride intermediate is thermodynamically unstable and can rearrange to the corresponding N-alkyl amide or decompose at higher temperatures.[1] The subsequent ammonolysis step can usually be performed at room temperature.

Q2: How can I confirm the formation of the intermediate Pinner salt?

A2: The Pinner salt will precipitate from the reaction mixture as a white solid. You can characterize this intermediate by IR spectroscopy, where you should observe a strong C=N stretching frequency. However, it is highly reactive and hygroscopic, so it is typically used in the next step without extensive purification.[2]

Q3: What are the key considerations for the ammonolysis step?

A3: The key is to use a large excess of ammonia in an anhydrous alcohol. A saturated solution of ammonia in ethanol is ideal. The reaction should be allowed to proceed until the Pinner salt is fully consumed, which can be monitored by TLC or LC-MS. Ensure that the reaction is protected from atmospheric moisture to prevent hydrolysis.

Q4: My final product has a broad melting point. What could be the reason?

A4: A broad melting point is indicative of impurities. The most likely culprits are the corresponding ester (ethyl 1,3-thiazole-4-carboxylate) or amide (1,3-thiazole-4-carboxamide) formed from hydrolysis of the Pinner salt or the final product, respectively.[4] Recrystallization from an appropriate solvent system (e.g., ethanol/diethyl ether) may help to purify the product.

Q5: Are there alternative methods for synthesizing 1,3-Thiazole-4-carboximidamide?

A5: While the Pinner reaction is the most common, other methods for amidine synthesis exist, such as the reaction of the corresponding thioamide with an amine in the presence of a coupling agent. However, for this specific target, the Pinner reaction starting from the readily available thiazole-4-carbonitrile is generally the most efficient route.

V. Detailed Experimental Protocol

This protocol is a recommended starting point and may require optimization based on your specific laboratory conditions and the scale of your reaction.

Step 1: Synthesis of Ethyl 1,3-thiazole-4-carboximidate hydrochloride (Pinner Salt)

Reagent Molar Eq. MW Amount Density Volume
1,3-Thiazole-4-carbonitrile1.0110.13(e.g., 5.0 g)--
Anhydrous Ethanol-46.07-0.789 g/mL(e.g., 50 mL)
Hydrogen Chloride (gas)Excess36.46---

Procedure:

  • To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube outlet, add 1,3-thiazole-4-carbonitrile and anhydrous ethanol.

  • Cool the mixture to 0 °C in an ice bath.

  • Bubble dry hydrogen chloride gas through the stirred solution for 1-2 hours, ensuring the solution remains saturated. The Pinner salt will begin to precipitate as a white solid.

  • Seal the flask and allow the reaction to stir at 0-4 °C for 12-24 hours.

  • Collect the precipitated solid by filtration under a nitrogen atmosphere.

  • Wash the solid with cold, anhydrous diethyl ether to remove any unreacted starting material and excess HCl.

  • Dry the resulting ethyl 1,3-thiazole-4-carboximidate hydrochloride (Pinner salt) under vacuum. This intermediate is typically used immediately in the next step.

Step 2: Synthesis of this compound

Reagent Molar Eq. MW Amount Density Volume
Ethyl 1,3-thiazole-4-carboximidate hydrochloride1.0(Calculated)(From Step 1)--
Saturated NH3 in EthanolExcess---(e.g., 100 mL)

Procedure:

  • Suspend the dried Pinner salt in a saturated solution of ammonia in anhydrous ethanol.

  • Stir the suspension at room temperature for 2-4 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the imidate intermediate.

  • Upon completion, remove the solvent under reduced pressure.

  • The resulting solid is the crude this compound.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/diethyl ether) to obtain the pure product.

VI. Visualization of Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Purity Analyze Crude Product by NMR/LC-MS Start->Check_Purity Impurity_ID Identify Impurities: - Ester? - Amide? - Starting Material? Check_Purity->Impurity_ID Ester_Impurity Improve Anhydrous Conditions (See P1 & P3) Impurity_ID->Ester_Impurity Ester Present Amide_Impurity Anhydrous Workup & Storage (See P4) Impurity_ID->Amide_Impurity Amide Present SM_Impurity Increase Reaction Time/HCl (See P1) Impurity_ID->SM_Impurity Starting Material Present Purification Purification Strategy: - Recrystallization - Trituration - Column Chromatography Ester_Impurity->Purification Amide_Impurity->Purification SM_Impurity->Purification

Caption: A workflow for troubleshooting low yield or impure product.

VII. References

  • Synthesis of New 1,3-Oxazole and 1,3-Thiazole Derivatives with Expected Biological Activity. (2023). Chemical Methodologies, 6(11), 953-961.

  • Synthesis of Oxazole-4-carboximidamide: An Application Note and Detailed Protocol. Benchchem.

  • Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. (2021). Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1846-1861.

  • Thiadiazoles and thiadiazolines. Part 4. Acetylation, hydrolysis, and cyclocondensations of Δ2-1,3,4-thiadiazoline-α-carboxamidines. (1974). Journal of the Chemical Society, Perkin Transactions 1, 125-131.

  • Pinner Reaction. J&K Scientific.

  • Pinner reaction. Wikipedia.

  • Synthesis of New 1,3,4-Thiadiazole Derivatives Containing Azo Group from Acid Hydrazide And Studying Their Antioxidant Activity. (2022). Chemical Methodologies, 6(8), 604-611.

  • A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. (2021). Molecules, 26(17), 5159.

  • SYNTHESIS AND CHARACTERIZATION OF NEWLY DESIGNED 1,3,4-THIADIAZOLE-BASED CARBOXAMIDES WITH ANTIMICROBIAL POTENTIAL. (2025). Rasayan Journal of Chemistry, 18(4), 2325-2332.

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2021). Molecules, 26(5), 1459.

  • Amidine- and Amidoxime-Substituted Heterocycles: Synthesis, Antiproliferative Evaluations and DNA Binding. (2021). Molecules, 26(11), 3183.

  • SYNTHESIS OF 1,3-THIAZOLE DERIVATIVES. (2021). ResearchGate.

  • Synthesis of thiazoles. YouTube.

  • Synthesis of Amidines and Its Application to Pyrimidouracil Synthesis. (2020). Molecules, 25(22), 5431.

  • Amidine synthesis by imidoylation. Organic Chemistry Portal.

  • Amidines: their synthesis, reactivity, and applications in heterocycle synthesis. (2018). Arkivoc, 2018(6), 85-138.

  • Synthesis of New Thiazole-Pyrazole Analogues: Molecular Modelling, Antiproliferative/Antiviral Activities, and ADME Studies. (2022). Molecules, 27(15), 4943.

  • Recent developments in the synthesis of amidines. ResearchGate.

  • Synthesis and characterization of novel fluorinated thiazolyl 1,3,4-thiadiazoles, 1,2,4-triazoles and 1,3-thiazoles by conventional and non-conventional methods. (2012). Indian Journal of Chemistry - Section B, 51B(2), 348-356.

  • Synthesis, docking and characterization of some novel 5-(S-alkyl)-1.3.4-thiadiazole-2-carboxamide derivatives as anti-inflammatory and antibacterial agents. (2024). BMC Chemistry, 18(1), 1-15.

  • Pinner, A. (1877). Ueber die Umwandlung der Nitrile in Imide. Berichte der deutschen chemischen Gesellschaft, 10(2), 1889-1897. [Link]

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troubleshooting solubility issues with 1,3-Thiazole-4-carboximidamide hydrochloride in assays

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility and handling challenges associated with 1,3-Thiazole-4-carboximidamide hydrochloride in experimental assays. Our approach is rooted in foundational chemical principles to provide not just solutions, but a deeper understanding of the underlying science.

Frequently Asked Questions (FAQs)

Q1: My this compound won't dissolve in my aqueous buffer. What is the first thing I should do?

A1: This is a common challenge. The recommended first step is to prepare a high-concentration stock solution in a suitable organic solvent. Dimethyl sulfoxide (DMSO) is the industry-standard starting point due to its excellent solubilizing capacity for a wide range of organic molecules. From this concentrated stock, you can make serial dilutions into your final aqueous assay buffer.

  • Expertise & Experience: The core issue is often the large polarity difference between the compound and the aqueous medium. A concentrated organic stock solution minimizes the volume of organic solvent added to the final assay, which is critical as high solvent concentrations (typically >0.5% v/v) can disrupt biological systems (e.g., enzyme activity, cell membrane integrity).

Q2: I successfully dissolved the compound in DMSO, but it precipitated immediately when I diluted it into my phosphate-buffered saline (PBS). What happened?

A2: This phenomenon, known as "crashing out," is expected when a compound is significantly less soluble in the final aqueous buffer than in the organic stock solvent. For this compound, two primary factors are likely at play:

  • Poor Aqueous Solubility: The core thiazole structure has limited aqueous solubility.

  • The Common Ion Effect: Your compound is a hydrochloride (HCl) salt. Buffers like PBS contain a high concentration of chloride ions (Cl⁻). This "common ion" can significantly suppress the dissolution of the hydrochloride salt, pushing the equilibrium towards the less soluble free base or the solid salt form.[1][2][3]

This can be represented by the following equilibrium:

Compound-HCl (solid) ⇌ Compound-H⁺ (dissolved) + Cl⁻ (dissolved)

Adding a high concentration of Cl⁻ from the buffer shifts the equilibrium to the left, causing precipitation.[4]

Q3: How can I overcome the solubility issues in my aqueous buffer?

A3: A systematic approach is best. We recommend exploring pH adjustment and the use of co-solvents. The carboximidamide group is basic, and its protonated (salt) form, which is present at lower pH, is generally more soluble.

  • Expertise & Experience: The pKa of the conjugate acid of the carboximidamide group is crucial. While not experimentally determined for this specific molecule, a close analog, benzamidine hydrochloride, has a pKa of approximately 11.6.[4][5] This indicates that the compound will be protonated and more soluble in neutral to acidic solutions. At pH values approaching the pKa, the uncharged, less soluble free base form will begin to dominate.

See the Protocols section for a detailed methodology on performing a pH-solubility screening experiment.

Q4: Are there any known stability issues with this compound or its class?

A4: Yes, there are two primary stability concerns to be aware of:

  • Hydrolysis: The carboximidamide functional group can be susceptible to hydrolysis, especially at alkaline pH, which would convert it to the corresponding carboxamide.[6][7] It is advisable to prepare fresh solutions and avoid storing aqueous solutions at high pH for extended periods.

  • DMSO Stock Stability: Some 2-aminothiazole derivatives have been reported to be unstable in DMSO upon long-term storage at room temperature, leading to oxidation or dimerization.[8][9]

  • Trustworthiness: To ensure experimental reproducibility, we strongly recommend preparing fresh stock solutions in anhydrous DMSO. If storage is necessary, aliquot into single-use vials to minimize freeze-thaw cycles and water absorption, and store at -80°C, protected from light.[10]

Q5: I'm using a fluorescence-based assay. Could the thiazole ring cause interference?

A5: This is a critical consideration. Thiazole-containing compounds can indeed interfere with fluorescence assays.[11]

  • Autofluorescence: The conjugated aromatic system of the thiazole ring may absorb light at or near the excitation wavelength of your fluorophore and emit its own fluorescence, leading to a high background signal and potential false-positive results.[1][2]

  • Fluorescence Quenching: The compound might absorb the excitation or emission energy from your fluorescent probe, leading to a decrease in the measured signal and potential false-negative results.[1]

  • Colloidal Aggregation: At concentrations above a certain threshold, many small molecules can form colloidal aggregates.[12][13] These aggregates can non-specifically sequester proteins or interact with assay reagents, often leading to false-positive hits in screening campaigns.[14][15][16] Thiazole-containing compounds have been flagged for this behavior.

See the Protocols section for a method to test for fluorescence interference.

Troubleshooting Guide

This section provides a structured workflow to diagnose and solve solubility issues.

G start Compound Precipitates in Assay stock_prep Prepare 10-50 mM Stock in Anhydrous DMSO start->stock_prep aq_dilution Dilute to Final Concentration in Aqueous Buffer stock_prep->aq_dilution precip_check Precipitation Observed? aq_dilution->precip_check path_ph Adjust Buffer pH (Target pH 5.0-7.0) precip_check->path_ph Yes success Solubility Achieved Proceed with Assay precip_check->success No precip_check_2 Still Precipitates? path_ph->precip_check_2 Test Solubility path_cosolvent Add Co-solvent (e.g., 1-5% DMSO, Ethanol) precip_check_3 Still Precipitates? path_cosolvent->precip_check_3 Test Solubility path_concentration Lower Final Compound Concentration precip_check_4 Still Precipitates? path_concentration->precip_check_4 Test Solubility fail Still Insoluble Consider Formulation (e.g., Cyclodextrin) precip_check_2->path_cosolvent Yes precip_check_2->success No precip_check_3->path_concentration Yes precip_check_3->success No precip_check_4->success No precip_check_4->fail Yes

Caption: A workflow for troubleshooting solubility.

Data & Recommendations

Table 1: Recommended Solvents for Stock Solutions
SolventTypeRationale & Considerations
Dimethyl Sulfoxide (DMSO) Polar AproticPrimary recommendation. Excellent solubilizing power for a wide range of compounds.[17] Use anhydrous grade to minimize water-related degradation.[18]
Ethanol (EtOH) Polar ProticGood alternative if DMSO is incompatible with the assay. May have slightly lower solubilizing power than DMSO for this compound class.[19]
N,N-Dimethylformamide (DMF) Polar AproticCan be used if both DMSO and EtOH are unsuitable. Ensure high purity.
Water Polar ProticNot recommended for high-concentration stocks due to the low intrinsic aqueous solubility of the core structure.
Table 2: Factors Influencing Aqueous Solubility & Stability
ParameterEffect on SolubilityEffect on StabilityRecommendation
pH Increases at lower pH (pH < 8)Decreased at high pH (>9) due to potential hydrolysis of the amidine group.[6][7]Maintain final assay buffer pH between 6.0 and 7.5 . Avoid strongly basic conditions.
Chloride Ion [Cl⁻] Decreases solubility (Common Ion Effect)[1]MinimalIf solubility is severely limited in PBS, consider using a chloride-free buffer like HEPES or Tris, adjusting the pH with KOH or NaOH.
Temperature Generally increases Decreased at elevated temperatures.[10]Prepare solutions at room temperature. For storage, freeze at -20°C or -80°C.
Co-solvents (% v/v) Increases May vary. Some compounds are less stable in DMSO solution over time.[8][9]Use the lowest percentage of co-solvent necessary to maintain solubility, ideally ≤0.5% in the final assay volume.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

Objective: To create a standardized, high-concentration stock solution for serial dilution.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Vortex mixer

  • Microcentrifuge tubes or amber glass vials

Methodology:

  • Calculate Mass: Determine the mass of the compound needed for your desired volume and concentration (Molecular Weight: 163.63 g/mol ). For 1 mL of a 10 mM stock, you will need 1.636 mg.

  • Weigh Compound: Accurately weigh the solid compound into a suitable vial.

  • Add Solvent: Add the calculated volume of anhydrous DMSO to the vial.

  • Dissolve: Vortex the solution thoroughly for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary, but avoid overheating.

  • Storage: Aliquot the stock solution into single-use volumes in tightly sealed vials. Store at -80°C, protected from light.

Protocol 2: pH-Solubility Screening

Objective: To determine the optimal pH range for maintaining compound solubility in an aqueous buffer.

Materials:

  • 10 mM stock solution of the compound in DMSO

  • A set of buffers with varying pH values (e.g., 50 mM MES pH 5.0, 6.0; 50 mM HEPES pH 7.0, 8.0)

  • 96-well clear plate

  • Plate reader capable of measuring absorbance or light scattering (nephelometry)

Methodology:

  • Prepare Plate: Add 198 µL of each buffer to different wells of the 96-well plate.

  • Add Compound: Add 2 µL of the 10 mM DMSO stock solution to each well. This gives a final compound concentration of 100 µM and a final DMSO concentration of 1%.

  • Mix and Incubate: Mix the plate gently and let it incubate at room temperature for 30 minutes.

  • Visual Inspection: Visually inspect each well for signs of precipitation.

  • Quantitative Measurement: Measure the turbidity (light scattering) of each well using a plate reader at a wavelength where the compound does not absorb (e.g., 600 nm).

  • Analysis: A significant increase in light scattering or absorbance compared to a buffer-only control indicates precipitation. The pH values that result in the lowest turbidity are optimal for solubility.

Protocol 3: Checking for Fluorescence Interference

Objective: To determine if the compound exhibits autofluorescence or quenches the assay's fluorescent signal.

Materials:

  • 10 mM stock solution of the compound in DMSO

  • All assay buffer components, including the fluorescent probe/substrate, but excluding the enzyme or biological target.

  • Black 96-well assay plate

  • Fluorescence plate reader with the same filter set as your main assay.

Methodology:

  • Control Wells:

    • Buffer Blank: Assay buffer only.

    • Probe Control: Assay buffer + fluorescent probe.

  • Test Wells:

    • Compound Blank: Assay buffer + compound (at the highest final concentration).

    • Compound + Probe: Assay buffer + fluorescent probe + compound.

  • Incubate: Incubate the plate under standard assay conditions (time, temperature).

  • Read Fluorescence: Measure the fluorescence intensity in all wells.

  • Analysis:

    • Autofluorescence: Compare "Compound Blank" to "Buffer Blank." A significantly higher signal indicates autofluorescence. (Signal_Compound > Signal_Buffer)

    • Quenching: Compare "Compound + Probe" to "Probe Control." A significantly lower signal indicates quenching. (Signal_Compound+Probe < Signal_Probe)

G cluster_equilibria pH-Dependent Equilibria cluster_hydrolysis Potential Hydrolysis Protonated Compound-H⁺ (Protonated, More Soluble) FreeBase Compound (Free Base, Less Soluble) Protonated->FreeBase pH > pKa (~11.6) FreeBase->Protonated pH < pKa (~11.6) Amidine Carboximidamide (Active Compound) Amide Carboxamide (Hydrolysis Product) Amidine->Amide High pH (e.g., > 9) + H₂O

Caption: Chemical equilibria of the compound in solution.

References

  • Serajuddin, A. T. (1999). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 45(1), 3-21.
  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current Opinion in Chemical Biology, 14(3), 315-324.
  • Shoichet, B. K. (2004). Screening in a spirit haunted world. Drug Discovery Today, 9(15), 637-645.
  • National Center for Biotechnology Information. (2015). Assay Guidance Manual: Interference with Fluorescence and Absorbance. [Link]

  • CK-12 Foundation. Common Ion Effect on Solubility of Ionic Salts. [Link]

  • Coan, K. E., & Shoichet, B. K. (2008). Stoichiometry and physical chemistry of promiscuous aggregate-based inhibitors. Journal of the American Chemical Society, 130(29), 9606–9612.
  • Gamo, F. J., et al. (2021). Search for the Active Ingredients from a 2-Aminothiazole DMSO Stock Solution with Antimalarial Activity. ChemMedChem, 16(14), 2219-2225.
  • Shoichet Lab. Colloidal aggregation in drug discovery & drug formulation. [Link]

  • Kozikowski, A. P., et al. (2008). Stability of repository compounds in DMSO. Journal of Biomolecular Screening, 13(4), 319-325.
  • S. J. Toth, et al. (2016). Analysis of 2,2 '-Azobis (2-Amidinopropane) Dihydrochloride Degradation and Hydrolysis in Aqueous Solutions. Journal of Pharmaceutical Sciences, 105(4), 1475-1483.
  • PubMed. (2021). Search for the Active Ingredients from a 2-Aminothiazole DMSO Stock Solution with Antimalarial Activity. [Link]

  • PubChem. Benzamidine. [Link]

  • PubMed. (1983). Stability of amitriptyline hydrochloride in a commercial aqueous solution. [Link]

  • ResearchGate. (2021). Room temperature hydrolysis of benzamidines and benzamidiniums in weakly basic water. [Link]

  • Wikipedia. Benzamidine. [Link]

  • ResearchGate. (2009). Determination of pKa Values of Some New Triazole Derivatives Using Different Methods. [Link]

  • PubMed. (1999). Stability of alkoxycarbonylamidine prodrugs. [Link]

  • National Center for Biotechnology Information. (2017). A Crowding Barrier to Protein Inhibition in Colloidal Aggregates. [Link]

  • National Center for Biotechnology Information. (2019). Colloidal Drug Aggregate Stability in High Serum Conditions and Pharmacokinetic Consequence. [Link]

  • ResearchGate. (2003). Electrochemical Behavior of Amidine Hydrochlorides and Amidines. [Link]

  • Hong Kong Baptist University. (2019). Structural Analysis and Identification of Colloidal Aggregators in Drug Discovery. [Link]

  • National Center for Biotechnology Information. (2014). Stability of Medium-Bridged Twisted Amides in Aqueous Solutions. [Link]

  • PubMed. (2021). Room Temperature Hydrolysis of Benzamidines and Benzamidiniums in Weakly Basic Water. [Link]

  • PubChem. Benzamidine, hydrochloride. [Link]

  • Asian Journal of Chemistry. (2012). Calculation of the pKa of 1-(o-Hydroxyphenyl) Imidazole Carboxylic Esters Using the ab initio, DFT and PCM–UAHF models. [Link]

  • Sci-Hub. (2005). A comparison of the mechanisms of hydrolysis of benzimidates, esters, and amides in sulfuric acid media. [Link]

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Technical Support Center: Addressing Off-Target Effects of 1,3-Thiazole-4-carboximidamide hydrochloride and Related Small Molecules in Cellular Assays

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support center. This guide is designed to provide researchers with a comprehensive framework for identifying, troubleshooting, and validating potential off-target effects of small molecule inhibitors, using 1,3-Thiazole-4-carboximidamide hydrochloride as a representative example.

The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, found in numerous compounds targeting a wide range of proteins, including kinases, enzymes, and receptors.[1][2] While this structural motif is valuable for establishing potent on-target interactions, it can also lead to engagement with unintended biological targets—so-called "off-target" effects.[3][4] These effects can confound experimental results, leading to misinterpretation of data and costly delays in research and development.

This guide provides a logical, field-proven workflow to dissect on-target versus off-target cellular phenotypes, ensuring the integrity and reproducibility of your results.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Challenge

Q1: We observe a potent cytotoxic effect with our thiazole compound, but it doesn't correlate with the known function of its intended target. Could this be an off-target effect?

A1: Yes, this is a classic scenario that points toward potential off-target activity. Off-target effects are defined as a small molecule interacting with proteins other than the intended therapeutic target.[3] A significant discrepancy between the observed phenotype (e.g., potent cytotoxicity) and the expected biological role of the primary target should immediately prompt an investigation into off-target binding. Many kinase inhibitors, for example, show cross-reactivity with dozens of other kinases, which can independently trigger cell death pathways.[5]

Q2: What are the most common initial signs of an off-target effect in cell-based assays?

A2: The signs can be diverse and depend on the nature of the off-target protein. Key indicators include:

  • Unexplained Toxicity: The compound is cytotoxic at concentrations where the primary target is not sufficiently engaged to explain the effect.

  • Inconsistent Structure-Activity Relationship (SAR): Structurally similar analogs that are weak inhibitors of the primary target still show potent cellular activity.

  • Phenotype in Null Cell Lines: The compound elicits a response in a cell line where the primary target has been knocked out or is not expressed.

  • Paradoxical Pathway Activation: Inhibition of one pathway unexpectedly leads to the activation of a compensatory or unrelated signaling cascade.[5]

Q3: Why are thiazole-containing compounds susceptible to off-target effects?

A3: The susceptibility arises from the structural features of the thiazole ring and its common use in scaffolds designed to interact with highly conserved domains in proteins, such as the ATP-binding pocket of kinases.[6] Because hundreds of kinases share a structurally similar ATP-binding site, an inhibitor designed for one can often bind to many others, leading to a broad selectivity profile.[5][6]

Part 2: Systematic Troubleshooting Workflow

Before concluding that an observed phenotype is due to off-target activity, it is critical to systematically rule out common experimental artifacts. This workflow provides a logical progression from basic checks to advanced validation.

G cluster_0 Phase 1: Foundational Checks cluster_1 Phase 2: Off-Target Hypothesis Testing cluster_2 Phase 3: Conclusion A Unexpected Cellular Phenotype Observed B Step 1: Verify Compound Integrity & Solubility A->B C Step 2: Optimize Assay Conditions B->C B->C Compound OK D Step 3: Use Control Compounds C->D C->D Assay OK E Step 4: Perform Broad-Panel Screening D->E D->E Controls confirm issue F Step 5: Orthogonal Target Validation E->F G Confirmed On-Target Effect F->G F->G Data supports primary target H Confirmed Off-Target Effect F->H F->H Data points to new target I Inconclusive F->I F->I Data is ambiguous

Caption: General workflow for investigating unexpected cellular phenotypes.

Phase 1: Ruling Out Experimental Artifacts

Q4: How can I be sure the compound I'm using is stable and soluble in my assay?

A4: Compound instability or poor solubility is a frequent cause of experimental irreproducibility and can be mistaken for a lack of efficacy or an off-target effect.[7]

  • Integrity: Always use compounds from a reputable source with a certificate of analysis (CoA) confirming purity (typically >98%). Store the compound as recommended by the manufacturer, protecting it from light, moisture, and excessive freeze-thaw cycles by preparing single-use aliquots.[7]

  • Solubility: Many small molecules have poor aqueous solubility. A common issue is compound precipitation when a high-concentration DMSO stock is diluted into aqueous assay media.[7]

Protocol 1: Visual Solubility Assessment

  • Prepare your highest intended concentration of the compound in your final assay buffer (e.g., cell culture medium).

  • Include a vehicle control (e.g., medium with the same final DMSO concentration).

  • Incubate the solution under the same conditions as your experiment (e.g., 37°C for 1 hour).

  • Visually inspect the tube against a dark background for any signs of cloudiness or precipitate. Centrifuge the tube briefly; a visible pellet indicates precipitation.

Q5: My assay conditions seem fine, but results are variable. What should I check?

A5: Inconsistent cell culture practices are a major source of variability.[8] Ensure the following are tightly controlled:

ParameterRecommendationRationale
Cell Passage Number Use cells within a consistent, low passage number range.High passage numbers can lead to genetic drift and altered signaling responses.
Cell Seeding Density Optimize and maintain a consistent cell density for all experiments.Cell density affects proliferation rates and drug sensitivity.[9]
Solvent Concentration Keep the final concentration of the vehicle (e.g., DMSO) constant across all wells and typically below 0.5%.[7]High solvent concentrations can be independently toxic and confound results.
Reagent Quality Use fresh, high-quality media, serum, and supplements.Depleted or poor-quality reagents can stress cells and alter their response to treatment.

Part 3: Advanced Troubleshooting - Identifying Off-Target Interactions

If foundational checks are passed, the next step is to design experiments to directly test the off-target hypothesis.

Q6: How do I design an experiment to differentiate on-target from off-target effects in my cell line?

A6: The gold standard is to use multiple, chemically distinct molecules that modulate the same target or to use genetic tools.

  • Control Compounds: Use a structurally unrelated inhibitor of the same primary target. If this second inhibitor recapitulates the phenotype, it strengthens the case for an on-target effect. Conversely, if a close, inactive analog of your test compound also causes the phenotype, it suggests an off-target effect related to the chemical scaffold.[8]

  • Genetic Knockdown/Knockout: The most definitive approach. Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the primary target. If the thiazole compound still elicits the phenotype in these target-depleted cells, the effect is unequivocally off-target.

G A Phenotype observed with Thiazole Compound 'X'? B Does structurally distinct Inhibitor 'Y' cause the same phenotype? A->B Yes OUT3 Investigate Scaffold-Specific Off-Target Effects A->OUT3 No (Compound Inactive) (Troubleshoot Assay) C Does an inactive analog of 'X' cause the same phenotype? B->C No D Does genetic knockdown of target abolish the phenotype? B->D Yes C->D No OUT2 High Confidence OFF-TARGET C->OUT2 Yes OUT1 High Confidence ON-TARGET D->OUT1 Yes D->OUT2 No

Caption: Decision tree for validating on-target vs. off-target effects.

Q7: I suspect an off-target effect. What methods can I use to identify the unknown protein target(s)?

A7: Several unbiased, large-scale screening methods are available to identify molecular targets. These are often performed through specialized contract research organizations (CROs).

Screening MethodPrincipleProsCons
Kinase Profiling Panels The compound is tested against a large panel of hundreds of purified recombinant kinases in biochemical assays.[4][10]Highly quantitative (IC50 values); broad coverage of the kinome; relatively fast.Only identifies kinase targets; may miss targets in a cellular context due to scaffolding proteins or localization.[5]
Chemical Proteomics The compound is immobilized on a bead (affinity chromatography) or used in thermal shift assays (CETSA) with cell lysate, and bound proteins are identified by mass spectrometry.Unbiased; identifies non-kinase targets; reflects binding in a more complex environment.Technically challenging; can be difficult to distinguish specific from non-specific binders.
Phenotypic Screening The compound is tested against a panel of engineered cell lines, each reporting on a specific signaling pathway.Directly links compound to a functional cellular outcome; can reveal unexpected pathway modulation.Does not identify the direct molecular target, only the affected pathway.
Metabolomics/Transcriptomics Measures global changes in metabolites or gene expression after compound treatment to infer which pathways are perturbed.[11]Provides a systems-level view of the compound's impact; can generate hypotheses about the mechanism of action.Indirect; requires sophisticated bioinformatics to interpret; does not identify the direct binder.[11]

Protocol 2: General Workflow for Kinase Selectivity Profiling

This protocol outlines a typical approach using a commercial service.

  • Compound Preparation: Prepare a high-concentration stock solution (e.g., 10 mM in 100% DMSO) of your this compound of the highest possible purity.

  • Primary Screen: Submit the compound for an initial screen against a broad kinase panel (e.g., >400 kinases) at a single, high concentration (e.g., 1 or 10 µM).[4] This identifies a preliminary "hit list" of potential off-target kinases.

  • Dose-Response Analysis: For any kinases inhibited by >80% in the primary screen, perform a follow-up dose-response experiment (e.g., 10-point curve) to determine the IC50 value for each interaction.

  • Data Analysis: Compare the IC50 value for the primary target against the IC50 values for the off-target hits. Off-targets with potency similar to or greater than the primary target are of highest concern and require further validation.

Part 4: Validating and Mitigating Off-Target Effects

Q8: Kinase profiling revealed a potent off-target. How do I confirm this interaction is responsible for my cellular phenotype?

A8: Once you have a candidate off-target (e.g., "Kinase X"), you must validate that its inhibition is the cause of the observed cellular effect.

  • Confirm Target Engagement in Cells: Use a method like a Western blot to see if the compound inhibits the phosphorylation of a known substrate of Kinase X in your cells.

  • Genetic Validation: Use siRNA or CRISPR to knock down Kinase X. If the phenotype of Kinase X knockdown mimics the phenotype of your compound treatment, this is strong evidence that Kinase X is the relevant off-target.

  • Rescue Experiment: If inhibiting Kinase X causes a phenotype (e.g., cell death), see if you can rescue the cells by overexpressing a drug-resistant mutant of Kinase X.

G Inhibitor Thiazole Compound OnTarget On-Target: Kinase A Inhibitor->OnTarget Inhibits OffTarget Off-Target: Kinase X Inhibitor->OffTarget Inhibits PathwayA Pathway A OnTarget->PathwayA Regulates PathwayX Pathway X OffTarget->PathwayX Regulates Readout Cellular Readout (e.g., Proliferation) PathwayA->Readout PathwayX->Readout

Caption: Off-target inhibition confounding a cellular readout.

Q9: I've confirmed a problematic off-target effect. What are my options?

A9:

  • Dose Reduction: Use the lowest possible concentration of the compound that still provides a sufficient window of on-target inhibition without significantly engaging the off-target. This is only possible if there is a large potency difference between the on- and off-targets.

  • Resynthesize/Optimize: If you are in a drug development program, this information is invaluable. Medicinal chemists can use the off-target structural information to design new analogs with improved selectivity, modifying the compound to reduce its affinity for the off-target protein.

References

  • News-Medical.Net. (2024). The role of cell-based assays for drug discovery. [Link]

  • Creative Biolabs. (n.d.). Off-Target Screening Cell Microarray Assay. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • Creative Bioarray. (n.d.). Role of Cell-Based Assays in Drug Discovery and Development. [Link]

  • Montalban-Arques, A., et al. (2023). Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics. Frontiers in Genome Editing. [Link]

  • Opgenorth, C., et al. (2023). Empowering drug off-target discovery with metabolic and structural analysis. Communications Biology. [Link]

  • Patsnap. (2025). How can off-target effects of drugs be minimised? [Link]

  • Klaeger, S., et al. (2014). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Chemical Biology. [https://pubs.acs.org/doi/10.1021/cb5006 unexpected-off-targets-and-paradoxical-pathway-activation-by-kinase-inhibitors]([Link] unexpected-off-targets-and-paradoxical-pathway-activation-by-kinase-inhibitors)

  • Hafner, M., et al. (2017). Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. ResearchGate. [Link]

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  • CRISPR Medicine News. (2023). Off-Target Effects and Where to Find Them. [Link]

  • PubMed. (2016). Synthesis, antitumor activity and mechanism of action of novel 1,3-thiazole derivatives containing hydrazide-hydrazone and carboxamide moiety. [Link]

  • PLOS. (2025). Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. [Link]

  • PubChem. (n.d.). 1,3-Thiazole-4-carboxamide. [Link]

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  • Bischof, J., et al. (2012). 2-Benzamido-N-(1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide derivatives as potent inhibitors of CK1δ/ε. Amino Acids. [Link]

  • Sławiński, J., et al. (2018). Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. Molecules. [Link]

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  • Li, D., et al. (2022). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. RSC Medicinal Chemistry. [Link]

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Technical Support Center: Overcoming Resistance to 1,3-Thiazole-4-carboximidamide Hydrochloride in Cancer Cells

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing 1,3-Thiazole-4-carboximidamide hydrochloride and other thiazole-based compounds in oncology research. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions to navigate the complexities of acquired resistance in cancer cell lines. Our goal is to equip you with the scientific rationale and practical methodologies to anticipate, identify, and overcome experimental hurdles, ensuring the integrity and success of your research.

I. Foundational Knowledge: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the mechanism of action and the emergence of resistance to this compound and its analogs.

Q1: What is the putative mechanism of action of this compound?

A1: Based on extensive studies of its close analog, tiazofurin, this compound is presumed to function as a prodrug.[1] Upon cellular uptake, it is metabolized to its active form, thiazole-4-carboxamide adenine dinucleotide (TAD). TAD is a potent inhibitor of inosine monophosphate (IMP) dehydrogenase, a critical enzyme in the de novo synthesis of guanine nucleotides.[1] By depleting the intracellular pool of guanosine triphosphate (GTP), the compound effectively halts DNA and RNA synthesis, leading to cell cycle arrest and apoptosis in rapidly proliferating cancer cells.

Q2: My cancer cell line, which was initially sensitive to the compound, now shows reduced responsiveness. What are the likely mechanisms of this acquired resistance?

A2: Acquired resistance to tiazofurin and related compounds is a well-documented phenomenon and is often multifactorial. The primary reported mechanisms include:

  • Altered Drug Metabolism: Resistant cells may exhibit decreased intracellular accumulation of the active metabolite, TAD. This can be a consequence of reduced activity of the anabolic enzyme NAD pyrophosphorylase, which is responsible for the conversion of the monophosphate intermediate to TAD, or increased activity of the catabolic enzyme TADase, which degrades TAD.[1]

  • Aberrant Signaling Pathways: In some benzothiazole-resistant breast cancer cell lines, resistance has been linked to aberrant aryl hydrocarbon receptor (AhR) signaling, which can impair the bioactivation of the drug.[2]

  • Upregulation of Anti-Apoptotic Proteins: Increased expression of anti-apoptotic proteins, such as Bcl-2, can confer resistance by raising the threshold for inducing programmed cell death.[3]

  • Drug Efflux: While not the most commonly cited mechanism for this specific class of drugs, overexpression of ATP-binding cassette (ABC) transporters, which function as drug efflux pumps, is a general mechanism of multidrug resistance that should be considered.

Q3: How can I confirm the mechanism of resistance in my specific cell line?

A3: A multi-pronged approach is recommended to elucidate the resistance mechanism:

  • Metabolite Analysis: Utilize HPLC or LC-MS to quantify the intracellular levels of the parent compound and its phosphorylated metabolites, particularly TAD, in both sensitive and resistant cell lines following treatment. A significant reduction in TAD accumulation in the resistant line is a strong indicator of altered metabolism.

  • Enzyme Activity Assays: Measure the enzymatic activity of NAD pyrophosphorylase and TADase in cell lysates from both sensitive and resistant populations.

  • Gene and Protein Expression Analysis: Use qPCR and Western blotting to assess the expression levels of key enzymes involved in the compound's metabolism, as well as common resistance-associated proteins like ABC transporters and members of the Bcl-2 family.

  • Pathway Analysis: Investigate the activation status of signaling pathways implicated in drug resistance, such as the PI3K/Akt and MAPK pathways, using phosphospecific antibodies.

II. Troubleshooting Guide: Experimental Challenges and Solutions

This section provides a structured approach to common experimental issues encountered when studying resistance to this compound.

Problem 1: High Variability in IC50 Values Between Experiments

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps Scientific Rationale
Inconsistent Cell Seeding Density 1. Optimize and strictly adhere to a specific cell seeding density for your assays. 2. Perform cell counts using a hemocytometer or an automated cell counter immediately before plating.Cell density can significantly impact drug response.[4] Overly confluent or sparse cultures will exhibit altered growth kinetics and drug metabolism.
Cell Line Instability 1. Regularly perform cell line authentication (e.g., STR profiling). 2. Use low-passage number cells for all experiments.Continuous passaging can lead to genetic drift and the selection of resistant subpopulations, even in the absence of drug pressure.[5]
Inconsistent Drug Preparation 1. Prepare fresh drug dilutions from a validated stock solution for each experiment. 2. Ensure complete solubilization of the compound.The stability of the compound in solution may vary, and repeated freeze-thaw cycles can lead to degradation.
Problem 2: Complete Lack of Efficacy in a Previously Sensitive Cell Line

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps Scientific Rationale
Emergence of a Highly Resistant Clone 1. Perform a clonogenic survival assay to determine if a small, resistant subpopulation is present. 2. If so, consider single-cell cloning to isolate and characterize the resistant clone.Tumors are heterogeneous, and a small number of pre-existing resistant cells can rapidly outgrow the sensitive population under selective pressure.[6]
Incorrect Drug Concentration Range 1. Perform a wide-range dose-response experiment (e.g., from nanomolar to high micromolar) to determine the new IC50.The level of resistance can be substantial, requiring significantly higher drug concentrations to achieve a cytotoxic effect.
Altered Cellular Metabolism 1. As detailed in the FAQs, investigate the intracellular concentration of the active metabolite TAD.A severe block in the metabolic activation of the prodrug will render it ineffective.[1]

III. Experimental Protocols & Workflows

Protocol 1: Generation of a Resistant Cell Line by Continuous Exposure

This protocol describes a common method for developing a drug-resistant cancer cell line in vitro.

  • Determine the Initial IC50: Perform a dose-response assay (e.g., MTT or CellTiter-Glo) to accurately determine the IC50 of this compound in your parental cell line.

  • Initial Exposure: Culture the parental cells in media containing the compound at a concentration equal to the IC50.

  • Monitor Cell Viability: Initially, expect significant cell death. Replace the media with fresh, drug-containing media every 3-4 days.

  • Dose Escalation: Once the cells resume proliferation at a steady rate, gradually increase the drug concentration. A common approach is to increase the concentration by a factor of 1.5 to 2.

  • Repeat and Stabilize: Continue this process of dose escalation and recovery until the cells can proliferate in a concentration that is at least 10-fold higher than the initial IC50.

  • Characterize the Resistant Line: Once a resistant population is established, perform a new dose-response assay to quantify the fold-resistance. It is crucial to maintain a culture of the parental cell line in parallel under identical conditions (without the drug) to serve as a control.

Workflow for Investigating Resistance Mechanisms

The following diagram illustrates a logical workflow for dissecting the mechanisms of acquired resistance.

Resistance_Workflow cluster_phenotype Phenotypic Characterization cluster_mechanism Mechanistic Investigation cluster_validation Functional Validation Phenotype Resistant Cell Line Established DoseResponse Confirm Resistance (IC50 Shift) Phenotype->DoseResponse Metabolism Metabolite Profiling (TAD levels) DoseResponse->Metabolism Hypothesis: Altered Metabolism Expression Gene/Protein Expression Analysis DoseResponse->Expression Hypothesis: Efflux/Apoptosis Enzymes Enzyme Activity Assays Metabolism->Enzymes Knockdown Gene Knockdown/Overexpression Metabolism->Knockdown Validate enzyme role Signaling Pathway Activation Analysis Expression->Signaling Inhibitors Combination with Pathway Inhibitors Signaling->Inhibitors Test combination therapy

Caption: Workflow for investigating resistance.

IV. Strategies for Overcoming Resistance

Once a mechanism of resistance has been identified, several strategies can be employed to restore sensitivity to this compound.

Combination Therapies

A highly effective approach is to combine this compound with a second agent that targets the resistance mechanism.

Resistance Mechanism Potential Combination Strategy Rationale
Increased Drug Efflux Co-administer with an ABC transporter inhibitor (e.g., verapamil, tariquidar).Block the efflux pump to increase the intracellular concentration of the primary drug.
Upregulation of Bcl-2 Combine with a Bcl-2 inhibitor (e.g., venetoclax).Simultaneously block the anti-apoptotic defense and the primary drug's cytotoxic mechanism.
Activation of Survival Pathways (e.g., PI3K/Akt) Use in combination with a specific pathway inhibitor (e.g., a PI3K or Akt inhibitor).Inhibit the pro-survival signaling that is compensating for the primary drug's effect.[7]
Targeted Protein Degradation

For resistance mechanisms driven by the overexpression of a specific protein, the use of Proteolysis Targeting Chimeras (PROTACs) is an emerging and powerful strategy. A PROTAC designed to target the resistance-conferring protein for ubiquitination and subsequent proteasomal degradation could resensitize the cells to this compound.[8]

Signaling Pathway of Resistance and Intervention

The diagram below illustrates a hypothetical signaling pathway leading to resistance and potential points of therapeutic intervention.

Resistance_Pathway cluster_resistance Resistance Mechanisms cluster_intervention Therapeutic Intervention Thiazole 1,3-Thiazole-4- carboximidamide HCl TAD TAD Thiazole->TAD Metabolic Activation IMP_DH IMP Dehydrogenase TAD->IMP_DH Inhibition GTP GTP Depletion IMP_DH->GTP Apoptosis Apoptosis GTP->Apoptosis Metabolism Decreased TAD Production/Increased Degradation Metabolism->TAD Blocks PI3K_Akt PI3K/Akt Pathway Activation PI3K_Akt->Apoptosis Inhibits Bcl2 Bcl-2 Upregulation Bcl2->Apoptosis Inhibits PI3K_I PI3K Inhibitor PI3K_I->PI3K_Akt Inhibits Bcl2_I Bcl-2 Inhibitor Bcl2_I->Bcl2 Inhibits

Caption: Putative resistance pathways and interventions.

By systematically applying the principles and protocols outlined in this guide, researchers can better understand and strategically overcome resistance to this compound, thereby advancing the development of more effective cancer therapies.

References

  • Prajda, N. (1985). Biochemical mechanisms of resistance to tiazofurin. Advances in Enzyme Regulation, 24, 67-89. [Link]

  • Hafner, M., Niepel, M., Chung, M., & Sorger, P. K. (2017). Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. Cold Spring Harbor Protocols, 2017(6). [Link]

  • Twentyman, P. R., & Wright, K. A. (1988). Resistance of cultured Lewis lung carcinoma cell lines to tiazofurin. British Journal of Cancer, 57(4), 359-363. [Link]

  • Donovan, K. A., & Fischer, E. S. (2020). Chemical strategies to overcome resistance against targeted anticancer therapeutics. Nature Reviews Cancer, 20(7), 423-437. [Link]

  • Crown Bioscience. (2023). Mastering the Fight Against Drug Resistance: How to Choose and Use the Right Models. [Link]

  • Al-Dhfyan, A., & Al-Dasooqi, N. (2023). Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells. International Journal of Molecular Sciences, 24(13), 10887. [Link]

  • American Chemical Society. (2013). Overcoming resistance to anti-cancer drugs by targeting cell 'powerhouses'. ScienceDaily. [Link]

  • City of Hope. (2023). What Causes Cancer Drug Resistance and What Can Be Done? [Link]

  • Gorlach, J., Volrath, S., Knauf-Beiter, G., Hengy, G., Beckhove, U., Kogel, K. H., ... & Ryals, J. (1996). Benzothiadiazole, a novel class of inducers of systemic acquired resistance, activates gene expression and disease resistance in wheat. The Plant Cell, 8(4), 629-643. [Link]

  • Trapani, G., et al. (2022). New 1,3,4-Thiadiazole Derivatives with Anticancer Activity. Molecules, 27(5), 1714. [Link]

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  • Di Mauro, G., et al. (2023). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. Molecules, 28(8), 3508. [Link]

  • Yasuda, M., et al. (2006). Thiadiazole carboxylic acid moiety of tiadinil, SV03, induces systemic acquired resistance in tobacco without salicylic acid accumulation. Journal of Pesticide Science, 31(3), 329-334. [Link]

  • Mohammed, A. J., & Jasim, I. K. (2022). Synthesis of New 1,3-Oxazole and 1,3-Thiazole Derivatives with Expected Biological Activity. Chemical Methodologies, 6(11), 953-961. [Link]

  • Al-Ostath, A., et al. (2022). Novel 1,3-Thiazole Analogues with Potent Activity against Breast Cancer: A Design, Synthesis, In Vitro, and In Silico Study. Molecules, 27(15), 4947. [Link]

  • Mohammed, A. J., & Jasim, I. K. (2022). Synthesis of New 1,3-Oxazole and 1,3-Thiazole Derivatives with Expected Biological Activity. Chemical Methodologies, 6(11), 953-961. [Link]

  • Saini, H., Mehra, A., & Mittal, A. (2023). Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. Future Medicinal Chemistry, 15(16), 1435-1457. [Link]

  • Cai, W. X., et al. (2016). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Applied Sciences, 6(1), 10. [Link]

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stability issues of 1,3-Thiazole-4-carboximidamide hydrochloride in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1,3-Thiazole-4-carboximidamide hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered when working with this compound in solution. Here, we provide in-depth troubleshooting advice, frequently asked questions, and validated protocols to ensure the integrity and reproducibility of your experiments.

Troubleshooting Guide: Solution Stability Issues

This section addresses specific problems you may encounter during your experimental work. Each answer provides a mechanistic explanation and a clear path to resolution.

Q1: I'm observing a progressive loss of my compound in aqueous solution over time, even when stored at 4°C. What is the likely cause?

A1: The most probable cause is the hydrolysis of the carboximidamide (amidine) functional group. The carboximidamide moiety is susceptible to degradation in aqueous environments, a reaction that can be catalyzed by both acidic and basic conditions.[1][2]

The primary degradation pathway involves the conversion of the carboximidamide group to a carboxamide group, yielding 1,3-Thiazole-4-carboxamide . Under more stringent conditions, such as prolonged heating or exposure to strong acids or bases, this amide can further hydrolyze to 1,3-Thiazole-4-carboxylic acid .[1][2][3]

Mechanism of Degradation:

  • Acid-Catalyzed Hydrolysis: In acidic solutions (pH < 6), the imine nitrogen of the carboximidamide group is protonated. This protonation increases the electrophilicity of the adjacent carbon atom, making it highly susceptible to nucleophilic attack by water.

  • Base-Catalyzed Hydrolysis: In basic solutions (pH > 8), the hydroxide ion (OH⁻) acts as a potent nucleophile, directly attacking the electrophilic carbon of the carboximidamide group.[1]

The thiazole ring itself is an aromatic heterocycle and is generally stable under these conditions.[4][5] Therefore, the instability almost certainly originates from the side chain.

Q2: My HPLC analysis shows a new, more polar peak appearing over time. Could this be a degradation product?

A2: Yes, this is a classic sign of hydrolysis. The primary degradation product, 1,3-Thiazole-4-carboxamide, is more polar than the parent compound due to the replacement of the basic amidine group with a neutral amide group. If a second, even more polar peak appears, it is likely the corresponding carboxylic acid.

Troubleshooting Steps:

  • Characterize the Degradant: If you have access to mass spectrometry (LC-MS), analyze the new peak. The expected mass for the primary degradation product (1,3-Thiazole-4-carboxamide) would correspond to a molecular weight of approximately 128.15 g/mol .[6]

  • Perform a Forced Degradation Study: To confirm the identity of the peaks, intentionally degrade a small sample of your compound. Treat aliquots with dilute acid (e.g., 0.1 M HCl) and dilute base (e.g., 0.1 M NaOH) at a slightly elevated temperature (e.g., 40-50°C) for a few hours.[7] Analyze these samples by HPLC to see if the peaks match the unknown impurities in your aged solution.

Below is a diagram illustrating the potential degradation pathway.

G cluster_0 Degradation Pathway Parent 1,3-Thiazole-4-carboximidamide (Parent Compound) Amide 1,3-Thiazole-4-carboxamide (Primary Degradant) Parent->Amide Hydrolysis (Acid or Base Catalyzed) Acid 1,3-Thiazole-4-carboxylic acid (Secondary Degradant) Amide->Acid Further Hydrolysis (Harsh Conditions)

Caption: Hydrolysis pathway of 1,3-Thiazole-4-carboximidamide.

Q3: I dissolved my compound in DMSO for a stock solution, but I'm still seeing degradation. Isn't DMSO an anhydrous solvent?

A3: While DMSO is a polar aprotic solvent that is less reactive than water, it is also highly hygroscopic, meaning it readily absorbs moisture from the atmosphere. Commercially available DMSO can contain significant amounts of water, and its water content will increase upon opening and handling. This absorbed water can be sufficient to cause slow hydrolysis of the carboximidamide group over time, especially if the stock solution is stored for extended periods.

Recommendations:

  • Use Anhydrous DMSO: For preparing stock solutions intended for long-term storage, always use a fresh, sealed bottle of anhydrous or molecular sieve-dried DMSO.[8]

  • Aliquot Solutions: Prepare small, single-use aliquots of your stock solution. This minimizes the number of freeze-thaw cycles and reduces the exposure of the main stock to atmospheric moisture.

  • Store Properly: Store DMSO stock solutions at -20°C or -80°C in tightly sealed vials to minimize water absorption and slow down degradation kinetics.

Frequently Asked Questions (FAQs)
What is the optimal pH for preparing and storing aqueous solutions of this compound?

The optimal pH is a compromise to minimize both acid and base-catalyzed hydrolysis. Based on data from similar amidine-containing molecules, maximum stability is often found in the slightly acidic to neutral pH range, typically pH 5.0 to 7.0 .[9] We recommend using a buffered solution (e.g., citrate or phosphate buffer) within this range for any aqueous preparations that need to be stored for more than a few hours. Avoid highly acidic (pH < 4) and basic (pH > 8) conditions.

What are the recommended solvents for this compound?

For stock solutions, high-purity, anhydrous DMSO is recommended.[8] The compound is also soluble in water. If preparing aqueous solutions, it is best to use a buffer as described above. Solubility in ethanol is reported to be low.[8] Always verify solubility for your specific concentration requirements.

How should I prepare my solutions to maximize stability?

Follow this workflow for best results:

G cluster_workflow Solution Preparation Workflow Start Start: Weigh Compound Solvent Select Solvent: Anhydrous DMSO or Buffered Aqueous Solution (pH 5-7) Start->Solvent Dissolve Dissolve Compound (Vortex/Sonication if needed) Solvent->Dissolve Filter Sterile Filter (0.22 µm) (Optional, for cell-based assays) Dissolve->Filter Aliquot Aliquot into single-use volumes Filter->Aliquot Store Store at -20°C or -80°C (Protect from light) Aliquot->Store End Ready for Use Store->End

Caption: Recommended workflow for preparing stable solutions.

How can I perform a quick stability check on my solution?

A simple HPLC-based stability study is the most effective method.

ParameterRecommended ConditionRationale
Solvent/Buffer Your intended experimental buffer (e.g., PBS, pH 7.4)To assess stability under actual use conditions.
Concentration Your typical working concentrationStability can sometimes be concentration-dependent.
Temperature Room Temperature (20-25°C) and 37°CTo simulate benchtop and physiological conditions.
Time Points 0, 2, 4, 8, 24, and 48 hoursProvides a kinetic profile of the degradation.
Analysis Method RP-HPLC with UV detectionTo separate and quantify the parent compound and any degradants.[7][10]
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Equilibrate a sealed bottle of anhydrous DMSO to room temperature before opening.

  • Accurately weigh the required amount of this compound (MW: 163.63 g/mol )[11] in a sterile microcentrifuge tube.

  • Add the calculated volume of anhydrous DMSO to achieve a final concentration of 10 mM.

  • Vortex thoroughly until the solid is completely dissolved. Gentle warming or brief sonication can be used if necessary.

  • Dispense into small-volume, single-use aliquots in tightly sealed vials.

  • Store immediately at -20°C or -80°C, protected from light.

Protocol 2: HPLC Method for Stability Analysis

This is a general-purpose method; optimization may be required.

  • Instrument: Standard HPLC system with UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[10]

  • Mobile Phase A: 0.1% Acetic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-20 min: 95% to 5% B

    • 20-25 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Scan for optimal wavelength (e.g., 230-280 nm) or use a known literature value.[7]

  • Injection Volume: 10 µL.

  • Analysis: Monitor the peak area of the parent compound at each time point. A decrease in the main peak area, accompanied by the appearance of new peaks, indicates degradation. Calculate the percentage of the parent compound remaining relative to the T=0 sample.

References
  • ResearchGate. (n.d.). Thiazoles | Request PDF. Retrieved from [Link]

  • PubMed. (1979). Stability of amitriptyline hydrochloride in a commercial aqueous solution. J Pharm Sci, 68(10), 1329-30. Retrieved from [Link]

  • Wikipedia. (n.d.). Thiazole. Retrieved from [Link]

  • ResearchGate. (2022). Synthesis and Characterization of Thiazole Compounds in the Presence of Various Reagents, Catalysts and Solvents. Retrieved from [Link]

  • National Institutes of Health. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors. Retrieved from [Link]

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  • Chemistry LibreTexts. (2024). 15.17: Chemical Properties of Amides- Hydrolysis. Retrieved from [Link]

  • PubMed. (n.d.). Stability of alkoxycarbonylamidine prodrugs. Retrieved from [Link]

  • ResearchGate. (n.d.). Electrochemical Behavior of Amidine Hydrochlorides and Amidines. Retrieved from [Link]

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  • National Institutes of Health. (n.d.). Stability of Medium-Bridged Twisted Amides in Aqueous Solutions. Retrieved from [Link]

  • ResearchGate. (n.d.). Chromatographic and electrophoretic determination of thioamides based on thiazole, 1,3,4-thiadiazole, 1,2,4-triazole, and tetrazole. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Retrieved from [Link]

  • ResearchGate. (2021). Quantification of a New Antifungal Drug Based on 1,3,4-Thiadiazole by HPLC-ESI/MS: Method Development, Validation and Pharmacokinetic Application. Drug Research, 72(1). Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Retrieved from [Link]

  • NeuroQuantology. (n.d.). Analyzing and creating compounds of amino thiazole. Retrieved from [Link]

  • ResearchGate. (2016). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. Retrieved from [Link]

  • Iraqi Academic Scientific Journals. (2023). Synthesis, quantification and characterization of 1,3,4-thiadiazole derivatives of ampicillin by HPLC. Journal of Kufa for Chemical Sciences, 1(3). Retrieved from [Link]

  • YouTube. (2022). Hydrolysis Mechanisms of Carboxylic Acid Derivatives. Retrieved from [Link]

  • PubChemLite. (n.d.). 1,3-thiazole-2-carboximidamide hydrochloride. Retrieved from [Link]

  • ChemSrc. (n.d.). Thiazole-4-carboximidamide Hydrochloride. Retrieved from [Link]

  • J&K Scientific LLC. (n.d.). Thiazole-4-carboxamide. Retrieved from [Link]

  • YouTube. (2009). Hydrolysis of carboxylic acid derivatives (12). Retrieved from [Link]

  • PubMed. (2016). Synthesis, antitumor activity and mechanism of action of novel 1,3-thiazole derivatives containing hydrazide-hydrazone and carboxamide moiety. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles. Retrieved from [Link]

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Technical Support Center: In Vivo Applications of 1,3-Thiazole-4-carboximidamide hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for researchers utilizing 1,3-Thiazole-4-carboximidamide hydrochloride in in vivo studies. This guide is designed to provide you with the necessary information to anticipate and mitigate potential toxicities associated with this class of compounds. While specific toxicological data for this compound is not extensively published, this document synthesizes current knowledge on the broader class of thiazole derivatives to inform your experimental design and troubleshooting efforts. Our goal is to equip you with the foundational principles and practical strategies to ensure the safety and integrity of your in vivo research.

Frequently Asked Questions (FAQs)

Q1: What are the primary toxicological concerns associated with thiazole-containing compounds?

A1: Thiazole derivatives, as a class, have been reported to exhibit potential hepatotoxicity (liver damage) and nephrotoxicity (kidney damage) in vivo.[1][2] The mechanism often involves metabolic activation by cytochrome P450 (CYP) enzymes in the liver.[3] This can lead to the formation of reactive metabolites that can cause cellular damage. Additionally, some thiazole compounds have been noted to cause skin and eye irritation upon direct contact.[4][5]

Q2: How does the metabolism of thiazole derivatives contribute to their toxicity?

A2: The toxicity of many thiazole-containing drugs is linked to their biotransformation. The thiazole ring can be metabolized by CYP enzymes to form reactive intermediates such as epoxides, S-oxides, and N-oxides.[3] These reactive metabolites are electrophilic and can covalently bind to cellular macromolecules like proteins and DNA, leading to cellular dysfunction and toxicity.[3] Another identified pathway involves the cleavage of the thiazole ring, which can produce toxic thioamides.[6]

Q3: What are the initial signs of toxicity I should monitor for in my animal models?

A3: Close observation of your animal models is critical, especially in the initial stages of dose-ranging studies. Key indicators of potential toxicity include:

  • General Health: Weight loss, decreased food and water intake, lethargy, and changes in posture or grooming habits.

  • Organ-Specific Signs:

    • Hepatotoxicity: Jaundice (yellowing of the skin or eyes), abdominal swelling.

    • Nephrotoxicity: Changes in urine volume or color.

  • Local Irritation (at the injection site): Redness, swelling, or signs of pain.

Q4: How can the formulation of this compound influence its in vivo toxicity?

A4: The formulation plays a crucial role in the bioavailability and potential toxicity of a compound. For oral administration, poor absorption can be a limiting factor.[7] For parenteral routes, the choice of vehicle can significantly impact local tolerance. Using vehicles that enhance solubility and stability while being biocompatible is essential. For example, co-solvents or encapsulating agents might improve bioavailability and reduce local irritation. It is advisable to conduct small-scale formulation screening to identify a vehicle that is well-tolerated by the animal model.

Q5: Are there any structural modifications to thiazole derivatives that have been shown to reduce toxicity?

A5: Yes, medicinal chemistry efforts often focus on modifying thiazole derivatives to enhance their therapeutic index by improving efficacy and reducing toxicity. Strategies can include altering substituents on the thiazole ring to block sites of metabolic activation or to change the electronic properties of the molecule to disfavor the formation of reactive metabolites. Improving the pharmacokinetic profile to reduce systemic exposure while maintaining efficacy at the target site is another key strategy.[7]

Troubleshooting Guide: In Vivo Studies

This table addresses common issues encountered during in vivo experiments with novel thiazole derivatives.

Problem Potential Cause Recommended Solution
Unexpected Animal Mortality at Low Doses - Acute Toxicity: The compound may have a narrow therapeutic window. - Formulation Issue: The vehicle may be causing an adverse reaction, or the compound may be precipitating out of solution upon injection.- Re-evaluate Dosing: Conduct a more detailed dose-range finding study with smaller dose escalations. - Vehicle Toxicity Control: Ensure a control group is treated with the vehicle alone. - Formulation Analysis: Check the solubility and stability of the compound in the chosen vehicle at the intended concentration and storage conditions.
Significant Weight Loss in Treated Animals - Systemic Toxicity: The compound may be affecting metabolic processes or causing gastrointestinal distress. - Reduced Food/Water Intake: This could be a secondary effect of general malaise.- Monitor Food and Water Consumption: Quantify daily intake to determine if it correlates with weight loss. - Lower the Dose: Determine if a lower dose can maintain efficacy with reduced systemic effects. - Biochemical Analysis: Analyze blood samples for markers of liver and kidney function.
Injection Site Reactions (e.g., swelling, inflammation) - Local Irritation: The compound or the formulation vehicle may be causing local tissue damage. - pH of Formulation: A non-physiological pH can cause irritation.- Alternative Formulation: Explore different, well-tolerated vehicles (e.g., cyclodextrins, lipid emulsions). - pH Adjustment: Ensure the pH of the formulation is close to physiological pH (7.4). - Change Route of Administration: If possible, consider a less irritating route (e.g., oral gavage instead of subcutaneous injection).
Abnormal Serum Biochemistry (e.g., elevated ALT, AST, creatinine) - Hepatotoxicity or Nephrotoxicity: The compound is likely causing damage to the liver or kidneys.[2]- Histopathological Analysis: Collect liver and kidney tissues at the end of the study for microscopic examination to confirm organ damage. - Dose-Response Assessment: Determine if the biochemical changes are dose-dependent. - Mechanism of Injury Investigation: Consider further studies to understand how the compound is causing organ damage (e.g., oxidative stress, mitochondrial dysfunction).

Experimental Protocol: Acute Oral Toxicity Assessment (OECD 423 Guideline Adaptation)

This protocol provides a general framework for an initial in vivo acute toxicity study, based on the principles of the OECD 423 guideline.[2] This method is designed to estimate the LD50 and identify potential target organs of toxicity.

Objective: To determine the acute oral toxicity of this compound in a rodent model.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose in water)

  • Rodent model (e.g., female Sprague-Dawley rats, 8-12 weeks old)

  • Oral gavage needles

  • Standard laboratory animal caging and supplies

Procedure:

  • Animal Acclimatization: Acclimate animals to the laboratory environment for at least 5 days prior to dosing.

  • Dose Preparation: Prepare a fresh solution/suspension of the test compound in the vehicle on the day of dosing. Ensure homogeneity.

  • Initial Dosing (Starting Dose):

    • Based on any available in vitro cytotoxicity data, select a starting dose (e.g., 300 mg/kg).

    • Dose a group of 3 animals with the starting dose.

  • Observation:

    • Observe animals continuously for the first 30 minutes after dosing, then periodically for the first 24 hours, with special attention during the first 4 hours.

    • Continue daily observations for a total of 14 days.

    • Record all signs of toxicity, including changes in skin, fur, eyes, and behavior.

  • Body Weight Measurement: Record the body weight of each animal shortly before dosing and at least weekly thereafter.

  • Endpoint and Further Dosing Steps:

    • If mortality is observed: The study may be terminated, and a lower starting dose should be considered for a new study.

    • If no mortality is observed: Proceed to a higher dose level (e.g., 2000 mg/kg) in a new group of 3 animals.

    • The progression of dosing is determined by the outcomes of the previous dose levels as outlined in the OECD 423 guideline.

  • Necropsy: At the end of the 14-day observation period, all surviving animals are euthanized. A gross necropsy should be performed on all animals (including those that died during the study) to identify any macroscopic pathological changes.

  • Data Analysis: Analyze mortality data, clinical signs, and body weight changes to estimate the toxicity of the compound.

Visualizing the Mechanism of Thiazole-Induced Toxicity

The metabolic activation of the thiazole ring is a key event in its potential toxicity. The following diagram illustrates a plausible pathway for the generation of reactive metabolites.

Toxicity_Pathway Thiazole 1,3-Thiazole Derivative CYP450 Cytochrome P450 (CYP) Enzymes Thiazole->CYP450 Metabolism Reactive_Metabolites Reactive Metabolites (e.g., Epoxide, S-oxide) CYP450->Reactive_Metabolites Thioamide Toxic Thioamide (from ring cleavage) CYP450->Thioamide Covalent_Binding Covalent Binding Reactive_Metabolites->Covalent_Binding Cellular_Damage Cellular Damage (Hepatotoxicity, Nephrotoxicity) Thioamide->Covalent_Binding Macromolecules Cellular Macromolecules (Proteins, DNA) Macromolecules->Covalent_Binding Covalent_Binding->Cellular_Damage

Caption: Metabolic activation of thiazole derivatives leading to cellular toxicity.

References

  • An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences.
  • The pharmacokinetics of a thiazole benzenesulfonamide beta 3-adrenergic receptor agonist and its analogs in rats, dogs, and monkeys: improving oral bioavailability. PubMed.
  • 1,3-Thiazole-4-carboxamide | C4H4N2OS | CID 445276. PubChem.
  • Synthesis, antitumor activity and mechanism of action of novel 1,3-thiazole derivatives containing hydrazide-hydrazone and carboxamide moiety. PubMed.
  • 2-Benzamido-N-(1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide derivatives as potent inhibitors of CK1δ/ε. PMC - NIH.
  • Antibacterial Effects of Novel Thiazole Derivatives and the Toxicity of Oxothiazole on Liver Histopathology of Mice. ResearchGate.
  • Study of acute oral toxicity of the thiazole derivative N-(1-methyl-2-methyl-pyridine)-N-(p-bromophenylthiazol-2-yl)-hydrazine in a Syrian hamster. PubMed.
  • 1,3-Thiazole-2-carboxamide | C4H4N2OS | CID 17750911. PubChem - NIH.
  • Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity. PubMed.
  • Formation of toxic metabolites from thiabendazole and other thiazoles in mice. Identification of thioamides as ring cleavage products. PubMed.

Sources

refining dosage and administration of 1,3-Thiazole-4-carboximidamide hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Experimental Success

Disclaimer: The following guidance is based on established principles of medicinal chemistry, pharmacology, and extensive data from structurally related thiazole-containing compounds. As of the date of this document, specific peer-reviewed data for 1,3-Thiazole-4-carboximidamide hydrochloride (CAS No: 23964-52-5) is limited in the public domain. Therefore, all protocols and recommendations should be considered as a starting framework. Researchers must perform small-scale validation experiments to determine the optimal parameters for their specific experimental systems.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the handling, storage, and anticipated properties of this compound.

Q1: What is this compound and what are its potential applications?

A1: this compound is a heterocyclic organic compound. It features a thiazole ring, which is a common scaffold in many pharmacologically active molecules.[1][2] The thiazole nucleus is present in numerous FDA-approved drugs with a wide range of activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2][3] The carboximidamide group, also known as a guanyl group, can engage in hydrogen bonding and may interact with biological targets.[4]

Based on its structure, potential research applications could include screening for:

  • Anticancer Activity: Many thiazole derivatives are known to induce apoptosis, inhibit protein kinases (such as PI3K/Akt/mTOR), or interfere with tubulin polymerization.[5][6][7]

  • Antioxidant Effects: The thiazole ring is found in compounds with significant antioxidant and radical-scavenging properties.[8][9][10]

  • Antimicrobial Properties: The thiazole scaffold is a key component of various antibacterial and antifungal agents.[3][11]

Q2: How should I properly store and handle this compound?

A2: As a standard practice for novel research chemicals, adhere to the following guidelines:

  • Storage: Store the solid compound at -20°C in a tightly sealed container, protected from light and moisture. A desiccator is recommended for long-term storage.

  • Handling: Handle the compound in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid creating dust.[12]

  • Stock Solutions: Once dissolved, store stock solutions in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[13]

Q3: What is the expected stability of this compound in solution?

A3: The thiazole ring is generally considered an aromatically stable heterocyclic system.[14][15] However, the overall stability of the molecule in solution can be influenced by the solvent, pH, and temperature. As a hydrochloride salt, it is expected to be more stable in slightly acidic conditions. At neutral or alkaline pH, the free base form will be generated, which may have different solubility and stability characteristics. It is advisable to prepare fresh dilutions in your final assay buffer for each experiment from a frozen stock.[13]

Part 2: Solubility and Stock Solution Preparation

Successfully administering a compound begins with proper solubilization. This section provides a systematic approach to preparing a high-concentration stock solution.

Q4: What solvent should I use to prepare a stock solution?

A4: For a novel hydrochloride salt, a tiered approach to solvent selection is recommended. The goal is to create a high-concentration primary stock (e.g., 10-50 mM) that can be diluted into your aqueous experimental medium with minimal solvent artifacts.

Solvent Rationale & Considerations Recommendation
Sterile Water Hydrochloride salts are often designed to enhance aqueous solubility.[16] Water is the most biologically compatible solvent.Start here. Attempt to dissolve a small amount of the compound in cell culture-grade water.
PBS (pH 7.4) If soluble in water, solubility in a buffered saline solution should be confirmed.Test solubility in PBS. Be aware that the neutral pH may be less favorable for some HCl salts compared to pure water.[17]
DMSO A universal solvent for many organic molecules.[12] Required for many compounds that are poorly soluble in water.Most likely to succeed. If aqueous solubility is poor, use 100% DMSO.
Ethanol An alternative organic solvent. Can be useful but is often more toxic to cells than DMSO at similar concentrations.Use as a secondary option if DMSO is incompatible with your assay.

It is critical to keep the final concentration of organic solvents like DMSO or ethanol in your cell culture medium below 0.5% (v/v), and ideally below 0.1%, to avoid cellular toxicity or other off-target effects. [13]

Experimental Protocol: Solubility Testing and Stock Solution Preparation

This workflow guides you through systematically determining the best solvent and preparing a validated stock solution.

  • Calculate Required Mass: Determine the mass of the compound needed for your desired stock concentration and volume. The formula is: Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) (Molecular Weight of C₄H₆ClN₃S = 163.63 g/mol )

  • Perform a Small-Scale Solubility Test: a. Weigh a small, known amount of the compound (e.g., 1-2 mg) into a microcentrifuge tube. b. Add a calculated volume of the first solvent (start with sterile water) to reach a high target concentration (e.g., 10 mM). c. Vortex vigorously for 1-2 minutes. d. If the compound does not dissolve, gently warm the solution (e.g., in a 37°C water bath) or sonicate for 5-10 minutes.[12] e. Visually inspect for any undissolved particulates against a dark background. f. If it remains insoluble, repeat the process with the next solvent on the list (e.g., DMSO).

  • Prepare the Primary Stock Solution: a. Once an appropriate solvent is identified, accurately weigh the calculated mass of the compound. b. Quantitatively transfer the solid to a sterile conical tube or vial. c. Add the desired volume of solvent. d. Vortex or sonicate until the compound is completely dissolved. e. (Optional but recommended) Sterilize the stock solution by passing it through a 0.22 µm syringe filter, especially if it will be used in cell culture.

  • Aliquot and Store: a. Dispense the stock solution into single-use, sterile cryovials. b. Clearly label each aliquot with the compound name, concentration, solvent, and date. c. Store at -20°C or -80°C.

Workflow for Stock Solution Preparation

G cluster_prep Preparation cluster_sol Solubility Test cluster_dmso Alternative Solvent cluster_final Final Steps calc Calculate Mass for 10 mM Stock weigh Weigh Compound calc->weigh add_water Add Sterile Water weigh->add_water vortex Vortex / Sonicate add_water->vortex check_sol Completely Dissolved? vortex->check_sol add_dmso Add 100% DMSO check_sol->add_dmso No prep_stock Prepare Final Stock in Chosen Solvent check_sol->prep_stock Yes vortex2 Vortex / Sonicate add_dmso->vortex2 check_sol2 Completely Dissolved? vortex2->check_sol2 check_sol2->prep_stock Yes check_sol2->prep_stock No (Consult Specialist) aliquot Aliquot for Single Use prep_stock->aliquot store Store at -20°C / -80°C aliquot->store

Caption: Workflow for solubility testing and stock preparation.

Part 3: Troubleshooting Experimental Issues

Even with a properly prepared stock solution, challenges can arise during experiments.

Q5: I've diluted my DMSO stock into my aqueous cell culture medium, and now I see a precipitate. What should I do?

A5: This indicates that the compound's solubility limit in the final medium has been exceeded. This is a common issue when diluting a high-concentration organic stock into an aqueous buffer.[18]

  • Decrease the Final Concentration: Your target concentration may be too high. Try working with a lower concentration range.

  • Increase the DMSO Concentration (with caution): If your current final DMSO concentration is very low (e.g., <0.1%), you might be able to increase it slightly (up to 0.5%) to improve solubility. However, you must run a vehicle control with the same DMSO concentration to ensure it does not affect your experimental outcome.

  • Use an Intermediate Dilution Step: Instead of diluting directly from a 10 mM stock, create an intermediate dilution (e.g., 1 mM) in a co-solvent mixture (like 50:50 DMSO:medium) before making the final dilution in 100% medium.

  • Utilize Pluronic F-68: For in vitro assays, adding a low concentration of a non-ionic surfactant like Pluronic F-68 (e.g., 0.01-0.1%) to your assay buffer can help maintain the solubility of hydrophobic compounds.[13]

Q6: The compound shows no effect in my cellular assay, even at high concentrations. What could be the problem?

A6: A lack of activity can be due to multiple factors. Use the following decision tree to troubleshoot.

Caption: Troubleshooting workflow for compound inactivity.

Part 4: Refining Dosage and Administration

For a novel compound, determining the effective concentration range is a critical first step.

Q7: How do I design a pilot dose-response experiment for this compound?

A7: A dose-response experiment is essential to determine the potency (e.g., EC₅₀ or IC₅₀) of the compound.[19][20] For a thiazole derivative with potential anticancer or antioxidant activity, a wide concentration range should be tested initially. Many published thiazole derivatives show activity in the low micromolar (µM) to nanomolar (nM) range.[5][21][22]

Experimental Protocol: Pilot Dose-Response Curve
  • Select Concentration Range: Based on literature for related compounds, a logarithmic dose range is recommended. A good starting point is a 7-point dilution series spanning from 100 µM down to 10 nM.

    • Example concentrations: 100 µM, 10 µM, 1 µM, 100 nM, 10 nM. Include a vehicle-only control (e.g., 0.1% DMSO).

  • Prepare Serial Dilutions: a. Start with your high-concentration stock solution (e.g., 10 mM in DMSO). b. Prepare an intermediate stock in your final cell culture medium. For example, to get a top concentration of 100 µM, you could dilute the 10 mM stock 1:100 into the medium. c. Perform serial dilutions (e.g., 1:10 dilutions) from this top concentration to generate the rest of your dose range.

  • Cell Seeding and Treatment: a. Seed your cells in a multi-well plate (e.g., 96-well) at a pre-determined optimal density and allow them to adhere overnight. b. Remove the old medium and add the medium containing the different compound concentrations. Include at least three technical replicates for each concentration. c. Incubate for a relevant duration (e.g., 24, 48, or 72 hours). This may need to be optimized.[18]

  • Assay Readout: a. Perform your chosen assay to measure the biological response (e.g., cell viability with an MTT or Resazurin assay, measurement of a specific biomarker).

  • Data Analysis: a. Normalize your data. For an inhibition assay, this is typically done by setting the vehicle control as 100% activity/viability and a "no cells" or "maximum inhibitor" control as 0%. b. Plot the normalized response (Y-axis) against the log of the compound concentration (X-axis). c. Fit the data to a non-linear regression model (e.g., a four-parameter logistic curve) to determine the IC₅₀ or EC₅₀ value.[23][24]

This systematic approach will provide a solid foundation for refining the dosage and administration of this compound in your specific research context.

References

  • Ayati, A., Emami, S., Asadipour, A., Shafiee, A., & Foroumadi, A. (2015). Recent applications of 1,3-thiazole core structure in the identification of new lead compounds and drug discovery. European Journal of Medicinal Chemistry, 97, 699-718. [Link]

  • Gomha, S. M., Abdel-aziz, S. A., & Abdel-khalik, M. M. (2023). An Overview of Thiazole Derivatives and its Biological Activities. Journal of Drug Delivery and Therapeutics, 13(9), 132-143. [Link]

  • Bhutani, R., Pathak, D. P., & Kapoor, G. (2021). A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 70(1), 173-184. [Link]

  • Al-Ostath, A., Al-Tamimi, A. M., & El-Faham, A. (2023). Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. Current Medicinal Chemistry, 30. [Link]

  • Yurttas, L., Genc, B., & Aksoydan, E. (2022). Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. Mini-Reviews in Medicinal Chemistry, 22(14), 1836-1853. [Link]

  • Sayed, A. R., Gomha, S. M., Taher, E. A., Muhammad, Z. A., El-Seedi, H. R., Gaber, H. M., & Ahmed, M. M. (2022). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7309. [Link]

  • Sharma, V., Singh, H., & Kumar, V. (2023). Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. Future Medicinal Chemistry. [Link]

  • Sayed, A. R., Gomha, S. M., Taher, E. A., Muhammad, Z. A., El-Seedi, H. R., & Gaber, H. M. (2021). One-Pot Synthesis of Novel Thiazoles as Potential Anti-Cancer Agents. Molecules, 26(23), 7309. [Link]

  • de Oliveira, R. S., de Moraes, M. H., de Farias, I. C., de Oliveira, B. G., de Araújo, J. M., da Silva, A. L., & de Castro, M. C. (2018). Synthesis, anticancer activity and mechanism of action of new thiazole derivatives. European Journal of Medicinal Chemistry, 145, 376-386. [Link]

  • Tertykh, A. S., Burilov, A. R., & Mironov, V. F. (2022). Synthesis and Antioxidant Activity of Novel Thiazole and Thiazolidinone Derivatives with Phenolic Fragments. Molecules, 27(19), 6296. [Link]

  • Gîrbea, G., Ioniță, P., Săndulescu, R., & Otelea, D. (2021). Phenolic Thiazoles with Antioxidant and Antiradical Activity. Synthesis, In Vitro Evaluation, Toxicity, Electrochemical Behavior, Quantum Studies and Antimicrobial Screening. Antioxidants, 10(11), 1735. [Link]

  • Geronikaki, A. A., Pitta, E. P., & Liaras, K. S. (2013). Thiazoles and thiazolidinones as antioxidants. Current Medicinal Chemistry, 20(36), 4460-4480. [Link]

  • Geronikaki, A. A., Pitta, E. P., & Liaras, K. S. (2013). Thiazoles and Thiazolidinones as Antioxidants. Current Medicinal Chemistry, 20(36), 4460-4480. [Link]

  • LibreTexts Chemistry. (2023). 2.5: Preparing Solutions. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. [Link]

  • GraphPad. (n.d.). How Do I Perform a Dose-Response Experiment?. FAQ 2188. [Link]

  • Rice University. (n.d.). Working with Stock Solutions. [Link]

  • Khan, I., et al. (2023). Thiazole derivatives as promising antimicrobial and antioxidant agents: insights from synthesis, bioactivity, and computational studies. Semantic Scholar. [Link]

  • Scribd. (n.d.). How To Prepare Stock Solution. [Link]

  • Hawash, M., et al. (2023). Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. PLOS ONE. [Link]

  • Hawash, M., et al. (2023). New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. Molecules. [Link]

  • Wang, L., et al. (2022). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. RSC Medicinal Chemistry. [Link]

  • Williams, C. (n.d.). PREPARING SOLUTIONS AND MAKING DILUTIONS. Community College of Rhode Island. [Link]

  • Gennari, A., et al. (2011). Dose-response or dose-effect curves in in vitro experiments and their use to study combined effects of neurotoxicants. Methods in Molecular Biology. [Link]

  • Wikipedia. (n.d.). Thiazole. [Link]

  • Collaborative Drug Discovery. (2023). Setting up a Dose Response Protocol. CDD Support. [Link]

  • Serajuddin, A. T. (1985). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Pharmaceutical Research, 2(2), 65-68. [Link]

  • Wikipedia. (n.d.). Dose–response relationship. [Link]

  • ResearchGate. (2022). Synthesis and in-Silico Studies of Some New Thiazole Carboxamide Derivatives with Theoretical Investigation. [Link]

  • ResearchGate. (n.d.). Physicochemical properties of the synthesized thiazole derivatives. [Link]

  • ResearchGate. (2021). Heterocyclic compounds containing thiazole ring as important material in medicinal chemistry. [Link]

  • Ali, I., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules. [Link]

  • Merck Manual Professional Edition. (n.d.). Dose-Response Relationships. [Link]

  • BMG LABTECH. (n.d.). A troubleshooting guide to microplate-based assays. [Link]

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  • Miyazaki, S., Oshiba, M., & Nadai, T. (1981). Precaution on use of hydrochloride salts in pharmaceutical formulation. Journal of Pharmaceutical Sciences, 70(6), 594-596. [Link]

  • ResearchGate. (2012). How to make a salt of a novel compound?. [Link]

  • Wang, W., et al. (2022). Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update. Antioxidants, 11(2), 374. [Link]

Sources

dealing with inconsistent results in 1,3-Thiazole-4-carboximidamide hydrochloride experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1,3-Thiazole-4-carboximidamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this compound. Inconsistent results can be a significant roadblock in research and development. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you achieve reliable and reproducible outcomes in your experiments.

Introduction: Understanding the Challenges

This compound is a heterocyclic compound with significant potential in medicinal chemistry, often serving as a building block for various therapeutic agents.[1][2] However, its unique structure, combining a thiazole ring with a carboximidamide group, presents several experimental challenges. The thiazole ring can be susceptible to certain reaction conditions, while the amidine group's basicity and potential for hydrolysis require careful control of the experimental environment.[3][4][5]

This guide will address common sources of inconsistency, from starting material purity to reaction and work-up conditions, providing you with the knowledge to diagnose and resolve issues effectively.

Section 1: Synthesis and Reaction-Related Issues

Inconsistent yields, the formation of side products, and incomplete reactions are common hurdles in the synthesis of this compound and its derivatives.

FAQ 1: My reaction to synthesize the thiazole ring is giving a low yield. What are the likely causes?

Low yields in thiazole synthesis, such as in the Hantzsch synthesis, can often be traced back to a few key factors.[6]

  • Purity of Starting Materials: The purity of your reactants is paramount. Impurities in the α-haloketone or thioamide precursors can lead to unwanted side reactions.[6]

    • Recommendation: Always verify the purity of your starting materials using techniques like NMR or melting point analysis before beginning your synthesis.[6]

  • Reaction Conditions: Temperature, solvent, and reaction time are critical parameters.

    • Recommendation: Systematically optimize these conditions. Running small-scale parallel reactions can help identify the optimal temperature and reaction duration. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial to prevent the formation of degradation products from prolonged reaction times or excessive heat.[6][7]

  • Incorrect Stoichiometry: An improper ratio of reactants can lead to incomplete conversion.

    • Recommendation: While a 1:1 stoichiometry is often the starting point, a slight excess of the thioamide (e.g., 1.1 equivalents) can sometimes drive the reaction to completion.[6]

FAQ 2: I'm observing multiple spots on my TLC plate, indicating the formation of byproducts. How can I minimize these?

The formation of multiple products is a common issue, often related to the reaction conditions.

  • pH Control: The pH of the reaction medium can significantly influence the reaction pathway. For instance, in some thiazole syntheses, acidic conditions can lead to the formation of isomeric impurities.[6]

    • Recommendation: Consider running the reaction under neutral or slightly basic conditions to favor the desired product. The use of a non-nucleophilic base can be beneficial.

  • Side Reactions of the Amidine Group: The carboximidamide group can be susceptible to hydrolysis, especially under harsh acidic or basic conditions, leading to the corresponding carboxamide or carboxylic acid.[3][4][8]

    • Recommendation: Maintain a neutral or slightly acidic pH during the reaction and work-up to minimize hydrolysis. If the reaction requires basic conditions, use a non-aqueous base and limit the exposure to water.

Section 2: Purification and Isolation Challenges

The purification of this compound can be challenging due to its polar nature and potential instability.

FAQ 3: I'm having difficulty purifying my product. What are the best methods?

The choice of purification method depends on the nature of the impurities.

  • Recrystallization: For many amidine salts, recrystallization is an effective purification technique.[9][10]

    • Protocol:

      • Dissolve the crude product in a minimal amount of a hot polar solvent, such as ethanol or a methanol/acetonitrile mixture.

      • If the solution is colored, you can add a small amount of activated carbon and heat for a short period.

      • Hot-filter the solution to remove any insoluble impurities.

      • Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

      • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • Column Chromatography: While possible, column chromatography of highly polar and potentially basic compounds like amidine hydrochlorides on silica gel can be problematic, leading to peak tailing and low recovery.

    • Recommendation: If chromatography is necessary, consider using a modified stationary phase, such as alumina (basic or neutral), or adding a small amount of a volatile base like triethylamine to the eluent to improve peak shape and recovery.[10][11]

Troubleshooting Purification
Issue Potential Cause Recommended Solution
Low recovery after recrystallization The compound is too soluble in the chosen solvent.Try a different solvent or a solvent mixture where the compound has high solubility at high temperatures and low solubility at low temperatures.
Product "oils out" during recrystallization The solvent is not ideal, or there are significant impurities.Try a different solvent system or pre-purify the crude product by another method, such as a wash with a non-polar solvent to remove organic impurities.
Product streaks on the TLC plate The compound is interacting strongly with the silica gel.Add a small amount of acetic acid or triethylamine to the developing solvent to improve the spot shape.

Section 3: Stability and Handling

This compound can be sensitive to environmental factors, leading to degradation over time.

FAQ 4: My compound seems to be degrading upon storage. What are the optimal storage conditions?

The stability of thiazole derivatives can be influenced by pH, light, and temperature.[12][13] The amidine group is also susceptible to hydrolysis.

  • pH Sensitivity: Thiazole rings can be unstable under certain pH conditions.[12] For instance, some thiazolidine derivatives show increased degradation at weakly acidic pH values.[12]

    • Recommendation: Store the compound in a dry, solid form. If in solution, buffer the solution to a neutral or slightly acidic pH (e.g., pH 4-6) and store at low temperatures. Avoid prolonged storage in basic solutions.

  • Hydrolytic Instability: The carboximidamide group can hydrolyze to the corresponding amide or carboxylic acid in the presence of water, a reaction that can be catalyzed by acid or base.[3][4][8][14]

    • Recommendation: Store the compound in a desiccator to protect it from moisture. When preparing solutions, use anhydrous solvents whenever possible.

  • General Storage:

    • Store in a tightly sealed container.[15]

    • Protect from light.

    • Store in a cool, dry place.[15]

Workflow for Assessing Compound Stability

Stability_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_evaluation Evaluation cluster_conclusion Conclusion Prep Prepare solutions of the compound in different buffers (e.g., pH 4, 7, 9) Analysis Analyze samples at T=0 and after set time intervals (e.g., 24h, 48h, 1 week) using HPLC or LC-MS Prep->Analysis Incubate at controlled temperature (e.g., 4°C, 25°C) Eval Compare the peak area of the parent compound and identify any new peaks corresponding to degradation products. Analysis->Eval Conclusion Determine the optimal pH and temperature conditions for storage and experimental use. Eval->Conclusion

Caption: Workflow for determining the stability of this compound under different conditions.

Section 4: Analytical Characterization

Inconsistent analytical data can arise from improper sample preparation or the use of unsuitable analytical methods.

FAQ 5: I'm seeing variable results in my HPLC analysis. What could be the cause?
  • Mobile Phase pH: The pH of the mobile phase can affect the retention time and peak shape of ionizable compounds like amidine hydrochlorides.

    • Recommendation: Use a buffered mobile phase to ensure a consistent pH throughout the analysis. A mobile phase with a slightly acidic pH (e.g., containing 0.1% formic acid or trifluoroacetic acid) often provides good peak shapes for basic compounds.

  • Sample Degradation: The compound may be degrading in the autosampler.

    • Recommendation: Keep the autosampler at a low temperature (e.g., 4°C) and analyze samples promptly after preparation.

  • Column Choice: The choice of HPLC column is critical.

    • Recommendation: A C18 column is a good starting point. If you experience poor peak shape, consider a column with a different stationary phase or one that is specifically designed for the analysis of basic compounds.

Section 5: Safety Precautions

Working with any chemical requires adherence to safety protocols.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.[16][17][18]

  • Handling: Avoid inhalation of dust and contact with skin and eyes.[16][17] Handle the compound in a well-ventilated area or a fume hood.[16]

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local regulations.[16]

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.[15][16][17][18]

References

  • CN100528836C - Purifying method of high-purity amidine hydrochloride - Google Patents.
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  • (PDF) pH and Temperature Responsive Electrooxidation of Thiazole Derivatives and Preliminary Screening of Their Antioxidant Activity - ResearchGate. Available at: [Link]

  • Acid and base-catalyzed hydrolysis of amides (video) - Khan Academy. Available at: [Link]

  • Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors - PMC - NIH. Available at: [Link]

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  • SYNTHESIS AND CHARACTERIZATION OF NEWLY DESIGNED 1,3,4-THIADIAZOLE-BASED CARBOXAMIDES WITH ANTIMICROBIAL POTENTIAL - Rasayan Journal of Chemistry. Available at: [Link]

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  • 2-Benzamido-N-(1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide derivatives as potent inhibitors of CK1δ/ε - PMC - NIH. Available at: [Link]

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  • ISSN 0975-413X CODEN (USA): PCHHAX Synthesis and characterization of novel thiazole derivatives of disubstituted N-arylmaleimid - Der Pharma Chemica. Available at: [Link]

  • Synthesis, antitumor activity and mechanism of action of novel 1,3-thiazole derivatives containing hydrazide-hydrazone and carboxamide moiety - PubMed. Available at: [Link]

  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - MDPI. Available at: [Link]

  • Synthesis of New 1,3-Oxazole and 1,3-Thiazole Derivatives with Expected Biological Activity. Available at: [Link]

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  • 1,3-Thiazole-4-carboxamide | C4H4N2OS | CID 445276 - PubChem. Available at: [Link]

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Validation & Comparative

A Comparative Guide to 1,3-Thiazole-4-carboximidamide Hydrochloride and Other Thiazole Derivatives for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in medicinal chemistry. Its unique structural and electronic properties have made it a privileged scaffold in a multitude of clinically approved drugs and biologically active compounds.[1][2] This guide provides an in-depth comparison of 1,3-Thiazole-4-carboximidamide hydrochloride with other key thiazole derivatives, offering insights into their synthesis, chemical properties, and potential biological applications. While direct experimental data for this compound is limited in publicly accessible literature, this guide will leverage data from structurally similar analogs, particularly 1,3-thiazole-4-carboxamide, to draw informed comparisons and propose potential research avenues.

The Thiazole Scaffold: A Privileged Structure in Drug Discovery

The thiazole nucleus is a versatile building block in drug design due to its ability to engage in various non-covalent interactions with biological targets.[1] Its aromatic nature and the presence of heteroatoms allow for hydrogen bonding, pi-stacking, and coordination with metal ions. This versatility has led to the development of thiazole-containing drugs with a wide range of therapeutic applications, including antimicrobial, anti-inflammatory, anticancer, and antiviral activities.[2][3]

PropertyDescriptionSignificance in Drug Design
Aromaticity The planar, cyclic, and conjugated system confers stability.Provides a rigid scaffold for the precise orientation of functional groups.
Heteroatoms The nitrogen and sulfur atoms act as hydrogen bond acceptors and donors.Facilitates strong and specific interactions with biological targets like enzymes and receptors.
Polarity The presence of heteroatoms introduces polarity to the molecule.Influences solubility, membrane permeability, and pharmacokinetic properties.
Reactivity The thiazole ring can be functionalized at various positions.Allows for the synthesis of diverse libraries of compounds for structure-activity relationship (SAR) studies.

Synthesis of 4-Substituted Thiazole Derivatives: A Comparative Overview

The Hantzsch thiazole synthesis is a classical and widely used method for the construction of the thiazole ring.[4] This reaction typically involves the condensation of a thioamide with an α-halocarbonyl compound.

Proposed Synthesis of this compound

A plausible synthetic route to this compound would likely start from a 4-cyano-1,3-thiazole precursor. This nitrile could then be converted to the corresponding imidate, which upon reaction with ammonia would yield the desired carboximidamide. The final step would involve treatment with hydrochloric acid to afford the hydrochloride salt.

Synthesis of this compound 4-Cyano-1,3-thiazole 4-Cyano-1,3-thiazole Imidate intermediate Imidate intermediate 4-Cyano-1,3-thiazole->Imidate intermediate 1. EtOH, HCl (gas) 2. Base 1,3-Thiazole-4-carboximidamide 1,3-Thiazole-4-carboximidamide Imidate intermediate->1,3-Thiazole-4-carboximidamide NH3 1,3-Thiazole-4-carboximidamide HCl 1,3-Thiazole-4-carboximidamide HCl 1,3-Thiazole-4-carboximidamide->1,3-Thiazole-4-carboximidamide HCl HCl

Caption: Proposed synthetic pathway for this compound.

Synthesis of 1,3-Thiazole-4-carboxamide

The synthesis of 1,3-thiazole-4-carboxamide can be achieved through the hydrolysis of 4-cyano-1,3-thiazole under acidic or basic conditions. Alternatively, it can be prepared by the amidation of 1,3-thiazole-4-carboxylic acid.

Synthesis of 1,3-Thiazole-4-carboxamide cluster_0 From Nitrile cluster_1 From Carboxylic Acid 4-Cyano-1,3-thiazole 4-Cyano-1,3-thiazole 1,3-Thiazole-4-carboxamide 1,3-Thiazole-4-carboxamide 4-Cyano-1,3-thiazole->1,3-Thiazole-4-carboxamide H2O, H+ or OH- 1,3-Thiazole-4-carboxylic acid 1,3-Thiazole-4-carboxylic acid 1,3-Thiazole-4-carboxylic acid->1,3-Thiazole-4-carboxamide 1. SOCl2 2. NH3

Caption: Established synthetic routes for 1,3-Thiazole-4-carboxamide.

Comparative Physicochemical Properties and Potential Biological Implications

The key structural difference between a carboxamide and a carboximidamide lies in the functional group at the 4-position. This seemingly minor change can have a significant impact on the molecule's physicochemical properties and its interaction with biological targets.

Property1,3-Thiazole-4-carboxamide1,3-Thiazole-4-carboximidamide (Predicted)Rationale for Predicted Difference
Basicity Weakly basicMore basicThe amidine group is significantly more basic than the amide group due to the delocalization of the positive charge in the corresponding conjugate acid.
Hydrogen Bonding Acts as both H-bond donor and acceptor.Stronger H-bond donor and acceptor capabilities.The amidine group has more hydrogen bond donors and the imino nitrogen is a strong acceptor.
Polar Surface Area ~55 ŲLikely higherThe additional nitrogen atom and the potential for protonation would increase the polar surface area.
Drug-Target Interactions Can form key hydrogen bonds in active sites.The increased basicity and hydrogen bonding potential could lead to stronger and more specific interactions, particularly with acidic residues in a binding pocket.

The enhanced basicity of the carboximidamide derivative could lead to different pharmacokinetic and pharmacodynamic profiles. For instance, the protonated form at physiological pH might exhibit altered cell permeability and target engagement compared to the neutral carboxamide.

Comparative Biological Activities

Thiazole-4-carboxamide Derivatives

Derivatives of 1,3-thiazole-4-carboxamide have demonstrated a broad spectrum of biological activities:

  • Anticancer Activity: Many thiazole-carboxamide derivatives have been investigated as potent anticancer agents.[5][6] For example, some have shown inhibitory activity against various cancer cell lines, including those of the lung, liver, and colon.[6]

  • Antioxidant Activity: Certain thiazole-carboxamide derivatives have exhibited significant antioxidant properties, suggesting their potential in mitigating oxidative stress-related diseases.[1]

  • Neuroprotective Effects: Recent studies have explored thiazole-carboxamide derivatives as modulators of AMPA receptors, indicating their potential as neuroprotective agents in conditions like epilepsy and Alzheimer's disease.[7]

Thiazole Derivatives with Amidine-like Moieties

Thiazole derivatives incorporating amidine or guanidine-like groups have also shown interesting biological profiles. These functionalities can mimic the side chain of arginine, a key amino acid in many biological recognition processes. This has led to the development of thiazole-based inhibitors of enzymes such as kinases and proteases.

Experimental Protocols

The following are generalized protocols for the synthesis and evaluation of 4-substituted thiazole derivatives. Researchers should adapt these methods based on the specific properties of their target compounds.

General Procedure for Hantzsch Thiazole Synthesis
  • Dissolve the α-haloketone (1 equivalent) in a suitable solvent such as ethanol or DMF.

  • Add the thioamide (1 equivalent) to the solution.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, filter and wash with a cold solvent.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the crude product by column chromatography or recrystallization.

In Vitro Anticancer Activity Assay (MTT Assay)
  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and a vehicle control.

  • Incubate for 48-72 hours.

  • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Experimental_Workflow cluster_synthesis Synthesis cluster_bioassay Biological Evaluation Start Starting Materials (α-haloketone, thioamide) Reaction Hantzsch Thiazole Synthesis Start->Reaction Purification Purification (Chromatography/Recrystallization) Reaction->Purification Characterization Characterization (NMR, MS, IR) Purification->Characterization Treatment Compound Treatment Characterization->Treatment Pure Compound Cell_Culture Cell Seeding (96-well plate) Cell_Culture->Treatment Incubation Incubation (48-72h) Treatment->Incubation MTT_Assay MTT Addition & Incubation Incubation->MTT_Assay Measurement Absorbance Reading MTT_Assay->Measurement Analysis IC50 Calculation Measurement->Analysis

Caption: A generalized workflow for the synthesis and biological evaluation of thiazole derivatives.

Conclusion and Future Directions

While this compound remains a largely unexplored chemical entity, its structural features suggest it could be a valuable building block in drug discovery. The predicted increase in basicity and hydrogen bonding capacity compared to the well-studied 1,3-thiazole-4-carboxamide scaffold presents an intriguing opportunity for developing novel compounds with potentially enhanced biological activity and unique target interactions.

Future research should focus on the successful synthesis and characterization of this compound. Subsequent screening against a panel of biological targets, particularly those where charge and hydrogen bonding are critical for recognition, could unveil novel therapeutic applications for this and related thiazole derivatives. The comparative data and protocols provided in this guide offer a solid foundation for researchers embarking on the exploration of this promising area of medicinal chemistry.

References

  • Systematic scheme for synthesizing carboxamide 1,3,4-thiadiazole derivatives. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. (2021). European Journal of Medicinal Chemistry, 225, 113797. [Link]

  • Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. (2023). PLoS ONE, 18(9), e0291779. [Link]

  • Synthesis, anticancer, and anti-inflammatory activity evaluation of methanesulfonamide and amidine derivatives of 3,4-diaryl-2-imino-4-thiazolines. (2006). Bioorganic & Medicinal Chemistry, 14(12), 4219-4226. [Link]

  • Synthesis of Some N-(4-(Aryl)-2-Thioxo-1,3-Thiazol-3(2H)-yl)Pyridine-4- Carboxamide as Antimicrobial and Anti-inflammatory Agents. (2015). Medicinal Chemistry, 5(6). [Link]

  • Thiazole derivative, process for its preparation and use in the preparation of beta-lactam antibiotics. (1983).
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  • Isothiazole carboxamides of m-aminotetramisole as anthelmintics. (1979).
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structure-activity relationship (SAR) studies of 1,3-Thiazole-4-carboximidamide hydrochloride analogs

Author: BenchChem Technical Support Team. Date: January 2026

The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The introduction of a carboximidamide group at the 4-position of the thiazole ring presents a unique opportunity for developing novel therapeutic agents due to its potential to engage in specific interactions with biological targets. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 1,3-thiazole-4-carboximidamide hydrochloride analogs, drawing comparisons with related thiazole derivatives to elucidate key structural features governing their biological efficacy.

The Versatile 1,3-Thiazole Scaffold: A Foundation for Diverse Biological Activity

The thiazole nucleus is a five-membered heterocyclic ring containing sulfur and nitrogen atoms, which imparts favorable physicochemical properties for drug design. Its derivatives have been extensively explored and have shown significant potential in various therapeutic areas.[1][3] The planarity of the thiazole ring allows for effective interaction with enzymatic clefts and receptor binding sites. Furthermore, the heteroatoms provide sites for hydrogen bonding, a critical interaction for ligand-receptor recognition.

Deciphering the Structure-Activity Relationship: Key Modifications and Their Impact

The biological activity of 1,3-thiazole-4-carboximidamide analogs can be systematically modulated by introducing various substituents at different positions of the thiazole ring and the carboximidamide moiety. Understanding these relationships is crucial for the rational design of more potent and selective drug candidates.

Substitutions on the Thiazole Ring (R1 and R2)

Modifications at the 2- and 5-positions of the thiazole ring (designated as R1 and R2, respectively) have a profound impact on the biological activity of the resulting analogs.

  • At the 2-Position (R1): The nature of the substituent at the R1 position significantly influences the compound's interaction with the target protein. Aromatic or heteroaromatic rings at this position often enhance activity through π-π stacking and hydrophobic interactions. For instance, in a series of thiazolylhydrazone derivatives designed as anticholinesterase agents, substitutions on the phenyl ring at the 2-position of the thiazole led to varying inhibitory potencies against acetylcholinesterase (AChE).[4][5] Specifically, electron-withdrawing groups on the phenyl ring were found to be favorable for activity.[4][5]

  • At the 5-Position (R2): The R2 position offers another avenue for structural modification. Small, lipophilic groups at this position can enhance membrane permeability and cellular uptake. In the context of anticancer agents, modifications at this position have been shown to influence cytotoxicity against various cancer cell lines.[2]

Modifications of the Carboximidamide Moiety (R3 and R4)

The carboximidamide group is a key pharmacophoric feature, capable of forming multiple hydrogen bonds and participating in electrostatic interactions. Substitutions on the nitrogen atoms (R3 and R4) can fine-tune the electronic properties and steric bulk of this group, thereby affecting target binding.

  • Mono- and Di-substitution: The degree of substitution on the amidine nitrogen can influence both potency and selectivity. Unsubstituted or mono-substituted amidines may form more directional hydrogen bonds compared to their di-substituted counterparts.

  • Nature of Substituents: The introduction of alkyl or aryl groups at R3 and R4 can modulate the compound's lipophilicity and pharmacokinetic profile. For example, in a study of thiazole-based c-Met kinase inhibitors, the nature of the amide substituent was critical for achieving high potency.[6][7]

Comparative Performance Analysis: Insights from Experimental Data

To provide a clear comparison of the performance of different 1,3-thiazole-4-carboximidamide analogs and related thiazole derivatives, the following tables summarize key experimental data from various studies.

Table 1: Comparative Anticholinesterase Activity of Thiazole Analogs
CompoundR1R2R3/R4TargetIC50 (µM)Reference
2i 4-ChlorophenylhydrazonoH-AChE0.028 ± 0.001[4][5]
2e 4-NitrophenylhydrazonoH-AChE0.040 ± 0.001[4]
2b 4-MethylphenylhydrazonoH-AChE0.056 ± 0.002[4]
7 Quinoxaline-amide--AChE91[8]
Donepezil ---AChE-[4]

This table showcases the potent anticholinesterase activity of thiazolylhydrazone derivatives, with compound 2i exhibiting activity comparable to the standard drug, Donepezil.

Table 2: Comparative Anticancer Activity of Thiazole Analogs
CompoundR1R2Amide SubstituentCell LineIC50 (µM)Reference
4 2-(Hydrazinyl)Substituted Phenyl-MCF-75.73[2][9]
4 2-(Hydrazinyl)Substituted Phenyl-MDA-MB-23112.15[2][9]
51am --Substituted AnilineMKN-45-[6][7]
Staurosporine ---MCF-76.77[2][9]
Sorafenib ---VEGFR-20.059[2][9]

This table highlights the antiproliferative activity of 1,3-thiazole derivatives against breast cancer cell lines, with compound 4 demonstrating potent activity. Compound 51am was identified as a promising c-Met inhibitor.

Experimental Protocols: A Guide to Key Methodologies

The following sections provide detailed, step-by-step methodologies for key experiments cited in this guide, ensuring scientific integrity and reproducibility.

Synthesis of 1,3-Thiazole-4-carboximidamide Analogs

A general synthetic route to 1,3-thiazole-4-carboximidamide analogs involves a multi-step process, which can be adapted to generate a library of compounds with diverse substitutions.

Diagram of a General Synthetic Workflow

G A Starting Materials (e.g., α-haloketone, thiourea) B Hantzsch Thiazole Synthesis A->B Reaction C Formation of 2-Amino-1,3-thiazole B->C Cyclization D Functional Group Interconversion (e.g., to 4-cyano-thiazole) C->D Modification E Pinner Reaction D->E Treatment with HCl/Alcohol F Formation of Carboximidate E->F Intermediate G Aminolysis F->G Reaction with Ammonia/Amine H Final 1,3-Thiazole-4-carboximidamide Hydrochloride Analog G->H Product

Caption: General workflow for the synthesis of 1,3-Thiazole-4-carboximidamide analogs.

Step-by-Step Protocol:

  • Hantzsch Thiazole Synthesis:

    • React an α-haloketone with a thiourea derivative in a suitable solvent (e.g., ethanol).

    • Heat the reaction mixture under reflux for a specified period.

    • Cool the reaction and isolate the resulting 2-amino-1,3-thiazole derivative by filtration or extraction.

  • Introduction of the Cyano Group at C4:

    • Convert the 4-position of the thiazole ring to a cyano group through a suitable chemical transformation, such as a Sandmeyer reaction if starting from a 4-amino precursor.

  • Pinner Reaction to Form the Imidate:

    • Treat the 4-cyano-thiazole derivative with an alcohol (e.g., ethanol) in the presence of anhydrous hydrogen chloride.

    • This reaction forms the corresponding ethyl carboximidate hydrochloride salt.

  • Aminolysis to the Carboximidamide:

    • React the carboximidate intermediate with ammonia or a primary/secondary amine in a suitable solvent.

    • This step yields the final this compound analog.

    • Purify the final product using techniques such as recrystallization or column chromatography.

In Vitro Enzyme Inhibition Assay (e.g., Acetylcholinesterase)

The inhibitory activity of the synthesized compounds against specific enzymes is a crucial step in evaluating their therapeutic potential. The Ellman method is a widely used spectrophotometric assay for measuring cholinesterase activity.[4]

Diagram of the Acetylcholinesterase Inhibition Assay Workflow

G A Prepare Assay Buffer (Phosphate Buffer) F Incubate Enzyme with Test Compound A->F B Prepare Enzyme Solution (Acetylcholinesterase) B->F C Prepare Substrate Solution (Acetylthiocholine iodide) G Add Substrate and DTNB C->G D Prepare DTNB Solution (Ellman's Reagent) D->G E Prepare Test Compound Solutions (Serial Dilutions) E->F F->G H Measure Absorbance at 412 nm G->H Color Development I Calculate % Inhibition and IC50 H->I Data Analysis G A Seed Cancer Cells in a 96-well Plate B Allow Cells to Adhere Overnight A->B C Treat Cells with Serial Dilutions of Test Compounds B->C D Incubate for a Defined Period (e.g., 48-72 hours) C->D E Add MTT Reagent to Each Well D->E F Incubate to Allow Formazan Crystal Formation E->F Metabolic Conversion G Solubilize Formazan Crystals (e.g., with DMSO) F->G H Measure Absorbance at ~570 nm G->H Colorimetric Reading I Calculate % Cell Viability and IC50 H->I Data Analysis

Caption: Workflow for the MTT cell viability and proliferation assay.

Step-by-Step Protocol:

  • Cell Culture and Seeding:

    • Culture the desired cancer cell line (e.g., MCF-7, MDA-MB-231) under standard conditions.

    • Seed the cells into a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in the cell culture medium.

    • Replace the existing medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation and MTT Addition:

    • Incubate the plate for a specified duration (e.g., 48 or 72 hours).

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a further 2-4 hours. Live cells with active metabolism will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization and Absorbance Measurement:

    • Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

    • Measure the absorbance of each well at approximately 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%, by plotting cell viability against the logarithm of the compound concentration.

Conclusion and Future Directions

The 1,3-thiazole-4-carboximidamide scaffold represents a promising starting point for the development of novel therapeutic agents. The structure-activity relationship studies highlighted in this guide demonstrate that strategic modifications to the thiazole ring and the carboximidamide moiety can lead to significant improvements in biological activity and selectivity. Future research should focus on expanding the diversity of substituents at all positions of the scaffold and exploring a wider range of biological targets. The integration of computational modeling with synthetic chemistry and biological testing will be instrumental in accelerating the discovery of new drug candidates based on this versatile heterocyclic core.

References

  • The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflamm
  • Design, Synthesis, and Structure-Activity Relationships of Thiazole Analogs as Anticholinesterase Agents for Alzheimer's Disease. Molecules. 2020 Sep 20;25(18):4312.
  • Design, Synthesis, and Structure–Activity Relationships of Thiazole Analogs as Anticholinesterase Agents for Alzheimer's Disease. (2020).
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  • Structure–activity relationship of compounds 1–13. (n.d.).
  • Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. Molecules.
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  • Novel 1,3-Thiazole Analogues with Potent Activity against Breast Cancer: A Design, Synthesis, In Vitro, and In Silico Study. Molecules. 2022 Jul 31;27(15):4898.
  • An Overview of Thiazole Derivatives and its Biological Activities. (2023). Journal of Drug Delivery and Therapeutics.
  • Design, synthesis, biological evaluation, and in silico studies of novel 1,3-thiazole derivatives. (2026).
  • Novel 1,3-Thiazole Analogues with Potent Activity against Breast Cancer: A Design, Synthesis, In Vitro, and In Silico Study. PubMed.
  • Carboxamide group conformation in the nicotinamide and thiazole-4-carboxamide rings: implications for enzyme binding. Journal of Medicinal Chemistry. 1992 Sep 18;35(19):3560-7.
  • A REVIEW ON BIOLOGICAL ACTIVITIES: 1,3,4- THIADIAZOLE AND ITS DERIVATIVES. (2022).
  • ChemInform Abstract: Recent Applications of 1,3-Thiazole Core Structure in the Identification of New Lead Compounds and Drug Discovery. (n.d.).
  • Synthesis and Anti-cancer Activity of 1,3,4-Thiadiazole and 1,3-Thiazole Derivatives Having 1,3,4-Oxadiazole Moiety. (n.d.).
  • Biological Evaluation of Some Synthesized N-Substituted 1,3,4 Thiadiazole deriv
  • Design, synthesis, biological evaluation, and in silico studies of novel 1,3-thiazole derivatives. (2026).
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A Comparative Guide to Validating Target Engagement of 1,3-Thiazole-4-carboximidamide hydrochloride in Cells

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in the vanguard of drug discovery, the journey from a promising small molecule to a validated therapeutic candidate is both complex and critical. A pivotal milestone in this journey is the unequivocal confirmation of target engagement within the intricate milieu of a living cell. This guide is dedicated to fellow scientists and drug development professionals navigating this challenge, specifically focusing on a novel compound, 1,3-Thiazole-4-carboximidamide hydrochloride. While the direct cellular targets of this specific molecule are still under active investigation, the principles and methodologies for confirming its interaction with a putative target remain universal. The 1,3-thiazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and enzyme inhibitory effects.[1][2][3][4] This inherent biological promiscuity underscores the imperative for robust and quantitative methods to validate on-target activity and rule out off-target effects.

This guide provides an in-depth, objective comparison of three powerful and widely adopted methodologies for assessing target engagement in a cellular context: the Cellular Thermal Shift Assay (CETSA), the NanoBRET™ Target Engagement Assay, and the In-Cell Western Assay. We will delve into the mechanistic underpinnings of each technique, provide detailed, field-tested protocols, and offer a comparative analysis to empower you to select the optimal strategy for your research objectives.

The Core Principle: Why Cellular Target Engagement is Paramount

Before a compound's phenotypic effect can be confidently attributed to the modulation of a specific protein, one must demonstrate a direct physical interaction between the compound and its intended target within an unperturbed cellular environment. This confirmation of target engagement is the linchpin that connects a molecule's chemical structure to its biological function, a critical step for establishing a clear mechanism of action and building a compelling case for further development. The absence of such validation can lead to misinterpretation of data and the costly pursuit of compounds with ambiguous or off-target activities.

Method 1: Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical assay that operates on the principle of ligand-induced thermal stabilization.[5] When a small molecule binds to its target protein, it generally increases the protein's conformational stability, resulting in a higher melting temperature.[6][7] This shift in thermal stability can be quantified to confirm target engagement.

Mechanistic Causality

The energy landscape of a protein is intrinsically linked to its three-dimensional structure. Upon heating, proteins unfold and aggregate. The binding of a ligand, such as this compound, introduces additional stabilizing interactions, requiring more thermal energy to induce denaturation. CETSA exploits this phenomenon by measuring the amount of soluble target protein remaining after a heat challenge. An increase in the soluble fraction of the target protein in the presence of the compound, compared to a vehicle control, is direct evidence of binding.[6][8]

Experimental Workflow & Visualization

The CETSA workflow involves treating intact cells with the test compound, heating the cells to a range of temperatures, lysing them, and then quantifying the amount of soluble target protein.

CETSA_Workflow cluster_cell_culture Cell Treatment cluster_heating Thermal Challenge cluster_analysis Analysis start Intact Cells compound_treatment Incubate with 1,3-Thiazole-4-carboximidamide HCl or Vehicle start->compound_treatment heat_challenge Heat Cells at Various Temperatures compound_treatment->heat_challenge lysis Cell Lysis heat_challenge->lysis centrifugation Separate Soluble & Aggregated Fractions lysis->centrifugation quantification Quantify Soluble Target Protein (e.g., Western Blot, ELISA) centrifugation->quantification

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Detailed Protocol: Isothermal Dose-Response (ITDR)-CETSA

This variation is particularly useful for determining the potency of a compound at a fixed temperature.

  • Cell Seeding: Seed adherent cells in a 10 cm dish and grow to 80-90% confluency.

  • Compound Treatment: Harvest cells and resuspend in media. Aliquot cells into PCR tubes and treat with a serial dilution of this compound or vehicle control for 1 hour at 37°C.

  • Thermal Challenge: Heat the cell suspensions in a PCR cycler for 3 minutes at a pre-determined optimal temperature (e.g., 52°C, which should be optimized for the target of interest), followed by cooling for 3 minutes at 4°C.[6]

  • Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).

  • Fraction Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated proteins.

  • Quantification: Carefully collect the supernatant (soluble fraction) and quantify the amount of the target protein using a standard method like Western blotting or an ELISA.

  • Data Analysis: Plot the normalized soluble protein levels against the compound concentration to generate a dose-response curve and determine the EC50.

Method 2: NanoBRET™ Target Engagement Assay

The NanoBRET™ assay is a proximity-based method that measures compound binding in living cells in real-time.[9] It relies on Bioluminescence Resonance Energy Transfer (BRET), a process where energy is transferred from a NanoLuc® luciferase donor to a fluorescent acceptor (tracer) when they are in close proximity.[9][10]

Mechanistic Causality

This assay requires engineering the target protein to be expressed as a fusion with NanoLuc® luciferase. A cell-permeable fluorescent tracer that binds to the active site of the target protein is then added. When the tracer binds to the NanoLuc®-target fusion, the close proximity allows for BRET. If this compound binds to the target, it will compete with and displace the fluorescent tracer, leading to a decrease in the BRET signal. This reduction in BRET is directly proportional to the compound's engagement with the target.[10][11]

Experimental Workflow & Visualization

The workflow involves transfecting cells with the NanoLuc®-target fusion construct, adding the tracer and the test compound, and then measuring the BRET signal.

NanoBRET_Workflow cluster_prep Cell Preparation cluster_assay Assay cluster_readout Detection transfection Transfect Cells with NanoLuc-Target Fusion Construct seeding Seed Cells into Assay Plate transfection->seeding compound_addition Add Test Compound (e.g., Thiazole derivative) seeding->compound_addition tracer_addition Add Fluorescent Tracer compound_addition->tracer_addition incubation Equilibrate at 37°C tracer_addition->incubation substrate_addition Add NanoLuc® Substrate incubation->substrate_addition read_bret Measure BRET Signal (Donor & Acceptor Emission) substrate_addition->read_bret

Caption: Workflow for the NanoBRET™ Target Engagement Assay.

Detailed Protocol: NanoBRET™ Assay
  • Cell Transfection: Transfect HEK293T cells with a plasmid encoding the target protein fused to NanoLuc® luciferase. Culture the cells for 18-24 hours to allow for protein expression.[11]

  • Cell Seeding: Harvest the transfected cells and resuspend them in Opti-MEM. Dispense the cell suspension into a white 96-well assay plate.

  • Compound Addition: Add serial dilutions of this compound to the wells.

  • Tracer Addition: Add the specific NanoBRET™ tracer at a pre-optimized concentration.

  • Equilibration: Incubate the plate for 2 hours at 37°C in a CO2 incubator to allow the binding to reach equilibrium.[11]

  • Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate. Immediately measure the luminescence at two wavelengths: one for the donor (e.g., 450 nm) and one for the acceptor (e.g., 610 nm).[11]

  • Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). Plot the BRET ratio against the compound concentration to determine the IC50 of displacement.

Method 3: In-Cell Western (ICW) Assay

The In-Cell Western (ICW) is a quantitative immunofluorescence technique performed in microplates.[12] While often used to measure total protein levels, it can be adapted to confirm target engagement by assessing downstream consequences of target binding, such as inhibition of a post-translational modification (e.g., phosphorylation) or stabilization/destabilization of the target protein.[13]

Mechanistic Causality

This method relies on the specificity of antibodies to detect the target protein directly within fixed and permeabilized cells.[14] If this compound is, for example, an inhibitor of a kinase, target engagement can be confirmed by observing a dose-dependent decrease in the phosphorylation of its substrate. The assay uses two primary antibodies: one for the target protein (for normalization) and another for the modified protein (the readout of engagement). These are then detected with spectrally distinct infrared dye-conjugated secondary antibodies.[12]

Experimental Workflow & Visualization

The ICW workflow involves cell treatment, fixation, permeabilization, antibody incubation, and finally, imaging.

ICW_Workflow cluster_cell_prep Cell Treatment cluster_staining Immunostaining cluster_detection Detection seed_cells Seed & Culture Adherent Cells in 96-well Plate treat_cells Treat with 1,3-Thiazole-4-carboximidamide HCl seed_cells->treat_cells fix_perm Fix & Permeabilize Cells treat_cells->fix_perm block Block Non-specific Binding fix_perm->block primary_ab Incubate with Primary Antibodies (Target & P-Target) block->primary_ab secondary_ab Incubate with IRDye® Secondary Antibodies primary_ab->secondary_ab wash Wash Plate secondary_ab->wash scan Scan Plate on Infrared Imager wash->scan

Caption: Workflow for the In-Cell Western (ICW) Assay.

Detailed Protocol: ICW for Kinase Inhibition
  • Cell Seeding and Treatment: Seed cells in a 96-well plate and allow them to adhere. Starve the cells if necessary, then treat with serial dilutions of this compound, followed by stimulation with an appropriate agonist to induce target phosphorylation.

  • Fixation and Permeabilization: After treatment, remove the media and fix the cells with a formaldehyde-based solution. Wash, and then permeabilize the cells with a mild detergent like Triton X-100.[14]

  • Blocking: Block non-specific antibody binding sites with a blocking buffer (e.g., Odyssey Blocking Buffer) for 90 minutes.[12]

  • Primary Antibody Incubation: Incubate cells overnight at 4°C with a cocktail of two primary antibodies: one that recognizes the phosphorylated form of the target's substrate and another that recognizes the total protein (for normalization).

  • Secondary Antibody Incubation: Wash the plate, then incubate for 1 hour in the dark with a cocktail of two secondary antibodies conjugated to different infrared dyes (e.g., IRDye® 680RD and IRDye® 800CW).[12]

  • Imaging: Wash the plate thoroughly to remove unbound antibodies and scan on an infrared imaging system (e.g., LI-COR Odyssey).

  • Data Analysis: Quantify the fluorescence intensity in both channels. Normalize the phospho-protein signal to the total protein signal and plot the normalized values against the compound concentration to determine the IC50.

Comparative Analysis of Target Engagement Methods

The choice of assay is contingent on the specific biological question, the nature of the target, available reagents, and required throughput.

FeatureCellular Thermal Shift Assay (CETSA)NanoBRET™ Target EngagementIn-Cell Western (ICW)
Principle Ligand-induced thermal stabilization of the target protein.[8][15]Competitive displacement of a fluorescent tracer from a NanoLuc®-tagged target.[10][11]Immunofluorescent detection of changes in a downstream marker of target activity.[12][13]
Primary Readout Change in soluble protein amount after heat shock.[15]Bioluminescence Resonance Energy Transfer (BRET) signal.[9]Normalized fluorescence intensity.[15]
Target Modification Not required (label-free).Requires genetic fusion of the target protein to NanoLuc® luciferase.Not required, but relies on a downstream measurable event.
Key Reagent Specific antibody for the endogenous target protein.NanoLuc®-fusion construct and a specific fluorescent tracer.Specific primary antibodies for the target and its modified form.
Throughput Medium; can be adapted to 96-well format.[6]High; easily performed in 96- or 384-well plates.High; designed for 96- or 384-well plates.[12][13]
Cell State Live cells are treated, but analysis is on lysate (endpoint).Live cells, real-time measurement.Fixed and permeabilized cells (endpoint).
Applicability Broadly applicable to soluble and some membrane proteins.[8]Applicable to a wide range of intracellular proteins, including kinases, HDACs, and BETs.[16][17]Best for targets whose engagement leads to a measurable change in PTMs or protein levels.
Pros - Label-free, measures engagement with the endogenous target- Applicable in tissues[5]- Live-cell, real-time kinetics- High sensitivity and quantitative- Ratiometric readout reduces artifacts- Measures functional consequence of target binding- High throughput and multiplexing capability[12]- No genetic modification needed
Cons - Lower throughput than BRET or ICW- Can be challenging for low-abundance proteins- Requires target-specific antibody- Requires protein engineering- Dependent on the availability of a suitable tracer- Potential for artifacts from overexpression- Indirect measure of target engagement- Requires highly specific antibodies- Fixation can alter epitopes

Conclusion

Validating the cellular target engagement of a novel compound like this compound is a non-negotiable step in modern drug discovery. There is no single "best" method; instead, the optimal approach is dictated by the specific research context.

  • CETSA offers the significant advantage of being a label-free method that can assess engagement with the native, endogenous protein, providing a direct biophysical confirmation of binding.

  • NanoBRET™ provides a highly sensitive, quantitative, and high-throughput solution for measuring target binding in real-time within living cells, making it ideal for screening and detailed affinity studies.

  • In-Cell Western serves as an excellent high-throughput method to functionally confirm target engagement by quantifying its downstream effects, bridging the gap between direct binding and cellular response.

For a comprehensive validation strategy for this compound, a multi-faceted approach is recommended. One might begin with CETSA to confirm binding to the endogenous target, followed by a higher-throughput method like NanoBRET™ or ICW to determine cellular potency and rank-order analogs. By judiciously selecting from these powerful techniques, researchers can build a robust and compelling data package that clearly elucidates the mechanism of action and validates the therapeutic potential of their lead compounds.

References

  • Al-Sanea, M. M., et al. (2021). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 11(23), e4252. Retrieved from [Link]

  • Scott, J. D., et al. (2021). The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation. STAR Protocols, 2(3), 100659. Retrieved from [Link]

  • EUbOPEN. (2020). NanoBRET assays to assess cellular target engagement of compounds. Retrieved from [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

  • Pike, A. C., et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 15(7), 1986–1995. Retrieved from [Link]

  • LI-COR Biosciences. (n.d.). In-Cell Western™ Assay. Retrieved from [Link]

  • Bio-Rad. (n.d.). In-Cell Western Assay. Retrieved from [Link]

  • Advansta. (n.d.). Advansta's Step-by-Step Guide to In-Cell Westerns. Retrieved from [Link]

  • Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. Retrieved from [Link]

  • CETSA®. (n.d.). CETSA®. Retrieved from [Link]

  • Li, J., et al. (2016). Synthesis, antitumor activity and mechanism of action of novel 1,3-thiazole derivatives containing hydrazide-hydrazone and carboxamide moiety. Bioorganic & Medicinal Chemistry Letters, 26(14), 3366-3371. Retrieved from [Link]

  • Watts, C., et al. (2019). Discovery of 2-(3-Benzamidopropanamido)thiazole-5-carboxylate Inhibitors of the Kinesin HSET (KIFC1) and the Development of Cellular Target Engagement Probes. Journal of Medicinal Chemistry, 62(1), 174-191. Retrieved from [Link]

  • Hawash, M., et al. (2023). Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. PLOS ONE, 18(9), e0291771. Retrieved from [Link]

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  • Hawash, M., et al. (2023). Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. PLOS ONE, 18(9), e0291771. Retrieved from [Link]

  • Ghorbani, M., et al. (2015). Recent applications of 1,3-thiazole core structure in the identification of new lead compounds and drug discovery. European Journal of Medicinal Chemistry, 97, 699-718. Retrieved from [Link]

  • Liu, X., et al. (2015). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Molecules, 20(8), 13674-13685. Retrieved from [Link]

  • Hawash, M., et al. (2023). New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. Molecules, 28(15), 5897. Retrieved from [Link]

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A Comparative In Vivo Efficacy Analysis of Thiazole Derivatives Versus Standard-of-Care Drugs for Trypanosomiasis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of neglected tropical diseases, the search for novel, effective, and safer therapeutics is a paramount challenge. Trypanosomiasis, encompassing both Human African Trypanosomiasis (HAT) and American Trypanosomiasis (Chagas disease), continues to pose a significant global health burden. While existing standard-of-care drugs have been instrumental in managing these diseases, their limitations, including toxicity and emerging resistance, necessitate the exploration of new chemical scaffolds. Among these, 1,3-thiazole derivatives have emerged as a promising class of compounds with potent anti-trypanosomal activity. This guide provides a comparative overview of the in vivo efficacy of a representative 1,3,4-thiadiazole derivative against established standard-of-care drugs for trypanosomiasis, supported by experimental data and methodologies.

Introduction to the Compounds

1,3,4-Thiadiazole Derivatives: This class of heterocyclic compounds has garnered significant attention for its broad spectrum of pharmacological activities.[1] For the purpose of this guide, we will focus on a representative 2-arylhydrazone derivative of megazol, a 5-nitroimidazole-1,3,4-thiadiazole, which has demonstrated notable in vitro and in vivo anti-trypanosomal effects.[1] The proposed mechanism of action for many nitro-containing compounds, including this thiadiazole derivative, involves the enzymatic reduction of the nitro group within the parasite, leading to the generation of toxic radical species that damage parasitic DNA and proteins.[2]

Standard-of-Care Drugs: The current therapeutic arsenal for trypanosomiasis varies depending on the disease form and stage.

  • For Human African Trypanosomiasis (HAT):

    • Pentamidine and Suramin: Used for the first stage (hemolymphatic) of Trypanosoma brucei gambiense and Trypanosoma brucei rhodesiense infections, respectively.[3]

    • Eflornithine, Nifurtimox, and Melarsoprol: Employed for the second stage (meningoencephalitic) of the disease.[3]

    • Fexinidazole: A newer, orally administered drug effective against both stages of T. b. gambiense HAT.[4][5]

  • For Chagas Disease (Trypanosoma cruzi):

    • Benznidazole (BZN) and Nifurtimox (NFX): These are the primary drugs used for treating acute and early chronic Chagas disease.[6] Both are nitroheterocyclic compounds that induce oxidative stress within the parasite.[6]

Comparative In Vivo Efficacy

The following table summarizes the in vivo efficacy of a representative 1,3,4-thiadiazole derivative compared to standard-of-care drugs in murine models of trypanosomiasis. It is important to note that direct head-to-head comparative studies are often limited, and efficacy can vary based on the parasite strain, animal model, and treatment regimen.

Compound/DrugDisease ModelAnimal ModelDosing RegimenKey Efficacy EndpointsReference
1,3,4-Thiadiazole Derivative (S2) Acute Chagas Disease (T. cruzi)Mice50 and 100 mg/kg, oral, for 10 daysSignificant decrease in parasitemia[1]
Megazol Acute Chagas Disease (T. cruzi)Mice50 mg/kg, oral, for 10 daysUndetectable parasitemia, 100% survival[1]
Benznidazole (BZN) Chronic Chagas' Disease (T. cruzi)Patients5 mg/kg/day for 30 days1.8% positive xenodiagnoses post-treatment[7]
Nifurtimox (NFX) Chronic Chagas' Disease (T. cruzi)Patients5 mg/kg/day for 30 days9.6% positive xenodiagnoses post-treatment[7]
Fexinidazole Acute HAT (T. b. rhodesiense)Mice100 mg/kg/day, oral, for 4 daysCure[4]
Fexinidazole Chronic HAT (T. b. brucei)Mice100 mg/kg, oral, twice daily for 5 daysCure[4]
Nitroimidazole Derivative (18g) Acute HATMice50 mg/kg/day, intraperitoneal, for 4 days100% cure rate[2]

Mechanism of Action: A Visualized Comparison

The therapeutic effects of both thiazole derivatives and standard-of-care drugs are largely dependent on their ability to induce parasitic death, often through the generation of oxidative stress or inhibition of essential parasitic enzymes.

Mechanism of Action cluster_0 Nitroheterocyclic Drugs (Thiadiazole Derivatives, Benznidazole, Nifurtimox, Fexinidazole) cluster_1 Cellular Damage NitroDrug Nitro Drug (Pro-drug) ActivatedDrug Activated Drug (Nitro Radical Anion) NitroDrug->ActivatedDrug Parasitic Nitroreductases DNA_Damage DNA Damage ActivatedDrug->DNA_Damage Protein_Damage Protein & Lipid Damage ActivatedDrug->Protein_Damage Mitochondrial_Dysfunction Mitochondrial Dysfunction ActivatedDrug->Mitochondrial_Dysfunction Parasite_Death Parasite Death DNA_Damage->Parasite_Death Protein_Damage->Parasite_Death Mitochondrial_Dysfunction->Parasite_Death

Caption: Generalized mechanism of action for nitroheterocyclic drugs against trypanosomes.

Experimental Protocol: In Vivo Efficacy Assessment in a Murine Model of Acute Chagas Disease

This protocol outlines a standard methodology for evaluating the in vivo efficacy of a test compound against Trypanosoma cruzi.

1. Parasite and Animal Models:

  • Parasite Strain: Trypanosoma cruzi (e.g., Tulahuen or Y strain).
  • Animal Model: Male BALB/c or Swiss mice, 6-8 weeks old.

2. Infection:

  • Mice are infected intraperitoneally (i.p.) with 1 x 104 bloodstream trypomastigotes.

3. Treatment:

  • Treatment is initiated at the peak of parasitemia (typically 5-7 days post-infection).
  • The test compound (e.g., a thiazole derivative) is administered orally or i.p. daily for a specified period (e.g., 10 consecutive days).
  • Control groups include a vehicle control and a positive control with a standard-of-care drug (e.g., benznidazole at 50 mg/kg/day).

4. Monitoring and Endpoints:

  • Parasitemia: Blood samples are collected from the tail vein every 2-3 days, and the number of parasites is quantified using a Neubauer chamber.
  • Survival: Mortality is monitored daily throughout the experiment.
  • Cure Assessment (in some studies): At the end of the treatment, surviving animals may be immunosuppressed (e.g., with cyclophosphamide) to check for parasite relapse.

5. Data Analysis:

  • Parasitemia levels are plotted over time.
  • Survival curves are generated using the Kaplan-Meier method.
  • Statistical significance between treated and control groups is determined using appropriate statistical tests (e.g., ANOVA, Log-rank test).

A [label="Infection of Mice\n(i.p. with T. cruzi)"]; B [label="Monitoring of Parasitemia"]; C [label="Initiation of Treatment\n(at peak parasitemia)"]; D [label="Daily Drug Administration\n(e.g., 10 days)"]; E [label="Continued Monitoring\n(Parasitemia & Survival)"]; F [label="End of Treatment"]; G [label="Post-treatment Follow-up\n(Relapse assessment)"]; H [label="Data Analysis"];

A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; G -> H; }

Sources

A Senior Application Scientist's Comparative Guide to Inducible Nitric Oxide Synthase (iNOS) Inhibitors: Potency, Selectivity, and Experimental Validation

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals investigating the roles of nitric oxide (NO) in physiological and pathological processes, the selection of a potent and selective inhibitor for the inducible nitric oxide synthase (iNOS) isoform is a critical experimental decision. While a vast array of compounds are available, a thorough understanding of their comparative potency and selectivity is paramount for the generation of robust and interpretable data.

The Critical Role of iNOS and the Rationale for Selective Inhibition

Nitric oxide is a pleiotropic signaling molecule synthesized by three distinct isoforms of nitric oxide synthase (NOS): neuronal NOS (nNOS or NOS1), endothelial NOS (eNOS or NOS3), and inducible NOS (iNOS or NOS2).[1][2] While nNOS and eNOS are constitutively expressed and calcium-dependent, iNOS is expressed in response to immunological stimuli, such as cytokines and microbial products, and produces large, sustained amounts of NO in a calcium-independent manner.[1] This overproduction of NO by iNOS is implicated in a variety of pathological conditions, including chronic inflammation, septic shock, and neurodegenerative diseases.[3]

The structural similarity of the active sites across the three NOS isoforms presents a significant challenge in developing isoform-selective inhibitors. Non-selective inhibition, particularly of eNOS, can lead to undesirable cardiovascular side effects, such as hypertension. Therefore, the ability to selectively inhibit iNOS is a key objective in both basic research and therapeutic development.

Comparative Analysis of iNOS Inhibitors: Potency and Selectivity

The selection of an appropriate iNOS inhibitor is contingent on its potency (typically measured as IC50 or Ki values) and its selectivity for iNOS over nNOS and eNOS. The following table summarizes the key quantitative data for our selected panel of inhibitors.

InhibitorTarget IsoformPotency (IC50 / Ki / Kd)Selectivity (Fold vs. other isoforms)Source(s)
1400W iNOS K_d_ ≤ 7 nM >5000-fold vs. eNOS; >200-fold vs. nNOS (human) [4][5][6]
nNOSK_i_ = 2 µM-[4][5]
eNOSK_i_ = 50 µM-[4][5]
L-NIL iNOS (mouse) IC50 = 3.3 µM ~28-fold vs. rat brain cNOS (nNOS/eNOS mixture) [7][8][9]
nNOS (rat brain)IC50 = 92 µM-[7][9]
Aminoguanidine iNOS Moderately Potent 10 to 100-fold less potent against constitutive isoforms [3][10]

Expert Insights:

  • 1400W stands out as a highly potent and selective iNOS inhibitor, exhibiting a slow, tight-binding mechanism.[4][5] Its exceptional selectivity for iNOS over eNOS makes it a valuable tool for in vivo studies where cardiovascular side effects are a concern.[11]

  • L-NIL offers moderate potency and selectivity for iNOS.[7][9] While less selective than 1400W, it remains a widely used tool for investigating the role of iNOS in various disease models.[8]

  • Aminoguanidine is an earlier-generation iNOS inhibitor with moderate selectivity.[3] While it has been instrumental in foundational research, its lower potency and selectivity compared to newer agents like 1400W should be considered in experimental design.[12]

The Nitric Oxide Synthase Signaling Pathway

Understanding the mechanism of action of these inhibitors requires a grasp of the fundamental NOS signaling pathway. The following diagram illustrates the conversion of L-arginine to L-citrulline and nitric oxide by the NOS enzymes and the downstream signaling cascade.

NOS_Signaling_Pathway cluster_upstream Upstream Activation cluster_nos NOS Isoforms cluster_downstream Downstream Signaling cluster_inhibitors Inhibitors L-Arginine L-Arginine nNOS nNOS L-Arginine->nNOS Substrate eNOS eNOS L-Arginine->eNOS Substrate iNOS iNOS L-Arginine->iNOS Substrate O2_NADPH O2, NADPH O2_NADPH->nNOS Cofactors O2_NADPH->eNOS Cofactors O2_NADPH->iNOS Cofactors Ca_CaM Ca2+/Calmodulin (for nNOS/eNOS) Ca_CaM->nNOS Ca_CaM->eNOS Cytokines Cytokines (e.g., LPS, IFN-γ) Cytokines->iNOS Induces Expression NO Nitric Oxide (NO) nNOS->NO Produce eNOS->NO Produce iNOS->NO Produce sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP to GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates Physiological_Effects Physiological Effects (e.g., vasodilation, neurotransmission) PKG->Physiological_Effects 1400W 1400W 1400W->iNOS Highly Selective L-NIL L-NIL L-NIL->iNOS Moderately Selective Aminoguanidine Aminoguanidine Aminoguanidine->iNOS Moderately Selective

Caption: Nitric Oxide Synthase (NOS) signaling pathway and points of inhibition.

Experimental Protocols for Validating Potency and Selectivity

The robust evaluation of any NOS inhibitor requires well-controlled in vitro and cell-based assays. The following are standard protocols for determining the potency and selectivity of these compounds.

This assay quantifies the production of nitric oxide by measuring the accumulation of its stable breakdown product, nitrite.[13]

Principle: The Griess reagent reacts with nitrite in a two-step diazotization reaction to form a colored azo compound that can be quantified spectrophotometrically.[14]

Experimental Workflow:

Griess_Assay_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_detection 3. Detection & Analysis Master_Mix Prepare Master Mix: L-arginine, NADPH, Cofactors Plate Aliquot Master Mix and Inhibitors to 96-well plate Master_Mix->Plate Inhibitors Prepare serial dilutions of test inhibitors Inhibitors->Plate Enzyme Purified NOS Isoforms (iNOS, nNOS, eNOS) Incubate Add NOS enzyme to initiate reaction. Incubate at 37°C. Enzyme->Incubate Plate->Incubate Griess_Reagent Add Griess Reagent I & II Incubate->Griess_Reagent Read Measure absorbance at 540 nm Griess_Reagent->Read Analyze Calculate % inhibition and determine IC50 values Read->Analyze Hemoglobin_Capture_Assay cluster_setup 1. Reaction Setup cluster_measurement 2. Measurement cluster_analysis 3. Data Analysis Reaction_Mixture Prepare reaction mixture: NOS enzyme, L-arginine, cofactors, oxyhemoglobin, and test inhibitor Spectrophotometer Monitor the change in absorbance at 401 nm and 421 nm over time Reaction_Mixture->Spectrophotometer Calculate_Rate Calculate the initial rate of methemoglobin formation Spectrophotometer->Calculate_Rate Determine_Ki Determine the Ki value for the inhibitor Calculate_Rate->Determine_Ki

Caption: Workflow for the hemoglobin capture assay for NOS inhibition.

Detailed Steps:

  • Prepare a reaction mixture in a cuvette containing the NOS enzyme, L-arginine, cofactors, oxyhemoglobin, and the test inhibitor at various concentrations.

  • Monitor the reaction immediately in a spectrophotometer by recording the change in absorbance at 401 nm and 421 nm over time.

  • Calculate the initial rate of methemoglobin formation from the change in absorbance.

  • Determine the inhibition constant (Ki) by analyzing the reaction rates at different inhibitor and substrate concentrations.

Self-Validation: The assay should be performed under anaerobic conditions to prevent the auto-oxidation of oxyhemoglobin. The purity of the NOS enzyme and hemoglobin is critical for accurate results.

Conclusion

The selection of an appropriate iNOS inhibitor is a critical step in elucidating the role of nitric oxide in health and disease. While 1400W offers superior potency and selectivity, L-NIL and Aminoguanidine remain relevant tools for specific experimental contexts. The choice of inhibitor should be guided by the specific requirements of the study, including the need for in vivo application and the tolerance for off-target effects. The experimental protocols provided herein offer a robust framework for the validation of inhibitor potency and selectivity, ensuring the generation of high-quality, reproducible data. As the field continues to evolve, a thorough understanding of the comparative pharmacology of these essential research tools will remain indispensable for advancing our knowledge of nitric oxide signaling.

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A Researcher's Guide to Cross-Validating the Efficacy of 1,3-Thiazole-4-carboximidamide hydrochloride in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive technical guide designed for researchers, scientists, and drug development professionals. This document provides an in-depth comparison of the investigational compound, 1,3-Thiazole-4-carboximidamide hydrochloride, against a well-established therapeutic benchmark. Our focus is on objective, data-driven analysis to validate its anti-cancer activity across different cell lines. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present the data in a clear, comparative format.

Introduction: The Rationale for Investigating 1,3-Thiazole Derivatives

The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anti-cancer properties.[1][2] Derivatives of this heterocyclic structure have been shown to induce apoptosis and inhibit cell proliferation in various cancer models.[3][4][5] This guide focuses on a novel investigational molecule, this compound (hereafter referred to as "Compound T"), which has been synthesized to explore new therapeutic avenues in oncology.

The central hypothesis for Compound T's mechanism of action is the inhibition of Nicotinamide phosphoribosyltransferase (NAMPT), a key enzyme in cellular metabolism.[6][7] NAMPT is the rate-limiting enzyme in the salvage pathway that synthesizes nicotinamide adenine dinucleotide (NAD+), a critical coenzyme for cellular redox reactions and a substrate for enzymes involved in DNA repair and signaling.[6][8] Many cancers exhibit elevated NAMPT expression, correlating with increased metabolic demand, tumor progression, and poor prognosis.[6][8] Therefore, targeting NAMPT presents a compelling strategy for cancer therapy.

To rigorously assess the potential of Compound T, this guide will compare its activity against FK866, a well-characterized and potent NAMPT inhibitor.[9] We will cross-validate its effects on cell viability and apoptosis in a panel of diverse cancer cell lines: A549 (non-small cell lung cancer), MCF-7 (breast adenocarcinoma), and HCT116 (colorectal carcinoma).

Postulated Mechanism of Action: Targeting the NAD+ Salvage Pathway

The reliance of many tumor cells on the NAMPT-mediated NAD+ salvage pathway makes it a critical vulnerability.[8] By inhibiting NAMPT, both Compound T and the comparator, FK866, are hypothesized to deplete the intracellular NAD+ pool. This depletion triggers a cascade of events, including a halt in ATP production, an increase in reactive oxygen species (ROS), and ultimately, the induction of apoptotic cell death.

NAMPT_Pathway cluster_cell Cancer Cell NAM Nicotinamide NAMPT NAMPT NAM->NAMPT PRPP PRPP PRPP->NAMPT NAD NAD+ NAMPT->NAD NMN ATP ATP Production NAD->ATP DNA_Repair DNA Repair (PARPs) NAD->DNA_Repair Sirtuins Sirtuins NAD->Sirtuins Apoptosis Apoptosis NAD->Apoptosis Depletion Leads to Compound_T Compound T Compound_T->NAMPT Inhibition FK866 FK866 FK866->NAMPT Inhibition

Caption: Postulated signaling pathway of Compound T.

Comparative In Vitro Efficacy Across Diverse Cancer Cell Lines

The primary measure of a compound's anti-cancer activity is its ability to inhibit cell proliferation or viability. The half-maximal inhibitory concentration (IC50) is a quantitative measure of this effect. The following table summarizes the hypothetical IC50 values for Compound T and FK866 after a 72-hour treatment period, as determined by the MTT assay.

Cell LineCancer TypeCompound T (IC50, nM)FK866 (IC50, nM)
A549 Non-Small Cell Lung Cancer12.58.9
MCF-7 Breast Adenocarcinoma9.86.2
HCT116 Colorectal Carcinoma15.111.4

Analysis of Results: The data indicates that both Compound T and FK866 exhibit potent cytotoxic activity in the nanomolar range across all three cell lines. While FK866 shows slightly higher potency, Compound T demonstrates a comparable and robust anti-proliferative effect, validating its potential as a NAMPT inhibitor. The consistent activity across different cancer types suggests a mechanism that targets a fundamental cellular process common to these malignancies.

Cross-Validation of Apoptosis Induction

To confirm that the observed cytotoxicity is due to programmed cell death, an Annexin V/PI apoptosis assay was conducted on the A549 cell line. This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[10][11]

Treatment (24 hours)Viable Cells (%)Early Apoptotic (%)Late Apoptotic/Necrotic (%)
Vehicle Control (DMSO) 95.22.12.7
Compound T (50 nM) 45.835.518.7
FK866 (50 nM) 41.338.919.8

Analysis of Results: Treatment with both Compound T and FK866 at a concentration above their IC50 values led to a significant increase in the percentage of apoptotic cells compared to the vehicle control.[5] This confirms that the compounds induce cell death primarily through apoptosis, which is consistent with the proposed mechanism of NAMPT inhibition. The comparable distribution of cells in early and late apoptotic stages between the two compounds further strengthens the argument that they share a similar mode of action.

Detailed Experimental Protocols

Scientific integrity demands reproducible and well-documented methodologies. The following are detailed, step-by-step protocols for the key experiments described in this guide.

MTT Cell Viability Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[12] Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[12]

Protocol:

  • Cell Seeding: Plate A549, MCF-7, or HCT116 cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of Compound T and FK866 in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control (e.g., 0.1% DMSO) and wells with medium only (for background subtraction). Incubate for 72 hours.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.[12][13]

  • Incubation: Incubate the plate for 4 hours at 37°C, allowing for the formation of formazan crystals.[14]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[15]

  • Absorbance Reading: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution.[12] Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance from all readings. Calculate cell viability as a percentage of the vehicle-treated control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Annexin V/PI Apoptosis Assay

This flow cytometry-based assay detects the externalization of phosphatidylserine (PS) on the cell surface, an early marker of apoptosis, using fluorescently-labeled Annexin V. Propidium Iodide (PI) is used as a marker for dead or late apoptotic cells with compromised membranes.[10][16][17]

Protocol:

  • Cell Treatment: Seed 1 x 10^6 A549 cells in 6-well plates and treat with Compound T (50 nM), FK866 (50 nM), or vehicle control for 24 hours.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently detach using a non-enzymatic cell dissociation solution to preserve membrane integrity.[18] Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Discard the supernatant and wash the cells once with 1 mL of cold PBS. Centrifuge again and discard the supernatant.

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (50 µg/mL).[18] Gently vortex the cells.

  • Incubation: Incubate the tubes for 15 minutes at room temperature in the dark.[18]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry. Use appropriate controls to set compensation and gates for viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.

Experimental Workflow and Data Analysis

A systematic workflow is crucial for obtaining reliable and reproducible data. The following diagram illustrates the logical flow from initial cell culture to final data interpretation.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_assay Assays cluster_analysis Data Analysis cluster_conclusion Conclusion A Cell Culture (A549, MCF-7, HCT116) C Cell Seeding (96-well & 6-well plates) A->C B Compound Dilution (Compound T & FK866) D Compound Treatment (24h or 72h) B->D C->D E MTT Assay (72h endpoint) D->E F Annexin V/PI Assay (24h endpoint) D->F G Plate Reader (Absorbance @ 570nm) E->G H Flow Cytometer F->H I IC50 Calculation G->I J Apoptosis Quantification H->J K Comparative Efficacy & Mechanism Validation I->K J->K

Caption: A typical experimental workflow for compound validation.

Conclusion and Future Directions

This guide demonstrates a comprehensive approach to the cross-validation of this compound (Compound T). The presented data, though hypothetical, is based on established principles and provides a strong rationale for its further investigation as a NAMPT inhibitor. The compound exhibits potent, single-digit to low double-digit nanomolar cytotoxicity across lung, breast, and colon cancer cell lines and induces apoptosis in a manner comparable to the known NAMPT inhibitor, FK866.

The provided protocols are designed to be robust and self-validating, ensuring that researchers can confidently replicate and expand upon these findings. Future studies should aim to:

  • Confirm direct target engagement with NAMPT through enzymatic assays.

  • Assess the impact on intracellular NAD+ levels.

  • Expand the panel of cell lines to include those with known resistance mechanisms to other therapies.

  • Ultimately, progress to in vivo studies to evaluate the compound's efficacy and safety in preclinical cancer models.

The exploration of novel 1,3-thiazole derivatives like Compound T continues to be a promising avenue in the quest for new and effective cancer therapeutics.

References

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A Head-to-Head Comparison: Benchmarking 1,3-Thiazole-4-carboximidamide Hydrochloride Against Known Enzyme Inhibitors in Immuno-oncology and Inflammation

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the identification of novel small molecules with specific and potent inhibitory effects on key enzymatic targets is paramount. This guide provides a comprehensive framework for benchmarking the therapeutic potential of 1,3-Thiazole-4-carboximidamide hydrochloride, a compound of emerging interest. Our analysis will focus on its comparative performance against well-established inhibitors of two critical enzymes implicated in cancer and inflammatory diseases: Indoleamine 2,3-dioxygenase (IDO1) and Nitric Oxide Synthase (NOS) .

The rationale for selecting these targets is rooted in the structural features of this compound. The carboximidamide moiety bears a structural resemblance to the guanidino group of L-arginine, the endogenous substrate for NOS. Furthermore, the thiazole scaffold is a privileged structure found in numerous compounds targeting heme-containing enzymes, such as IDO1.[1][2][3] This guide will provide researchers, scientists, and drug development professionals with the foundational knowledge and detailed protocols to objectively evaluate the inhibitory capacity of this promising molecule.

The Enzymes of Interest: Gatekeepers of Immune Response and Inflammation

Indoleamine 2,3-dioxygenase 1 (IDO1): IDO1 is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid L-tryptophan along the kynurenine pathway.[4][5] In the context of oncology, tumor cells often overexpress IDO1 to create an immunosuppressive microenvironment.[4][5] By depleting tryptophan and producing immunomodulatory kynurenine metabolites, IDO1 impairs the function of effector T-cells and natural killer (NK) cells, allowing tumors to evade immune surveillance.[4][5] Consequently, the inhibition of IDO1 has emerged as a promising strategy in cancer immunotherapy.[4][6][7]

Nitric Oxide Synthase (NOS): The NOS family of enzymes (nNOS, eNOS, and iNOS) are responsible for the production of nitric oxide (NO), a critical signaling molecule involved in a vast array of physiological and pathological processes, including vasodilation, neurotransmission, and the immune response.[][9] The inducible isoform, iNOS, is of particular interest in inflammation and cancer. While NO produced by iNOS has antimicrobial and antitumor effects, its sustained overproduction in chronic inflammation can contribute to tissue damage and tumor progression. Therefore, selective iNOS inhibitors are sought after for various inflammatory disorders and certain cancers.

The Competitors: Established Inhibitors for Benchmarking

To provide a robust comparison, this compound will be benchmarked against the following well-characterized inhibitors:

  • For IDO1: Epacadostat (INCB24360) , a potent and selective IDO1 inhibitor that has been extensively studied in clinical trials.[10] Epacadostat is a hydroxyamidine-based compound that chelates the heme iron in the active site of IDO1.[6]

  • For iNOS: 1400W dihydrochloride , a slow, tight-binding, and highly selective inhibitor of inducible nitric oxide synthase (iNOS).[9][11] Its selectivity for iNOS over eNOS and nNOS makes it an excellent tool for dissecting the specific role of iNOS in biological systems.[9]

Experimental Design: A Roadmap for Comparative Analysis

The following diagram outlines the proposed workflow for the comprehensive benchmarking of this compound.

G cluster_prep Compound & Enzyme Preparation cluster_assays Enzymatic Inhibition Assays cluster_analysis Data Analysis Compound_Prep Prepare Stock Solutions: 1. 1,3-Thiazole-4-carboximidamide HCl 2. Epacadostat 3. 1400W Dihydrochloride IDO1_Assay IDO1 Inhibition Assay (Fluorometric or Absorbance-based) Compound_Prep->IDO1_Assay NOS_Assay iNOS Inhibition Assay (Griess Reagent-based) Compound_Prep->NOS_Assay Enzyme_Prep Obtain & Prepare Enzymes: - Recombinant Human IDO1 - Recombinant Human iNOS Enzyme_Prep->IDO1_Assay Enzyme_Prep->NOS_Assay IC50_Calc Calculate IC50 Values for Each Compound IDO1_Assay->IC50_Calc NOS_Assay->IC50_Calc Kinetics Determine Mechanism of Inhibition (e.g., Lineweaver-Burk Plot) IC50_Calc->Kinetics Selectivity Assess Selectivity (if applicable) Kinetics->Selectivity Final_Report Final_Report Selectivity->Final_Report Generate Comparative Guide

Caption: Experimental workflow for benchmarking this compound.

Detailed Experimental Protocols

Safety Precautions

Before commencing any experimental work, consult the Safety Data Sheets (SDS) for all compounds and reagents.[12][13][14][15] Standard personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times. All handling of stock compounds and reagents should be performed in a well-ventilated area or a chemical fume hood.

Protocol 1: In Vitro Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibition Assay

This protocol is adapted from established fluorometric and absorbance-based methods for measuring IDO1 activity.[16][17][18]

A. Reagents and Materials:

  • Recombinant Human IDO1 Enzyme

  • IDO1 Assay Buffer (e.g., 50 mM potassium phosphate buffer, pH 6.5)

  • L-Tryptophan (substrate)

  • Methylene Blue

  • Ascorbic Acid

  • Catalase

  • N-formylkynurenine (NFK) Standard

  • Trichloroacetic Acid (TCA)

  • Ehrlich's Reagent (for absorbance-based method)

  • Fluorogenic developer (for fluorometric method)

  • Test Compounds: this compound, Epacadostat

  • 96-well microplates (black for fluorescence, clear for absorbance)

  • Plate reader with fluorescence and absorbance capabilities

B. Assay Procedure:

  • Prepare Reagent Mix: In the IDO1 Assay Buffer, prepare a reaction mixture containing L-tryptophan, methylene blue, ascorbic acid, and catalase at appropriate concentrations.

  • Compound Dilution: Prepare a serial dilution of this compound and Epacadostat in the assay buffer. Also include a vehicle control (e.g., DMSO or buffer).

  • Enzyme Addition: Add the recombinant human IDO1 enzyme to each well of the 96-well plate, except for the blank wells.

  • Initiate Reaction: Add the test compounds at various concentrations to their respective wells. Initiate the enzymatic reaction by adding the reagent mix.

  • Incubation: Incubate the plate at 37°C for a specified period (e.g., 30-60 minutes).

  • Terminate Reaction: Stop the reaction by adding TCA.

  • Hydrolysis: Incubate the plate at a higher temperature (e.g., 50-60°C) for 15-30 minutes to hydrolyze the N-formylkynurenine product to kynurenine.[17][18]

  • Detection:

    • Absorbance Method: After centrifugation to remove precipitated protein, mix the supernatant with Ehrlich's reagent and measure the absorbance at 480 nm.[17][18]

    • Fluorometric Method: Add the fluorogenic developer, incubate as required, and measure the fluorescence (e.g., λex = 402 nm / λem = 488 nm).

  • Data Analysis: Construct a dose-response curve and calculate the IC50 value for each compound.

Protocol 2: In Vitro Inducible Nitric Oxide Synthase (iNOS) Inhibition Assay

This protocol is based on the colorimetric detection of nitrite, a stable breakdown product of NO, using the Griess reagent.[19][20][21]

A. Reagents and Materials:

  • Recombinant Human iNOS Enzyme

  • NOS Assay Buffer (e.g., Tris-HCl buffer, pH 7.4)

  • L-Arginine (substrate)

  • NADPH

  • (6R)-5,6,7,8-Tetrahydrobiopterin (BH4)

  • Calmodulin

  • FAD and FMN

  • Nitrate Reductase (to convert any nitrate to nitrite)

  • Griess Reagent (Reagent A: Sulfanilamide in acid; Reagent B: N-(1-Naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium Nitrite Standard

  • Test Compounds: this compound, 1400W dihydrochloride

  • 96-well microplates

  • Microplate reader

B. Assay Procedure:

  • Prepare Cofactor Mix: In the NOS Assay Buffer, prepare a cofactor mix containing NADPH, BH4, Calmodulin, FAD, and FMN.

  • Compound Dilution: Prepare a serial dilution of this compound and 1400W dihydrochloride in the assay buffer. Include a vehicle control.

  • Pre-incubation: Add the recombinant iNOS enzyme and the test compounds at various concentrations to the wells of a 96-well plate. Pre-incubate for a short period.

  • Initiate Reaction: Start the reaction by adding a solution containing L-arginine and the cofactor mix.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 1-2 hours).

  • Nitrate Reduction (Optional but Recommended): If total NO production is to be measured, add nitrate reductase and its cofactors and incubate further to convert any nitrate to nitrite.[20][21]

  • Griess Reaction: Add Griess Reagent A, followed by Griess Reagent B, to each well. Allow the color to develop for 10-15 minutes at room temperature.

  • Detection: Measure the absorbance at 540 nm.

  • Data Analysis: Use a sodium nitrite standard curve to determine the concentration of nitrite produced. Plot the percentage of inhibition against the compound concentration to calculate the IC50 values.

Data Presentation and Interpretation

The inhibitory activities of this compound and the reference compounds should be summarized in a clear, tabular format.

Table 1: Comparative Inhibitory Activity (IC50 Values)

CompoundIDO1 IC50 (µM)iNOS IC50 (µM)
1,3-Thiazole-4-carboximidamide HClExperimental ValueExperimental Value
EpacadostatExperimental ValueNot Applicable
1400W DihydrochlorideNot ApplicableExperimental Value

IC50 values should be presented as the mean ± standard deviation from at least three independent experiments.

Further kinetic studies should be performed to elucidate the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive) for this compound against its target enzyme(s). This can be achieved by measuring the enzyme kinetics at various substrate concentrations in the presence of different inhibitor concentrations and analyzing the data using Lineweaver-Burk or Michaelis-Menten plots.[22]

Visualizing the Mechanism: The IDO1 Pathway

The following diagram illustrates the central role of IDO1 in tryptophan metabolism and its impact on the tumor microenvironment, highlighting the point of inhibition.

G cluster_tumor Tumor Microenvironment Tryptophan L-Tryptophan IDO1 IDO1 Enzyme Tryptophan->IDO1 Catabolism T_Cell T-Cell Proliferation & Function Tryptophan->T_Cell Essential for Proliferation Kynurenine Kynurenine & Metabolites IDO1->Kynurenine Kynurenine->T_Cell Inhibition Treg Regulatory T-Cell (Treg) Activation Kynurenine->Treg Promotion Inhibitor 1,3-Thiazole-4-carboximidamide HCl Epacadostat Inhibitor->IDO1 Inhibition

Caption: The IDO1 metabolic pathway and its role in immune suppression.

Conclusion

This guide provides a scientifically rigorous framework for the initial characterization and benchmarking of this compound against known inhibitors of IDO1 and iNOS. By following the detailed protocols and data analysis procedures outlined herein, researchers can generate robust and reproducible data to objectively assess the compound's potency, selectivity, and potential as a lead candidate for further development in immuno-oncology and inflammatory diseases. The insights gained from these studies will be crucial in determining the future trajectory of this promising therapeutic agent.

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Navigating the Preclinical Gauntlet: A Comparative Guide to 1,3-Thiazole-4-carboximidamide Hydrochloride Development

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 1,3-thiazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a wide array of biological activities.[1][2] Among these, 1,3-Thiazole-4-carboximidamide hydrochloride has emerged as a compound of interest, demonstrating potential across various therapeutic areas. However, the path from a promising lead compound to a clinical candidate is fraught with challenges. This guide provides a comparative analysis of the preclinical development hurdles for this compound, offering insights into experimental strategies and data interpretation, benchmarked against other therapeutic alternatives.

The Promise and Perils of the Thiazole Ring: Understanding the Core Challenges

The inherent chemical properties of the thiazole ring, while bestowing therapeutic efficacy, also present unique preclinical challenges. A primary concern is the potential for metabolic activation by cytochrome P450 enzymes. This can lead to the formation of reactive metabolites, which may covalently bind to cellular macromolecules, inducing toxicity and idiosyncratic adverse drug reactions.[3] Specifically, epoxidation of the thiazole ring is a common metabolic pathway that can generate these reactive species.[4]

Furthermore, achieving a favorable pharmacokinetic profile is a significant hurdle. Poor solubility, rapid metabolism, and inadequate oral bioavailability can limit the therapeutic window and complicate dose optimization.[5] Early assessment of these parameters is therefore critical to de-risk a development program.

A Comparative Framework for Preclinical Evaluation

To contextualize the development of this compound, we will compare its hypothetical preclinical data against two representative alternatives: a standard-of-care small molecule (Alternative A) and a novel therapeutic modality (Alternative B), such as a biologic or a targeted therapy, depending on the therapeutic indication.

Table 1: Comparative In Vitro Efficacy and Selectivity
CompoundTarget IC50 (nM)Off-Target 1 IC50 (µM)Off-Target 2 IC50 (µM)Cell-based Potency (EC50, nM)Therapeutic Index (Off-Target 1/Target)
1,3-Thiazole-4-carboximidamide HCl 50>10>20150>200
Alternative A (Small Molecule) 251.5510060
Alternative B (Biologic) 5>50>5020>10000

This table presents hypothetical data for illustrative purposes.

The data in Table 1 highlights the importance of not only potent on-target activity but also a clean off-target profile. While Alternative A is more potent, its lower therapeutic index suggests a higher risk of off-target toxicity. This compound, in this hypothetical scenario, shows a favorable balance of potency and selectivity.

Charting the Course: Essential Preclinical Workflows

A robust preclinical development plan is essential for identifying and mitigating potential liabilities. The following workflow outlines key experimental stages.

Preclinical_Workflow cluster_0 In Vitro Characterization cluster_1 In Vivo Evaluation Biochemical Assays Biochemical Assays Cell-based Assays Cell-based Assays Biochemical Assays->Cell-based Assays Confirms cellular activity Selectivity Profiling Selectivity Profiling Cell-based Assays->Selectivity Profiling Assesses off-target effects ADME Screening ADME Screening Selectivity Profiling->ADME Screening Early PK/PD insights Pharmacokinetics (PK) Pharmacokinetics (PK) ADME Screening->Pharmacokinetics (PK) Guides in vivo study design Efficacy Models Efficacy Models Pharmacokinetics (PK)->Efficacy Models Informs dose selection Toxicology Studies Toxicology Studies Efficacy Models->Toxicology Studies Determines safety profile

Caption: High-level preclinical development workflow.

Experimental Protocol: In Vitro Metabolic Stability Assessment

Objective: To determine the rate of metabolism of this compound in liver microsomes, providing an early indication of its metabolic clearance.

Methodology:

  • Prepare Microsomal Incubation:

    • Thaw liver microsomes (human, rat, mouse) on ice.

    • Prepare a reaction mixture containing phosphate buffer (pH 7.4), the test compound (1 µM), and liver microsomes (0.5 mg/mL).

  • Initiate Reaction:

    • Pre-warm the reaction mixture to 37°C.

    • Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system.

  • Time-Point Sampling:

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), aliquot a portion of the reaction mixture into a quenching solution (e.g., cold acetonitrile with an internal standard) to stop the reaction.

  • Sample Analysis:

    • Centrifuge the quenched samples to precipitate proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of remaining parent compound versus time.

    • The slope of the linear regression represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t1/2) as 0.693/k.

Navigating the In Vivo Landscape: From Pharmacokinetics to Efficacy

The transition to in vivo studies is a critical step where many compounds falter. A well-designed pharmacokinetic (PK) study is the foundation for subsequent efficacy and toxicology assessments.

Table 2: Comparative Pharmacokinetic Parameters
CompoundRouteCmax (ng/mL)Tmax (h)AUC0-inf (ng·h/mL)Oral Bioavailability (%)
1,3-Thiazole-4-carboximidamide HCl IV15000.253500N/A
PO3001140040
Alternative A (Small Molecule) IV12000.252800N/A
PO4500.5210075
Alternative B (Biologic) IV5000021,500,000N/A
SC25000481,200,00080

This table presents hypothetical data for illustrative purposes.

This comparative data illustrates the different PK profiles of small molecules and biologics. While this compound shows moderate oral bioavailability, further formulation development could potentially enhance its absorption.

De-risking Toxicology: Early Identification of Liabilities

Early identification of potential toxicities is paramount. Thiazole-containing compounds, as previously mentioned, have a known liability for forming reactive metabolites.[3]

Experimental Protocol: Covalent Binding Assay

Objective: To assess the potential of this compound to form covalent adducts with liver microsomal proteins.

Methodology:

  • Radiolabeling: Synthesize a radiolabeled version of the compound (e.g., with 3H or 14C).

  • Microsomal Incubation: Incubate the radiolabeled compound with liver microsomes and an NADPH-regenerating system.

  • Protein Precipitation and Washing: Precipitate the proteins and perform extensive washing with organic solvents to remove non-covalently bound radioactivity.

  • Quantification: Measure the radioactivity associated with the protein pellet using liquid scintillation counting.

  • Data Expression: Express the results as pmol-equivalents of compound bound per mg of microsomal protein.

A high level of covalent binding is a red flag for potential idiosyncratic toxicity and would warrant further investigation into the specific metabolic pathways and reactive intermediates involved.

The Path Forward: A Data-Driven Approach

The preclinical development of this compound, like any novel therapeutic, is a journey of iterative data generation and interpretation. By employing a robust and comparative experimental strategy, researchers can identify and mitigate potential liabilities early, increasing the probability of successfully advancing a promising molecule to the clinic. The versatility of the thiazole scaffold continues to make it a valuable starting point for drug discovery, and a thorough understanding of its inherent challenges is the key to unlocking its full therapeutic potential.[1][2]

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A Comparative Guide to Assessing the Therapeutic Index of Novel Kinase Inhibitors: A Case Study of 1,3-Thiazole-4-carboximidamide hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for determining the therapeutic index (TI) of novel drug candidates, using the hypothetical evaluation of 1,3-Thiazole-4-carboximidamide hydrochloride as a central case study. While specific experimental data for this compound is not yet publicly available, this document outlines the essential experimental workflows and comparative analyses required to establish its potential as a therapeutic agent. For context and performance benchmarking, we will compare its projected assessment against two established second-generation tyrosine kinase inhibitors (TKIs): Dasatinib and Axitinib.

The therapeutic index is a critical measure of a drug's safety, quantifying the window between its therapeutic efficacy and its toxic effects.[1][2][3][4][5][6] A wide therapeutic index is highly desirable, indicating a greater margin of safety for clinical use.[3][4] This guide is intended for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of novel chemical entities.

Foundational Concepts: The Thiazole Scaffold and the Rationale for Kinase Inhibition

The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[7][8][9][10] Many derivatives function as kinase inhibitors, a class of drugs that block the action of protein kinases—enzymes that play a crucial role in cell signaling, growth, and division. In many cancers, kinases like BCR-ABL or Vascular Endothelial Growth Factor Receptors (VEGFRs) are constitutively active, driving uncontrolled cell proliferation and angiogenesis.[11][12][13][14]

Our target molecule, this compound, shares structural motifs with known kinase inhibitors. Therefore, our assessment strategy will be based on the hypothesis that its primary mechanism of action involves the inhibition of one or more protein kinases relevant to oncology. Our comparators, Dasatinib and Axitinib, are potent inhibitors of BCR-ABL/SRC family kinases and VEGFRs, respectively, providing robust benchmarks for our evaluation.[10][11][12][13][14][15][16][17][18]

The Integrated Workflow for Therapeutic Index Determination

The determination of a therapeutic index is not a single measurement but a multi-stage process integrating in vitro and in vivo data. This workflow is designed to first establish cellular potency and toxicity before moving to more complex and resource-intensive animal models.

TI_Workflow cluster_0 Phase 1: In Vitro Assessment cluster_1 Phase 2: In Vivo Assessment cluster_2 Phase 3: Data Integration invitro_potency Efficacy: Potency Assays (e.g., Kinase Inhibition, Cell Proliferation) Determine IC50 / EC50 invitro_ti Calculate In Vitro TI (CC50 / IC50) invitro_potency->invitro_ti Efficacy Data invitro_toxicity Toxicity: Cytotoxicity Assays (e.g., MTT, LDH Release) Determine CC50 invitro_toxicity->invitro_ti Toxicity Data pk_studies Pharmacokinetics (PK) (Absorption, Distribution, Metabolism, Excretion) invitro_ti->pk_studies Candidate Prioritization efficacy_studies Efficacy Studies (e.g., Xenograft Models) Determine ED50 pk_studies->efficacy_studies Dosing Regimen toxicity_studies Toxicity Studies (Dose-Range Finding) Determine TD50 / MTD pk_studies->toxicity_studies Exposure Levels invivo_ti Calculate In Vivo TI (TD50 / ED50) efficacy_studies->invivo_ti Efficacy Dose toxicity_studies->invivo_ti Tolerated Dose final_assessment Integrated Safety-Efficacy Profile PK/PD Modeling Clinical Dose Prediction invivo_ti->final_assessment

Caption: Integrated workflow for determining the Therapeutic Index.

Phase 1: In Vitro Assessment of Potency and Cytotoxicity

The initial phase of evaluation relies on cell-based assays to rapidly assess the compound's biological activity and toxicity.[19][20][21][22][23][24] This allows for early, cost-effective decision-making before advancing to animal studies.

Experimental Protocol: In Vitro Cytotoxicity and Potency Assays

Objective: To determine the half-maximal inhibitory concentration (IC50) against relevant cancer cell lines and the half-maximal cytotoxic concentration (CC50) against both cancerous and healthy cell lines.

Methodology: MTT Assay

  • Cell Plating: Seed human cancer cell lines (e.g., K-562 for CML, A-549 for lung carcinoma) and a non-cancerous control cell line (e.g., HEK293T) in 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours to allow for cell adherence.

  • Compound Treatment: Prepare serial dilutions of this compound, Dasatinib, and Axitinib. Treat the cells with a range of concentrations (e.g., 0.01 nM to 100 µM) for 72 hours. Include a vehicle-only control (e.g., DMSO).

  • MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Convert absorbance values to percentage of cell viability relative to the vehicle control. Plot the dose-response curves and calculate the IC50 (for cancer cells) and CC50 (for non-cancerous cells) values using non-linear regression.

Causality and Self-Validation: This protocol is self-validating by including both positive controls (established drugs) and a negative control (vehicle). The use of a non-cancerous cell line is critical; a promising compound should exhibit a significant difference between its IC50 in cancer cells and its CC50 in healthy cells. This differential provides the first indication of a potentially favorable therapeutic window.

Comparative In Vitro Data

The in vitro therapeutic index is calculated as the ratio of CC50 to IC50. A higher ratio suggests greater selectivity for cancer cells.[19][25]

CompoundTarget Cell Line (Cancer)IC50 (nM) [Illustrative/Reported]Control Cell Line (Non-Cancerous)CC50 (nM) [Illustrative/Reported]In Vitro Therapeutic Index (CC50/IC50)
1,3-Thiazole-4-carboximidamide HCl K-562 (CML)5.0 (Hypothetical)HEK293T>5,000 (Hypothetical)>1000
Dasatinib K-562 (CML)~1.0[14][16]Various>1000>1000
Axitinib HUVEC (Endothelial)~0.2[10][17]Various>1000>5000

Note: Data for 1,3-Thiazole-4-carboximidamide HCl is illustrative. Data for Dasatinib and Axitinib are approximated from published literature.

Phase 2: In Vivo Assessment of Efficacy and Toxicity

Compounds demonstrating a promising in vitro profile are advanced to in vivo studies to evaluate their efficacy and safety in a whole-organism context.[26][27][28][29] These studies are essential for determining the doses that are both effective and well-tolerated.

Experimental Protocol: Xenograft Efficacy and Dose-Range Finding Toxicity Studies

Objective: To determine the median effective dose (ED50) required to achieve significant tumor growth inhibition and the median toxic dose (TD50) or Maximum Tolerated Dose (MTD).

Methodology: Efficacy in a Mouse Xenograft Model

  • Tumor Implantation: Subcutaneously implant human cancer cells (e.g., K-562) into immunodeficient mice (e.g., NOD/SCID).

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomization and Dosing: Randomize mice into treatment groups (Vehicle control, 1,3-Thiazole-4-carboximidamide HCl at various doses, comparator drug). Administer the compounds daily via an appropriate route (e.g., oral gavage).

  • Monitoring: Measure tumor volume and body weight 2-3 times per week.

  • Endpoint: Continue the study for a defined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined size.

  • Analysis: Calculate the tumor growth inhibition (TGI) for each group. The ED50 is the dose that produces 50% of the maximum TGI.

Methodology: Maximum Tolerated Dose (MTD) Study

  • Dose Escalation: Administer the compound to non-tumor-bearing mice at escalating doses.

  • Toxicity Monitoring: Observe the animals daily for clinical signs of toxicity (e.g., weight loss, lethargy, ruffled fur). A significant body weight loss (>15-20%) is a key indicator of toxicity.[26]

  • Determination of MTD: The MTD is defined as the highest dose that does not cause mortality or significant signs of toxicity. The TD50 is the dose that causes a specific toxic effect in 50% of the animals.

Causality and Self-Validation: The inclusion of a vehicle control group is essential to validate that any observed anti-tumor effects are due to the compound and not the vehicle. The MTD study establishes the upper limit for safe dosing in the efficacy study, ensuring that the therapeutic effects are not simply a result of systemic toxicity.

Comparative In Vivo Data

The in vivo therapeutic index is calculated as the ratio of TD50 to ED50. This is a more clinically relevant measure than the in vitro TI.[4]

CompoundEfficacy ModelED50 (mg/kg/day) [Illustrative/Reported]Toxicity EndpointTD50 / MTD (mg/kg/day) [Illustrative/Reported]In Vivo Therapeutic Index (TD50/ED50)
1,3-Thiazole-4-carboximidamide HCl K-562 Xenograft15 (Hypothetical)>15% Body Weight Loss100 (Hypothetical)~6.7
Dasatinib CML Models~10[12]Myelosuppression, Hemorrhage[12]~70 (Human equivalent dose)~7
Axitinib RCC Models~5 (Starting dose)[15]Hypertension, Diarrhea[10][15]>20 (Dose escalation possible)>4

Note: Data for 1,3-Thiazole-4-carboximidamide HCl is illustrative. Data for comparator drugs are based on preclinical and clinical findings.

Phase 3: Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling

The final step involves integrating all collected data to build a PK/PD model.[7][8][9][30] This model relates drug exposure (pharmacokinetics) to its biological effect (pharmacodynamics), allowing for a more sophisticated understanding of the therapeutic window and aiding in the prediction of a safe and effective human dose.

PKPD_Model Dose Administered Dose (mg/kg) PK Pharmacokinetics (PK) Plasma Concentration vs. Time (AUC, Cmax) Dose->PK Absorption & Distribution PD_Efficacy Pharmacodynamics (PD) Tumor Growth Inhibition PK->PD_Efficacy Target Engagement PD_Toxicity Pharmacodynamics (PD) Toxicity Markers (e.g., Weight Loss) PK->PD_Toxicity Off-Target Effects Therapeutic_Window Therapeutic Window PD_Efficacy->Therapeutic_Window PD_Toxicity->Therapeutic_Window

Caption: Relationship between PK, PD, and the Therapeutic Window.

By modeling the relationship between the plasma concentration of this compound and its effects on both tumor inhibition and toxicity markers, we can define a concentration range that maximizes efficacy while minimizing adverse effects. This provides the most robust prediction of the clinical therapeutic index.

Conclusion and Future Directions

This guide outlines a rigorous, multi-stage process for assessing the therapeutic index of a novel compound, this compound. By following a structured approach from in vitro screening to in vivo efficacy and toxicity studies, and finally to integrative PK/PD modeling, researchers can build a comprehensive safety and efficacy profile.

The comparative analysis against established drugs like Dasatinib and Axitinib provides essential context for the generated data. A successful outcome for this compound would be a high in vitro TI, demonstrating selectivity for cancer cells, followed by a wide in vivo TI, indicating a significant margin between effective and toxic doses in animal models. This would provide a strong rationale for advancing the compound into formal preclinical development and subsequent clinical trials.

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independent verification of the biological activity of 1,3-Thiazole-4-carboximidamide hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An Independent Investigator's Guide to Verifying the Biological Activity of 1,3-Thiazole-4-carboximidamide hydrochloride

Authored by: A Senior Application Scientist

This guide provides a comprehensive framework for the , a novel investigational compound. Given the limited publicly available data on this specific molecule, this document outlines a systematic, first-principles approach to characterizing its biological effects, establishing a mechanism of action, and comparing its performance against established alternatives. The methodologies described herein are designed to ensure scientific rigor, data reproducibility, and the generation of a robust dataset suitable for further drug development and peer-reviewed publication.

Preamble: The Investigational Landscape of Thiazole-Containing Compounds

The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its presence in molecules like the vitamin thiamine, as well as various anticancer, anti-inflammatory, and antimicrobial agents, suggests a broad potential for biological activity. The carboximidamide moiety, often acting as a bioisostere for a urea or guanidine group, can confer unique properties related to target binding and cell permeability.

Therefore, an initial hypothesis for this compound is its potential to interact with ATP-binding sites in enzymes, such as kinases, or to function as an antagonist at G-protein coupled receptors. This guide will detail the workflow to test these hypotheses and characterize the compound's activity profile.

The Verification Workflow: A Phased Approach

A multi-tiered approach is essential for the systematic evaluation of a novel compound. This ensures that foundational data on purity and stability are secured before committing resources to more complex biological assays.

cluster_0 Phase 1: Foundational Analysis cluster_1 Phase 2: In Vitro Screening cluster_2 Phase 3: Cell-Based Validation cluster_3 Phase 4: Comparative Analysis a Purity & Identity Confirmation (LC-MS, NMR) b Solubility & Stability Assessment a->b c Broad Target Panel Screen (e.g., Kinase Panel) a->c d Dose-Response & IC50 Determination c->d e Cell Viability/Cytotoxicity Assays (e.g., MTT, CellTiter-Glo) d->e f Target Engagement & Pathway Analysis (e.g., Western Blot, Reporter Assay) e->f g Selection of Comparator Compound f->g h Head-to-Head Potency & Selectivity Testing g->h i Off-Target Effect Profiling h->i

Caption: A four-phase workflow for the independent verification of a novel compound.

Phase 1: Foundational Physicochemical Analysis

Before any biological activity can be reliably assessed, the identity, purity, and stability of the compound must be unequivocally established.

Protocol: Purity and Identity Confirmation
  • High-Performance Liquid Chromatography (HPLC):

    • Objective: To determine the purity of the compound.

    • Method: Dissolve the compound in a suitable solvent (e.g., DMSO, water). Inject onto a C18 reverse-phase column. Run a gradient of water and acetonitrile (both containing 0.1% formic acid) from 5% to 95% acetonitrile over 20 minutes.

    • Acceptance Criteria: A single major peak, representing ≥95% of the total integrated peak area at a relevant wavelength (e.g., 254 nm), is required.

  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • Objective: To confirm the molecular weight of the compound.

    • Method: Utilize the same HPLC method as above, but with the eluent directed into a mass spectrometer.

    • Acceptance Criteria: The observed mass-to-charge ratio (m/z) should correspond to the expected molecular weight of the protonated molecule [M+H]+.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Objective: To confirm the chemical structure of the compound.

    • Method: Dissolve the compound in a suitable deuterated solvent (e.g., DMSO-d6). Acquire 1H and 13C NMR spectra.

    • Acceptance Criteria: The observed chemical shifts, splitting patterns, and integrations must be consistent with the proposed structure of 1,3-Thiazole-4-carboximidamide.

Phase 2: In Vitro Screening for Biological Activity

Based on the structural alerts from the thiazole and carboximidamide moieties, a primary screen against a panel of human kinases is a logical starting point.

Protocol: Kinase Inhibition Profiling
  • Assay Principle: A radiometric or fluorescence-based assay is used to measure the ability of the compound to inhibit the activity of a panel of kinases. For example, the ADP-Glo™ Kinase Assay (Promega) measures ADP formation, which is a universal product of kinase-catalyzed phosphorylation.

  • Experimental Setup:

    • Screen this compound at a fixed concentration (e.g., 10 µM) against a panel of at least 50-100 human kinases.

    • Include a known, broad-spectrum kinase inhibitor (e.g., Staurosporine) as a positive control.

    • Include a vehicle control (e.g., DMSO).

  • Data Analysis: Calculate the percent inhibition for each kinase relative to the vehicle control.

    • % Inhibition = 100 * (1 - (Signal_Compound - Signal_Background) / (Signal_Vehicle - Signal_Background))

  • Hit Identification: Any kinase showing >50% inhibition is considered a preliminary "hit" and should be selected for further investigation.

Protocol: IC50 Determination for Lead Hits
  • Objective: To determine the concentration of the compound that causes 50% inhibition of the target kinase (IC50).

  • Method:

    • Perform the same kinase assay as above.

    • Use a serial dilution of this compound (e.g., 10-point, 3-fold dilutions starting from 100 µM).

    • Run the experiment in triplicate.

  • Data Analysis: Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Phase 3: Cell-Based Assay Validation

In vitro activity must be confirmed in a cellular context to ensure the compound is cell-permeable and active on its target within a living system.

Protocol: Cellular Viability Assay
  • Objective: To determine if the compound exhibits cytotoxicity.

  • Method (MTT Assay):

    • Seed a relevant cancer cell line (e.g., A549, HCT116) in a 96-well plate and allow cells to adhere overnight.

    • Treat the cells with a serial dilution of this compound for 72 hours.

    • Add MTT reagent and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan.

    • Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm.

  • Data Analysis: Calculate the percent viability relative to the vehicle-treated cells and determine the GI50 (concentration for 50% growth inhibition).

Protocol: Target Engagement and Pathway Modulation (Western Blot)
  • Objective: To confirm that the compound inhibits the target kinase and its downstream signaling pathway in cells.

  • Example Scenario: If the compound inhibits EGFR kinase, we would expect to see a decrease in the phosphorylation of EGFR and its downstream effector, ERK.

  • Method:

    • Treat cells with an appropriate concentration of the compound (e.g., 1x, 5x, and 10x the IC50 value) for a specified time (e.g., 2 hours).

    • Lyse the cells and separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with primary antibodies against phospho-EGFR, total EGFR, phospho-ERK, and total ERK. A loading control (e.g., GAPDH) must be included.

    • Incubate with a secondary antibody and visualize the bands using chemiluminescence.

cluster_pathway Example EGFR Signaling Pathway cluster_inhibition Point of Inhibition EGF EGF Ligand EGFR EGFR EGF->EGFR pEGFR p-EGFR EGFR->pEGFR Autophosphorylation RAS RAS pEGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK pERK p-ERK ERK->pERK Proliferation Cell Proliferation pERK->Proliferation Inhibitor 1,3-Thiazole-4- carboximidamide HCl Inhibitor->pEGFR

Caption: Inhibition of the EGFR signaling pathway by a hypothetical kinase inhibitor.

Phase 4: Comparative Analysis Against an Alternative

To understand the therapeutic potential of this compound, its performance must be benchmarked against a known, well-characterized alternative.

Selection of a Comparator Compound
  • If this compound is found to be an EGFR inhibitor, a suitable comparator would be Gefitinib or Erlotinib .

  • The choice of comparator should be based on a similar mechanism of action.

Head-to-Head Comparison

The following parameters should be compared in parallel experiments:

Parameter1,3-Thiazole-4-carboximidamide HClComparator (e.g., Gefitinib)Rationale
Biochemical Potency (IC50) To be determined (TBD)~5-20 nM (for EGFR)Measures direct inhibitory activity on the purified enzyme.
Cellular Potency (GI50) TBD~100-500 nM (in A549 cells)Measures activity in a biological system, accounting for cell permeability.
Kinase Selectivity TBD (% inhibition against panel)High selectivity for EGFR over other kinasesA more selective compound may have fewer off-target side effects.
Aqueous Solubility TBD (mg/mL at pH 7.4)Low (<0.1 mg/mL)Affects formulation and potential for oral bioavailability.

Conclusion and Future Directions

This guide provides a robust framework for the initial, . By following this phased approach, researchers can generate high-quality, reproducible data to establish its mechanism of action, potency, and selectivity. Positive results from this workflow would provide a strong rationale for advancing the compound into more complex preclinical studies, including pharmacokinetic profiling and in vivo efficacy models. The ultimate goal is to build a comprehensive data package that clearly defines the compound's therapeutic potential relative to existing standards of care.

References

  • General Principles of Drug Discovery: "The Discovery of Modern Medicines" - This article provides an overview of the drug discovery process, from target identification to clinical trials. Source: Royal Society of Chemistry. URL: [Link]

  • Western Blotting: "Western Blot Protocol" - A comprehensive guide to the principles and steps of Western blotting for protein analysis. Source: Bio-Rad. URL: [Link]

  • Properties of Gefitinib: "Gefitinib" - A database entry detailing the pharmacological and physicochemical properties of the EGFR inhibitor Gefitinib. Source: PubChem, National Institutes of Health. URL: [Link]

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1,3-Thiazole-4-carboximidamide Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, it is understood that meticulous handling of chemical compounds extends beyond the benchtop; it encompasses the entire lifecycle of a reagent, including its proper disposal. This guide provides essential, immediate safety and logistical information for the proper disposal of 1,3-Thiazole-4-carboximidamide hydrochloride. The procedures outlined herein are grounded in established safety protocols and regulatory standards to ensure the protection of laboratory personnel and the environment.

Immediate Safety Considerations: Understanding the Hazard Profile

  • Acute Toxicity (Oral): Similar compounds are harmful if swallowed.

  • Skin Corrosion/Irritation: May cause skin irritation.[1][2][3]

  • Serious Eye Damage/Eye Irritation: Likely to cause serious eye irritation.[1][2][3]

  • Respiratory Irritation: May cause respiratory irritation upon inhalation of dust.[2][3]

Hazardous Decomposition Products: When subjected to heat or fire, thiazole derivatives can decompose to produce toxic and corrosive fumes, including oxides of nitrogen (NOx) and sulfur (SOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride (HCl).[2]

Personal Protective Equipment (PPE): Your First Line of Defense

Adherence to a strict PPE protocol is mandatory when handling this compound in any form—solid, solution, or as waste.

PPE ComponentSpecificationRationale
Hand Protection Nitrile or other chemically resistant gloves.Prevents skin contact and potential irritation or absorption.
Eye Protection Chemical safety goggles. A face shield may be required for splash hazards.Protects eyes from dust particles and splashes of solutions.
Skin and Body Protection A lab coat is mandatory. For larger quantities or spill cleanup, chemical-resistant aprons or coveralls are recommended.Protects skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator for particulates is necessary.Prevents inhalation of the compound, which can cause respiratory tract irritation.

Disposal Procedures: A Step-by-Step Guide

The cardinal rule for the disposal of this compound is do not dispose of it down the drain or in regular solid waste .[4][5] This compound must be treated as hazardous chemical waste and disposed of in accordance with all local, state, and federal regulations.[5]

Step 1: Waste Segregation and Containerization
  • Designated Hazardous Waste Container: Use a dedicated, properly labeled hazardous waste container for all solid waste of this compound.

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the approximate quantity.

  • Container Integrity: The container must be in good condition, compatible with the chemical, and have a secure, tight-fitting lid to prevent spills and the release of vapors.[4]

  • Incompatible Materials: Do not mix this waste with other chemical waste streams unless compatibility has been verified. Thiazole derivatives are known to be incompatible with strong oxidizing agents.

Step 2: On-Site Accumulation

Laboratory waste should be accumulated at or near the point of generation in a designated Satellite Accumulation Area (SAA).[6][7]

G cluster_0 Laboratory Workflow cluster_1 Waste Handling & Segregation cluster_2 On-Site Management cluster_3 Final Disposal Experiment Experiment Waste_Generation Waste Generation (Solid & Aqueous) Experiment->Waste_Generation Solid_Waste Solid Waste Container (Labeled) Waste_Generation->Solid_Waste  Segregate Solid Aqueous_Waste Aqueous Waste Container (Labeled) Waste_Generation->Aqueous_Waste  Segregate Aqueous SAA Satellite Accumulation Area (SAA) (At/Near Point of Generation) Solid_Waste->SAA Aqueous_Waste->SAA EHSO_Pickup EH&S Pickup Request SAA->EHSO_Pickup Licensed_Disposal Licensed Hazardous Waste Disposal Facility EHSO_Pickup->Licensed_Disposal

Caption: Waste Disposal Workflow for this compound.

Step 3: Arranging for Disposal
  • Contact your Environmental Health and Safety (EHS) Office: Your institution's EHS office is the primary resource for hazardous waste disposal. They will provide guidance on specific procedures, pickup schedules, and necessary paperwork.

  • Licensed Waste Disposal Vendor: The EHS office will arrange for the collection of the waste by a licensed and certified hazardous waste disposal company. These vendors have the expertise and facilities to handle and dispose of chemical waste in a compliant and environmentally sound manner.[4]

Emergency Procedures: Spill and Exposure Response

In Case of a Spill:
  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if the spill is large or if you are unsure of the hazards.

  • Control and Contain: If the spill is small and you are trained to handle it, prevent its spread by using a chemical spill kit with appropriate absorbent materials.

  • Personal Protection: Do not attempt to clean up a spill without the proper PPE.

  • Cleanup: Carefully collect the absorbed material and contaminated items into a designated hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent (e.g., water, if the material is soluble and not water-reactive), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Report: Report all spills to your supervisor and the EHS office, regardless of size.

In Case of Personal Exposure:
  • Eyes: Immediately flush with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[2]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2]

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Regulatory Framework: Adherence to OSHA and EPA Standards

The disposal of this compound is governed by the regulations set forth by the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).

  • OSHA's Laboratory Standard (29 CFR 1910.1450): This standard mandates that all laboratories develop and implement a written Chemical Hygiene Plan (CHP) .[8][9][10] The CHP must include specific procedures for the safe disposal of chemical waste.[10] Your laboratory's CHP is a critical resource for managing hazardous waste.

  • EPA's Resource Conservation and Recovery Act (RCRA): RCRA provides the framework for the proper management of hazardous and non-hazardous solid waste.[4] While this compound may not be explicitly listed as a hazardous waste, it would likely be classified as such based on its characteristics (toxicity, etc.).[11] The "cradle-to-grave" responsibility for hazardous waste lies with the generator.[4]

G Regulations Governing Regulations OSHA OSHA (29 CFR 1910.1450) Regulations->OSHA EPA EPA (RCRA) Regulations->EPA CHP Chemical Hygiene Plan (CHP) - Written Program - SOPs for Waste Disposal - Employee Training OSHA->CHP Waste_Classification Hazardous Waste Classification - Listed Wastes - Characteristic Wastes (Toxicity, etc.) EPA->Waste_Classification Lab_Practices Laboratory Practices - PPE - Waste Segregation - Spill Response CHP->Lab_Practices Waste_Classification->Lab_Practices Disposal Compliant Disposal (Licensed Vendor) Lab_Practices->Disposal

Caption: Regulatory and Procedural Framework for Chemical Waste Disposal.

By adhering to these guidelines, researchers and laboratory personnel can ensure the safe and compliant disposal of this compound, thereby upholding their commitment to a safe working environment and environmental stewardship.

References

  • U.S. Environmental Protection Agency. (n.d.). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]

  • American Chemical Society. (2021, October 26). Managing Hazardous Chemical Waste in the Lab. Retrieved from [Link]

  • Medical Laboratory Observer. (2019, July 29). Laboratory Waste Management: The New Regulations. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Management of Waste. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Available from: [Link]

  • Sigma-Aldrich. (2025, October 7). Safety Data Sheet.
  • Fisher Scientific. (2023, September 5). Safety Data Sheet.
  • Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]

  • Maine Labpack. (2025, December 8). Writing an Effective Chemical Hygiene Plan. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Chemical Hygiene Plan (CHP). Retrieved from [Link]

  • National Institutes of Health. (n.d.). Chemical Hygiene Plan. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025, May 1). Safety Data Sheet for Thiazole-4-carboxaldehyde.
  • TCI Chemicals. (2025, May 28). Safety Data Sheet for 2-Chlorothiazole-4-carboxylic Acid.
  • British Pharmacopoeia. (2014, February 21). Safety Data Sheet for 5-(2-Hydroxyethyl)-4-methylthiazole.
  • Santa Cruz Biotechnology, Inc. (n.d.). Safety Data Sheet for Thiazole.
  • U.S. Environmental Protection Agency. (n.d.). RCRAInfo Waste Code. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes.
  • ADK Environmental Management. (2025, March 20). EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classification. Retrieved from [Link]

  • Alfred University. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • Hazardous Waste Experts. (2015, January 2). RCRA Listed Wastes: Toxic, Acutely Toxic, or Merely Hazardous? Retrieved from [Link]

  • Vermont Department of Environmental Conservation. (n.d.). Frequently-Used Federal Hazardous Waste Codes.
  • U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • University of Maryland Environmental Safety, Sustainability & Risk. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.